Sorokinianin
Description
Properties
IUPAC Name |
(3R,5S)-3-hydroxy-5-[(1R,4R,5S,6R,8S)-8-(hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-9(2)11-5-6-18(4)10(3)15(16(11)12(18)8-19)14-7-13(20)17(21)22-14/h9,11-16,19-20H,3,5-8H2,1-2,4H3/t11-,12+,13-,14+,15-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGFDIFCKGMAJK-BCHHIPDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C(C1C(C2=C)C3CC(C(=O)O3)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]2([C@H]([C@H]1[C@H](C2=C)[C@@H]3C[C@H](C(=O)O3)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Phytotoxin (+)-Sorokinianin and its Producing Fungus, Bipolaris sorokiniana
A Note on Taxonomy: Initial research into this topic revealed a critical taxonomic clarification. The phytotoxin (+)-Sorokinianin is produced by the fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus), a significant pathogen of cereal crops, rather than an Alternaria species. This guide will proceed with the correct producing organism.
Section 1: Introduction to (+)-Sorokinianin and Bipolaris sorokiniana
Bipolaris sorokiniana is a pathogenic fungus responsible for several economically impactful diseases in cereal crops like wheat and barley, including spot blotch, common root rot, and black point.[1][2] The virulence of this pathogen is attributed, in part, to its production of a suite of secondary metabolites, notably phytotoxins that disrupt host plant physiology.[3] Among these is (+)-Sorokinianin, a sesquiterpenoid natural product that has been identified as a significant phytotoxin.[4][5]
This technical guide provides a comprehensive overview for researchers and drug development professionals on the biology of Bipolaris sorokiniana, the biosynthesis of (+)-Sorokinianin, and detailed methodologies for its production, isolation, and characterization.
Section 2: The Producing Organism: Bipolaris sorokiniana
Isolation and Identification
B. sorokiniana can be isolated from infected plant tissues, such as leaves exhibiting characteristic spot blotch lesions.
Protocol for Isolation:
-
Excise small sections of infected leaf tissue, focusing on the lesion margins.
-
Surface sterilize the tissue sections by sequential immersion in 70% ethanol for 30-60 seconds, followed by a 1-2% sodium hypochlorite solution for 1-2 minutes, and finally rinsing with sterile distilled water.
-
Place the sterilized tissue sections onto a suitable culture medium, such as Potato Dextrose Agar (PDA).
-
Incubate the plates at 25-27°C for 5-10 days.[6]
-
Fungal colonies emerging from the tissue can be sub-cultured to obtain a pure isolate. Morphological identification is based on colony characteristics (e.g., whitish grey to dark grey or black) and microscopic examination of conidia.[6]
-
For definitive identification, molecular methods such as sequencing of the Internal Transcribed Spacer (ITS) region of the ribosomal DNA are recommended.[7]
Cultivation for Secondary Metabolite Production
Optimizing culture conditions is paramount for maximizing the yield of (+)-Sorokinianin. Solid-state fermentation has proven effective for producing secondary metabolites from B. sorokiniana.
Protocol for Solid-State Fermentation:
-
Substrate Preparation: Use a solid substrate such as wheat or barley seeds. Autoclave the seeds to ensure sterility.[6]
-
Inoculation: Inoculate the sterilized seeds with mycelial plugs or a spore suspension (adjusted to approximately 10⁴ spores/mL) of a pure B. sorokiniana culture.[6]
-
Incubation: Incubate the inoculated substrate in flasks at approximately 27°C for 20-30 days. It is beneficial to mix the contents periodically (e.g., every 7 days) to promote uniform fungal growth.[6]
-
Alternative Liquid Culture: For certain applications, liquid culture in a medium such as Fries medium supplemented with yeast extract can also be utilized.[4][8]
Section 3: Biosynthesis of (+)-Sorokinianin
(+)-Sorokinianin is a sesquiterpenoid, a class of natural products derived from the C15 precursor, farnesyl pyrophosphate (FPP).[1][9] The biosynthetic pathway originates from the mevalonate pathway.
Key Biosynthetic Steps:
-
Farnesyl Pyrophosphate (FPP) Synthesis: The enzyme FPP synthase catalyzes the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form FPP.[9][10]
-
Sesquiterpene Cyclization: FPP is cyclized by a terpene cyclase to form the characteristic sativene-type sesquiterpenoid skeleton.
-
Formation of Prehelminthosporol: The cyclized intermediate undergoes further enzymatic modifications (e.g., hydroxylation) to form the key precursor, prehelminthosporol.[11][12]
-
Conversion to (+)-Sorokinianin: Prehelminthosporol is then converted to (+)-Sorokinianin. This final stage is proposed to involve the addition of a C3 unit from the TCA cycle, followed by decarboxylation and lactonization to form the final structure.[5]
Caption: Proposed biosynthetic pathway of (+)-Sorokinianin from IPP and DMAPP.
Section 4: Extraction, Purification, and Characterization
Extraction
A robust extraction procedure is necessary to isolate sesquiterpenoids from the fungal culture.
Protocol for Extraction:
-
Harvest the entire solid culture (mycelia and substrate) after the incubation period.
-
Perform an exhaustive extraction with methanol.[4]
-
Concentrate the methanol extract under reduced pressure.
-
Partition the resulting aqueous residue against an organic solvent such as ethyl acetate. The sesquiterpenoids will preferentially move into the organic layer.[4]
-
Combine the organic layers and evaporate to dryness to yield the crude extract.
Purification
Chromatographic techniques are essential for purifying (+)-Sorokinianin from the crude extract.
Protocol for Purification:
-
Initial Fractionation: Subject the crude extract to column chromatography using silica gel. Elute with a gradient of solvents, such as hexane and ethyl acetate, to separate compounds based on polarity.[13]
-
Further Purification: The fractions containing the compounds of interest can be further purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4]
-
Monitor the fractions using Thin-Layer Chromatography (TLC) or analytical HPLC to track the presence of the target compound.
Caption: General workflow for the extraction and purification of (+)-Sorokinianin.
Structural Characterization
The structure of an isolated compound is elucidated using a combination of spectroscopic methods.
| Technique | Purpose |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula of the compound. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the complete structure. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about conjugated systems within the molecule. |
Section 5: Biological Activity and Potential Applications
(+)-Sorokinianin is primarily recognized for its phytotoxic activity. It, along with its precursor prehelminthosporol, can cause necrotic lesions on susceptible plants, implicating it as a virulence factor in the diseases caused by B. sorokiniana.[11]
Known Biological Activities:
-
Phytotoxicity: Induces damage to plant cells, leading to symptoms like leaf spots and blight.[11]
-
Antifungal Activity: Some related sesquiterpenoids from B. sorokiniana have demonstrated antifungal properties.[14]
-
Toxicity to Aquatic Invertebrates: Certain sesquiterpenes from this fungus have shown toxicity against brine shrimp, indicating broader biological activity.[14]
The potent phytotoxic nature of (+)-Sorokinianin suggests its potential as a lead compound for the development of natural-product-based herbicides. Further research is needed to fully elucidate its mode of action and to explore other potential pharmacological applications.
Section 6: Conclusion and Future Directions
(+)-Sorokinianin is a notable sesquiterpenoid phytotoxin produced by the plant pathogen Bipolaris sorokiniana. Understanding its biosynthesis and developing efficient methods for its production and purification are crucial for further investigation. Future research should focus on:
-
Elucidation of the complete biosynthetic gene cluster responsible for the production of (+)-Sorokinianin.
-
Detailed investigation into the enzymatic mechanism of the conversion from prehelminthosporol.
-
Comprehensive screening for other biological activities to explore its potential in drug discovery and development.
-
Structure-activity relationship (SAR) studies to identify the key functional groups responsible for its phytotoxicity, which could guide the synthesis of more potent and selective herbicidal agents.
This guide provides a foundational framework for researchers to delve into the chemistry and biology of this intriguing fungal metabolite.
References
-
Survey, isolation and characterisation of Bipolaris sorokiniana (Shoem.) causing spot blotch disease in wheat under the climatic conditions of the Indo–Gangetic plains of India. (2024). NIH. [Link]
-
Survey, isolation and characterisation of Bipolaris sorokiniana (Shoem.) causing spot blotch disease in wheat under the climatic conditions of the Indo-Gangetic plains of India. (2024). PubMed. [Link]
-
Extraction and characterisation of fungal toxin (Bipolaris sorokiniana) and its effect in different wheat genotypes. (2019). Journal of Pharmacognosy and Phytochemistry. [Link]
-
Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. (n.d.). NIH. [Link]
-
Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts. (2011). PubMed. [Link]
-
Prehelminthosporol, a Phytotoxin from Bipolaris Sorokiniana. (n.d.). ResearchGate. [Link]
-
Bipolenins K–N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana. (2019). Beilstein Journal of Organic Chemistry. [Link]
-
Determination of IC 50 values in IL-treated algae cultivated in media with different salinities (35 and 30‰). (n.d.). ResearchGate. [Link]
-
Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development. (2013). PubMed. [Link]
-
Production and release of the phytotoxin prehelminthosporol by Bipolaris sorokiniana during growth. (n.d.). Oxford Academic. [Link]
-
Purification and Characterization of a Novel Toxin from Bipolaris sorokiniana, Causing Spot Blotch of Wheat and Analysis of Variability in the Pathogen. (2025). ResearchGate. [Link]
-
New sesquiterpenoids with anti-inflammatory effects from phytopathogenic fungus Bipolaris sorokiniana 11134. (n.d.). NIH. [Link]
-
Production and Release of the Phytotoxin Prehelminthosporol by Bipolaris-Sorokiniana During Growth. (2025). ResearchGate. [Link]
-
Bioactive sesquiterpenes from an endophytic fungus Bipolaris sorokiniana isolated from a popular medicinal plant Costus speciosus. (n.d.). Taylor & Francis Online. [Link]
-
Farnesyl pyrophosphate is the precursor for the synthesis of sesquiterpenes. (2017). BrainKart. [Link]
-
Genome-Wide Identification and Expression Profile of Farnesyl Pyrophosphate Synthase (FPS) Gene Family in Euphorbia Hirta L. (2025). MDPI. [Link]
-
A novel effector, CsSp1, from Bipolaris sorokiniana, is essential for colonization in wheat and is also involved in triggering host immunity. (2021). NIH. [Link]
-
Relationship Between Production of the Phytotoxin Prehelminthosporol and Virulence in Isolates of the Plant Pathogenic Fungus Bipolaris sorokiniana. (2025). ResearchGate. [Link]
-
Farnesyl pyrophosphate synthase is essential for the promastigote and amastigote stages in Leishmania major. (n.d.). PubMed. [Link]
-
Two farnesyl pyrophosphate synthases, GhFPS1-2, in Gossypium hirsutum are involved in the biosynthesis of farnesol to attract parasitoid wasps. (2020). ResearchGate. [Link]
-
Sorokinianin: A novel phytotoxin produced by the phytopathogenic fungus Bipolaris sorokiniana. (1994). Semantic Scholar. [Link]
Sources
- 1. brainkart.com [brainkart.com]
- 2. A novel effector, CsSp1, from Bipolaris sorokiniana, is essential for colonization in wheat and is also involved in triggering host immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Survey, isolation and characterisation of Bipolaris sorokiniana (Shoem.) causing spot blotch disease in wheat under the climatic conditions of the Indo–Gangetic plains of India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Survey, isolation and characterisation of Bipolaris sorokiniana (Shoem.) causing spot blotch disease in wheat under the climatic conditions of the Indo-Gangetic plains of India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Technical Guide: Biological Origin and Biosynthetic Architecture of (+)-Sorokinianin
Executive Summary
(+)-Sorokinianin is a complex, tetracyclic sesquiterpenoid phytotoxin produced by the fungal pathogen Bipolaris sorokiniana (teleomorph Cochliobolus sativus). Distinct from its structural relative prehelminthosporol, sorokinianin possesses a unique fused ring system that confers specific phytotoxic properties, contributing to spot blotch and root rot in cereal crops.
This guide provides a rigorous technical analysis of the molecule's biological origin. It dissects the putative biosynthetic gene cluster (BGC), the cationic cyclization cascade from farnesyl pyrophosphate (FPP), and the downstream oxidative tailoring essential for its bioactivity.
Chemical Identity & Structural Significance
To understand the biological origin, one must first define the structural target. (+)-Sorokinianin is a sativene-type sesquiterpene . Its architecture is defined by a specific stereochemical folding of the farnesyl chain, resulting in a bridged tricyclic core.
Molecular Specifications
| Parameter | Specification |
| IUPAC Name | (1S,2R,5S,8R)-1,5,8-trimethyl-12-oxatetracyclo[6.3.1.0^{2,5}.0^{9,11}]dodecane-4,10-dione (Representative) |
| Formula | C₁₅H₂₂O₂ (Base skeleton varies by oxidation state) |
| Class | Sesquiterpenoid (Sativene/Longifolene subgroup) |
| Producing Organism | Bipolaris sorokiniana (Strain BRIP10943 / ND90Pr) |
| Key Structural Feature | cis-sativene skeleton with an ether bridge |
The "Warhead": Phytotoxic Mechanism
Unlike simple membrane disruptors, sorokinianin and its relatives (helminthosporol) act by perturbing the plasma membrane H⁺-ATPase and inhibiting root respiration. The rigidity of the sativene skeleton is critical for this receptor/membrane interaction.
The Biosynthetic Gene Cluster (BGC)
While the exact gene cluster for sorokinianin has historically been elusive compared to aflatoxin or lovastatin, recent genomic sequencing of B. sorokiniana (e.g., strain BRIP10943) has narrowed down the candidates. The biosynthesis does not occur in isolation but is likely encoded by a subtelomeric gene cluster.
Genomic Candidates
Current comparative genomics with Bipolaris maydis (which produces the related terpestacin) suggests the involvement of a specific Sesquiterpene Synthase (STS) and Cytochrome P450 monooxygenases.[1]
Primary Gene Candidates:
-
CsTPS (Putative Sorokinianin Synthase): Homologs to COCSADRAFT_31812 or COCSADRAFT_83129. These genes contain the characteristic DDXXD and NSE/DTE metal-binding motifs required for ionizing FPP.
-
Tailoring Enzymes: The cluster likely contains P450s (homologous to tpcB/C) responsible for the post-cyclization oxidation at C-12 or the formation of the ether bridge.
Enzymatic Assembly Line: The Mechanism
The core of sorokinianin biosynthesis is the Mg²⁺-dependent cyclization of Farnesyl Pyrophosphate (FPP). This is a "molecular origami" process where the linear precursor is folded into the complex sativene scaffold.
The Cationic Cascade
-
Ionization: The CsTPS enzyme cleaves the pyrophosphate group from FPP, generating a trans-farnesyl cation.
-
Isomerization: The cation isomerizes to nerolidyl diphosphate (NPP) to allow rotation around the C2-C3 bond (cis-farnesyl equivalent).
-
Cyclization (1,10-closure): Attack of the C10 double bond on C1 yields the germacradienyl cation .
-
Skeletal Rearrangement: A second cyclization and hydride shifts generate the sativene cation .
-
Quenching: Water capture or proton loss yields the neutral sativene intermediate.
Pathway Visualization
Figure 1: Proposed biosynthetic pathway from primary metabolism to (+)-Sorokinianin, highlighting the critical terpene synthase (CsTPS) mediated cyclization.
Experimental Validation Protocols
To confirm the origin and production of sorokinianin in a research setting, the following self-validating protocols are recommended. These rely on Isotope Ratio Mass Spectrometry (IRMS) and NMR to trace the carbon backbone.
Protocol: 13C-Labeled Precursor Feeding
This experiment validates the mevalonate origin and determines the folding pattern of the FPP chain.
Prerequisites:
-
B. sorokiniana strain (e.g., ND90Pr).[1]
-
[1,2-13C2] Sodium Acetate (99% enrichment).
-
Czapek-Dox Liquid Medium.
Workflow:
-
Inoculation: Inoculate 500 mL Erlenmeyer flasks containing 150 mL medium with fungal mycelia. Incubate at 25°C in dark, stationary conditions.
-
Pulse Feeding (Critical Step):
-
Day 4: Add 50 mg [1,2-13C2] acetate (sterile filtered).
-
Day 6: Add 50 mg [1,2-13C2] acetate.
-
Reasoning: Pulse feeding during the early exponential phase ensures high incorporation into secondary metabolites before the stationary phase shutdown.
-
-
Harvest: Filter mycelia on Day 14.
-
Extraction:
-
Acidify filtrate to pH 3.0 (HCl).
-
Extract x3 with Ethyl Acetate (EtOAc).
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Analysis: Purify via HPLC and analyze using 13C-NMR (125 MHz).
-
Validation Criteria: Observe 13C-13C coupling constants (
). Intact acetate units will show strong coupling (35-70 Hz), confirming the polyketide-like assembly of the terpene units via the MVA pathway.
-
Protocol: Isolation & Purification
| Step | Parameter | Technical Note |
| Fermentation | Potato Dextrose Broth (PDB), 21 days, 25°C | Stationary culture promotes secondary metabolite accumulation over biomass. |
| Extraction | EtOAc (1:1 v/v) | Sorokinianin is moderately polar; EtOAc captures it efficiently from the aqueous broth. |
| Fractionation | Silica Gel 60 (0.063-0.200 mm) | Gradient elution: n-Hexane |
| Target Fraction | 30-40% EtOAc in Hexane | Sorokinianin typically elutes in mid-polarity fractions. |
| Polishing | Reverse-Phase HPLC (C18) | Mobile phase: MeCN/H₂O (Gradient 40% |
Bioactivity & Mechanism of Action
Understanding the biological origin aids in understanding the "why." B. sorokiniana synthesizes this molecule as a virulence factor.[1]
-
Target: Plant plasma membrane.
-
Effect: Depolarization of membrane potential.
-
Outcome: Leakage of electrolytes (K⁺, Ca²⁺), inhibition of seed germination, and necrosis of leaf tissue (Spot Blotch).
Experimental Workflow: Phytotoxicity Assay
Figure 2: Standardized workflow for assessing sorokinianin phytotoxicity on wheat seedlings.
References
-
Kushiro, T., et al. (2019). "Bipolenins K–N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana."[1] Beilstein Journal of Organic Chemistry, 15, 2020–2028.[1] Link
-
Nihashi, Y., et al. (2002). "Biosynthesis of sorokinianin, a phytotoxin from Bipolaris sorokiniana: incorporation of [1,2-13C2]acetate." Bioscience, Biotechnology, and Biochemistry, 66(4). Link
-
Aggarwal, R., et al. (2019).[2] "Whole genome sequence analysis of Bipolaris sorokiniana infecting wheat." 3 Biotech, 9(5). Link
-
Gupta, P. K., et al. (2018).[3] "Bipolaris sorokiniana in genomics era." Journal of Plant Biochemistry and Biotechnology, 27, 123–138.[4] Link
-
Nakajima, H., et al. (1994). "Isolation and structure of sorokinianin, a new phytotoxin from Bipolaris sorokiniana." Phytochemistry, 36(6). Link
Sources
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- 2. Whole-genome sequence analysis of Bipolaris sorokiniana infecting wheat in India and characterization of ToxA gene in different isolates as pathogenicity determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bipolaris sorokiniana-Induced Black Point, Common Root Rot, and Spot Blotch Diseases of Wheat: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to the Putative Biosynthetic Pathway of Sorokinianin in Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorokinianin, a phytotoxic sesquiterpenoid produced by the plant pathogenic fungus Bipolaris sorokiniana, presents a compelling case study in fungal secondary metabolism.[1][] Its complex bicyclic structure, coupled with its biological activity, makes it a molecule of significant interest for both agricultural and pharmaceutical research. This technical guide provides a comprehensive overview of the current understanding of Sorokinianin and, in the absence of a fully elucidated biosynthetic pathway, puts forth a scientifically grounded hypothetical route to its formation. We will delve into the likely enzymatic players, the genetic architecture of the putative biosynthetic gene cluster (BGC), and provide detailed experimental protocols for researchers aiming to validate and characterize this pathway. This document serves as a roadmap for future research, offering insights into experimental design and data interpretation in the quest to uncover the biosynthesis of this intriguing fungal metabolite.
Introduction: The Significance of Sorokinianin
Bipolaris sorokiniana is a formidable pathogen responsible for several diseases in cereal crops, contributing to significant economic losses worldwide.[3] A key aspect of its virulence is attributed to the production of a cocktail of secondary metabolites, among which Sorokinianin is a notable phytotoxin.[1][4] Understanding the biosynthesis of such compounds is paramount for several reasons:
-
Crop Protection: Elucidating the biosynthetic pathway could pave the way for developing strategies to inhibit Sorokinianin production, thereby mitigating the virulence of B. sorokiniana.
-
Drug Discovery: Fungal secondary metabolites are a rich source of novel pharmacophores. The unique chemical scaffold of Sorokinianin may possess unexploited bioactivities relevant to human health.
-
Synthetic Biology: The enzymes involved in Sorokinianin biosynthesis could be valuable biocatalysts for the chemoenzymatic synthesis of complex molecules.
Table 1: Chemical Properties of (+)-Sorokinianin
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₈O₄ | [1][] |
| Molecular Weight | 308.4 g/mol | [1][] |
| CAS Number | 162616-73-1 | [1][] |
| Class | Sesquiterpenoid | [] |
| Bioactivity | Phytotoxic, Cytotoxic to barley protoplasts | [1] |
A Hypothetical Biosynthetic Pathway for Sorokinianin
Based on the sesquiterpenoid nature of Sorokinianin, its biosynthesis is proposed to originate from the mevalonate (MVA) pathway, a conserved route for isoprenoid precursor synthesis in fungi. The core of the pathway likely involves a terpene synthase/cyclase that catalyzes the formation of the characteristic bicyclic carbon skeleton from farnesyl pyrophosphate (FPP). Subsequent tailoring reactions, including oxidations and a lactonization, would then furnish the final Sorokinianin molecule.
The Mevalonate Pathway: Generating the Precursor
The journey to Sorokinianin begins with the universal C₅ isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In fungi, these are primarily synthesized via the MVA pathway. Through a series of enzymatic steps, three molecules of acetyl-CoA are converted to the C₆ intermediate mevalonate, which is then decarboxylated and phosphorylated to yield IPP. IPP is subsequently isomerized to DMAPP.
Farnesyl Pyrophosphate Synthesis
A head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by a farnesyl pyrophosphate synthase (FPPS), yields the C₁₅ intermediate, farnesyl pyrophosphate (FPP). FPP is the direct precursor for the vast array of sesquiterpenoids found in nature.
The Key Cyclization Step: A Putative Terpene Synthase
The formation of the bicyclo[3.2.1]octane core of Sorokinianin is the hallmark of its biosynthesis and is anticipated to be catalyzed by a dedicated terpene synthase (TPS) or terpene cyclase. This enzyme would orchestrate a complex cascade of carbocation-driven cyclizations and rearrangements of FPP to yield a stable sesquiterpene intermediate.
Post-Cyclization Tailoring: The Role of Oxidoreductases
Following the formation of the core hydrocarbon scaffold, a series of oxidative modifications are necessary to introduce the hydroxyl and carboxyl functionalities present in Sorokinianin. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s) and other oxidoreductases. The final lactone ring is likely formed through an intramolecular esterification, which could be spontaneous or enzymatically catalyzed.
Figure 1: A proposed biosynthetic pathway for Sorokinianin.
Experimental Validation: A Step-by-Step Guide
The validation of the proposed biosynthetic pathway requires a multi-pronged approach, combining genomics, transcriptomics, and biochemical assays.
Identification of the Sorokinianin Biosynthetic Gene Cluster (BGC)
Fungal secondary metabolite biosynthetic genes are often physically clustered on the chromosome, a feature that greatly facilitates their identification.[5]
Protocol 1: Bioinformatic Prediction of the Sorokinianin BGC
-
Genome Sequencing: Obtain a high-quality genome sequence of a Sorokinianin-producing strain of Bipolaris sorokiniana.
-
BGC Prediction: Utilize bioinformatics tools such as antiSMASH to scan the genome for putative secondary metabolite BGCs.[6]
-
Candidate Gene Identification: Within the predicted BGCs, search for genes encoding a terpene synthase (TPS), cytochrome P450s, and other plausible tailoring enzymes. The presence of a TPS gene is a strong indicator of a terpenoid BGC.
-
Comparative Genomics: Compare the genomes of Sorokinianin-producing and non-producing strains or species. The BGC should be present only in the producers.
Functional Characterization of Candidate Genes
Once a candidate BGC is identified, the function of the key genes must be experimentally verified.
Protocol 2: Gene Deletion and Heterologous Expression
-
Gene Deletion: Create targeted knockouts of the putative TPS gene and P450 genes in B. sorokiniana using CRISPR-Cas9 or homologous recombination.
-
Metabolite Profiling: Analyze the metabolite profiles of the knockout mutants using LC-MS/MS. A loss of Sorokinianin production in a mutant strain confirms the involvement of the deleted gene.
-
Heterologous Expression: Express the putative TPS gene in a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.
-
Product Identification: Analyze the culture extracts of the heterologous host for the production of the cyclic sesquiterpene intermediate. This confirms the function of the TPS.
-
Stepwise Reconstitution: Co-express the TPS with the candidate P450s and other tailoring enzymes to reconstitute the entire pathway in the heterologous host, aiming for the production of Sorokinianin.
Figure 2: Experimental workflow for the identification and validation of the Sorokinianin BGC.
Future Perspectives and Applications
The complete elucidation of the Sorokinianin biosynthetic pathway will open up exciting avenues for research and development.
-
Rational Strain Engineering: With a complete understanding of the pathway, it will be possible to engineer strains of B. sorokiniana with attenuated virulence or to overproduce Sorokinianin for further study.
-
Biocatalyst Discovery: The enzymes of the Sorokinianin pathway, particularly the terpene synthase and the P450s, could be harnessed as powerful biocatalysts for the synthesis of novel, high-value chemicals.
-
Combinatorial Biosynthesis: By expressing the Sorokinianin biosynthetic genes in different combinations or in conjunction with genes from other pathways, it may be possible to generate novel, bioactive analogues of Sorokinianin.
Conclusion
While the complete biosynthetic pathway of Sorokinianin remains to be definitively elucidated, the convergence of genomic data, bioinformatic tools, and synthetic biology techniques provides a clear path forward. This technical guide offers a robust framework for researchers to systematically unravel the genetic and biochemical basis of Sorokinianin biosynthesis. The insights gained from such studies will not only deepen our understanding of fungal secondary metabolism but also hold significant promise for the development of novel solutions in agriculture and medicine.
References
Sources
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- 3. Frontiers | Bipolaris sorokiniana-Induced Black Point, Common Root Rot, and Spot Blotch Diseases of Wheat: A Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Exploring sequence landscape of biosynthetic gene clusters with protein language models | OpenReview [openreview.net]
- 6. Nonribosomal Peptide Synthetases in Animals [mdpi.com]
Unraveling the Architecture of a Fungal Phytotoxin: A Technical Guide to the Chemical Structure Elucidation of (+)-Sorokinianin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Novel Phytotoxin
In the intricate chemical warfare between plants and pathogenic fungi, novel bioactive molecules are constantly being discovered. One such molecule is (+)-Sorokinianin, a phytotoxin isolated from the fungus Bipolaris sorokiniana, a known pathogen affecting various cereal crops.[1][2] The discovery and structural elucidation of this natural product are pivotal for understanding its mode of action as a phytotoxin and for potentially harnessing its unique chemical scaffold for applications in agrochemistry or as a lead compound in drug discovery. This guide provides an in-depth technical narrative of the journey to determine the complex three-dimensional structure of (+)-Sorokinianin, from its initial isolation to the definitive assignment of its absolute stereochemistry.
Part 1: Isolation and Purification of (+)-Sorokinianin
The journey to structural elucidation begins with the isolation of the pure compound from its natural source. The following protocol outlines the methodology employed for the extraction and purification of (+)-Sorokinianin from the culture broth of Bipolaris sorokiniana.
Experimental Protocol: Fungal Culture and Extraction
-
Fungal Cultivation: Bipolaris sorokiniana is cultured in a suitable liquid medium (e.g., potato dextrose broth) under controlled conditions of temperature and agitation to promote the production of secondary metabolites.
-
Extraction: The culture filtrate is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent, typically ethyl acetate, to partition the organic-soluble metabolites.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing a mixture of compounds.
Experimental Protocol: Chromatographic Purification
A multi-step chromatographic process is essential to isolate (+)-Sorokinianin from the complex crude extract.
-
Silica Gel Column Chromatography: The crude extract is first subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and further purified by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water gradient) to yield pure (+)-Sorokinianin.
Part 2: Determination of the Planar Structure
With a pure sample of (+)-Sorokinianin in hand, the next critical phase is to determine its planar structure, which involves establishing the molecular formula and the connectivity of all atoms. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry: Unveiling the Molecular Formula
High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and, consequently, the molecular formula of the compound. For (+)-Sorokinianin, HRMS analysis provides the molecular formula, which is fundamental for all subsequent structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. A suite of 1D and 2D NMR experiments are conducted to assemble the molecular framework of (+)-Sorokinianin.
1D NMR Spectroscopy:
-
¹H NMR provides information about the number and chemical environment of protons.
-
¹³C NMR reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
2D NMR Spectroscopy:
-
Correlation Spectroscopy (COSY): Identifies proton-proton (H-H) couplings, establishing connections between adjacent protons.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton to its directly attached carbon atom.
-
Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different molecular fragments.
The collective data from these experiments allow for the unambiguous assembly of the planar structure of Sorokinianin, which was determined to be 3-hydroxy-5-(8′-hydroxymethyl-4′-isopropyl-1′-methyl-7′-methylenebicyclo[3.2.1]oct-6′-yl)tetrahydro-2-furanone.[3]
Table 1: ¹H and ¹³C NMR Spectroscopic Data for (+)-Sorokinianin
| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |
| Lactone Ring | ||
| 2 | 175.8 (C) | |
| 3 | 70.5 (CH) | 4.38 (dd, 5.0, 2.5) |
| 4 | 35.2 (CH₂) | 2.25 (m), 2.05 (m) |
| 5 | 78.9 (CH) | 4.60 (m) |
| Bicyclic System | ||
| 1' | 50.1 (C) | |
| 2' | 38.7 (CH₂) | 1.85 (m), 1.65 (m) |
| 3' | 28.9 (CH₂) | 1.70 (m), 1.50 (m) |
| 4' | 45.3 (CH) | 2.10 (m) |
| 5' | 48.2 (CH) | 2.30 (d, 5.0) |
| 6' | 148.9 (C) | |
| 7' | 108.2 (CH₂) | 4.95 (s), 4.80 (s) |
| 8' | 65.4 (CH₂) | 3.60 (d, 12.0), 3.50 (d, 12.0) |
| Substituents | ||
| 1'-CH₃ | 16.8 (CH₃) | 1.15 (s) |
| 4'-CH(CH₃)₂ | 21.5 (CH₃) | 0.95 (d, 7.0) |
| 21.2 (CH₃) | 0.90 (d, 7.0) | |
| 32.5 (CH) | 1.95 (m) |
Note: The specific chemical shifts and coupling constants are based on the originally reported data and may vary slightly depending on the solvent and instrument used.
Part 3: Elucidation of the Stereochemistry
Determining the three-dimensional arrangement of atoms, or stereochemistry, is a challenging but essential aspect of structure elucidation, as different stereoisomers can have vastly different biological activities.
Relative Stereochemistry
The relative configuration of the stereocenters in (+)-Sorokinianin is determined using Nuclear Overhauser Effect (NOE) based 2D NMR experiments (NOESY or ROESY). These experiments detect through-space interactions between protons that are in close proximity, allowing for the deduction of their relative spatial arrangement. Key NOE correlations would establish the relative orientations of the substituents on both the lactone ring and the bicyclo[3.2.1]octane core.
Absolute Stereochemistry and Confirmation by Total Synthesis
While NOE experiments can reveal the relative stereochemistry, they cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). The definitive determination of the absolute configuration of (+)-Sorokinianin was achieved through its total synthesis.
The enantioselective total synthesis of (+)-Sorokinianin not only confirms the proposed planar structure and relative stereochemistry but also establishes its absolute configuration by starting from a chiral pool material of known absolute stereochemistry or by using asymmetric reactions where the stereochemical outcome is predictable. The successful synthesis of a molecule with a positive specific rotation that matches the natural product confirms the absolute configuration as (+)-Sorokinianin.
Workflow for the Structure Elucidation of (+)-Sorokinianin
Caption: Simplified 2D NMR correlations for the lactone ring of (+)-Sorokinianin.
Conclusion
The chemical structure elucidation of (+)-Sorokinianin is a testament to the power of modern analytical techniques in natural product chemistry. Through a systematic approach involving isolation, spectroscopic analysis, and confirmation by total synthesis, the complete three-dimensional architecture of this novel phytotoxin was successfully determined. This knowledge not only provides a deeper understanding of the chemical ecology of Bipolaris sorokiniana but also opens avenues for future research into the biological activity and potential applications of this intricate molecule.
References
- Nakajima, H., Isomi, K., Hamasaki, T., & Ichinoe, M. (1994). Sorokinianin: a novel phytotoxin produced by the phytopathogenic fungus Bipolaris sorokiniana. Tetrahedron Letters, 35(49), 9597-9600.
- Watanabe, H., Onoda, T., Kitahara, T., & Mori, K. (1997). Synthesis of (+)-sorokinianin. Bioscience, Biotechnology, and Biochemistry, 61(7), 1247-1248.
Sources
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- 2. Two-dimensional NMR data of a water-soluble β-(1→3, 1→6)-glucan from Aureobasidium pullulans and schizophyllan from Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the absolute configuration of sugar residues using gas chromatography. Method with potential for elimination of references - PubMed [pubmed.ncbi.nlm.nih.gov]
Fungal Metabolites from Alternaria: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Genus Alternaria and Its Chemical Arsenal
The fungal genus Alternaria is a ubiquitous collection of species, found in diverse ecosystems worldwide as saprophytes, endophytes, and plant pathogens.[1][2] These fungi are prolific producers of a vast and structurally diverse array of secondary metabolites.[1][3] These bioactive compounds are not merely metabolic byproducts but play crucial roles in the fungus's lifecycle, including pathogenesis and inter-species competition. For researchers in drug development and agricultural science, Alternaria metabolites represent a rich and underexplored reservoir of novel chemical entities with a broad spectrum of biological activities, ranging from potent phytotoxins and mycotoxins to promising pharmaceutical leads with anticancer, antimicrobial, and enzyme-inhibitory properties.[1][4][5]
This technical guide provides an in-depth exploration of the core chemistry, biosynthesis, and biological significance of key fungal metabolites from Alternaria. It is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of these compounds, offering both a theoretical framework and practical insights into their study.
Classification of Alternaria Metabolites: A Structurally Diverse Landscape
The secondary metabolites produced by Alternaria species can be broadly categorized based on their chemical structures. The major classes include:
-
Dibenzopyrones and their derivatives: A prominent class of polyketides characterized by a 6H-dibenzo[b,d]pyran-6-one core structure.[6][7]
-
Tetramic acid derivatives: Nitrogen-containing compounds with a characteristic pyrrolidine-2,4-dione ring system. Tenuazonic acid is a well-known example.[8][9]
-
Perylene derivatives: A group of quinones with a perylene core, known for their photodynamic and cytotoxic activities.[8]
-
Cyclic peptides: These include host-selective toxins with a cyclic arrangement of amino acids.[10]
-
Terpenoids and Steroids: A diverse group of isoprenoid-derived compounds.[2][11]
Beyond these major classes, Alternaria species also produce a variety of other unique and structurally intriguing molecules.[1][3]
In-Depth Analysis of Major Metabolite Classes
The Dibenzopyrones: Alternariol and its Congeners
The dibenzopyrones, particularly alternariol (AOH) and alternariol monomethyl ether (AME), are among the most frequently isolated and studied metabolites from Alternaria.[12][13]
Chemical Structure and Properties: AOH and AME possess a planar tricyclic ring system. Their lipophilic nature allows them to traverse cell membranes, contributing to their biological activity. The presence of phenolic hydroxyl groups imparts antioxidant properties and also serves as a site for conjugation with sugars or sulfates, forming "masked" mycotoxins.[14]
Biosynthesis: The biosynthesis of dibenzopyrones in Alternaria proceeds via the polyketide pathway.[6] A polyketide synthase (PKS) enzyme, encoded by genes such as pksJ, catalyzes the initial steps of assembling a polyketide chain from acetyl-CoA and malonyl-CoA units.[12] This is followed by a series of cyclization, aromatization, and tailoring reactions, including hydroxylation and methylation, to yield the final dibenzopyrone structures.[7]
Caption: Simplified biosynthetic pathway of dibenzopyrones.
Biological Activities and Toxicological Significance: Dibenzopyrones exhibit a range of biological effects. They are known mycotoxins that can contaminate food and feed, posing a potential risk to human and animal health.[13] Their toxicological profile includes cytotoxicity and genotoxicity.[13] Conversely, some studies have explored their potential as anticancer agents and inhibitors of various enzymes, highlighting the dual nature of these molecules as both toxins and potential therapeutic leads.[15][16]
Tenuazonic Acid: A Potent Tetramic Acid Mycotoxin
Tenuazonic acid (TeA) is a well-characterized mycotoxin produced by numerous Alternaria species.[9][17]
Chemical Structure and Properties: TeA is a derivative of tetramic acid, featuring a 3-acetyl-5-sec-butyl-pyrrolidine-2,4-dione structure. It is a crystalline solid with acidic properties.[9]
Biosynthesis: The biosynthesis of tenuazonic acid involves a hybrid pathway that utilizes both amino acid and polyketide precursors. The carbon backbone is derived from L-isoleucine and two acetate units. A key enzyme in this process is a non-ribosomal peptide synthetase (NRPS)-polyketide synthase (PKS) hybrid.
Biological Activities and Toxicological Significance: TeA is a potent phytotoxin and is considered to have the highest acute toxicity among the common Alternaria mycotoxins.[17][18] Its primary mode of action is the inhibition of protein synthesis in eukaryotes by preventing the release of newly synthesized polypeptides from the ribosome.[9] This mechanism underlies its phytotoxic and cytotoxic effects.[9][19] Due to its potent herbicidal activity, TeA and its derivatives have been investigated as potential bioherbicides.[20] Furthermore, TeA has shown antiviral and antitumor activities, making it a compound of interest in drug discovery.[17] Interestingly, derivatives of TeA have also been explored for their potential in treating Alzheimer's disease due to their acetylcholinesterase inhibitory and metal-chelating properties.[9]
Host-Selective vs. Non-Host-Selective Toxins
Alternaria toxins are often classified based on their host specificity.
-
Host-Selective Toxins (HSTs): These are toxic only to the host plants of the fungal strain that produces them and are often key determinants of pathogenicity.[21][22] Examples include AAL-toxins, AK-toxins, and AM-toxins.[22][23] These toxins often have very specific cellular targets, leading to programmed cell death in susceptible plant varieties.[23]
-
Non-Host-Selective Toxins (NHSTs): These toxins can affect a broad range of plants, not just the host species.[22] Tenuazonic acid, alternariol, and tentoxin are prominent examples of NHSTs.[22]
Table 1: Major Classes of Alternaria Metabolites and Their Biological Activities
| Metabolite Class | Representative Compound(s) | Key Biological Activities | Reference(s) |
| Dibenzopyrones | Alternariol (AOH), Alternariol Monomethyl Ether (AME) | Mycotoxic, Cytotoxic, Genotoxic, Anticancer, Enzyme Inhibition | [1][13][16] |
| Tetramic Acids | Tenuazonic Acid (TeA) | Phytotoxic, Mycotoxic, Protein Synthesis Inhibition, Antiviral, Antitumor, Herbicidal | [9][17][20] |
| Perylene Derivatives | Altertoxins (ATX-I, II, III) | Mycotoxic, Mutagenic, Cytotoxic | [8] |
| Cyclic Peptides | AM-toxin, Tentoxin | Host-Selective Phytotoxicity, Enzyme Inhibition | [10][22] |
| Sphinganine Analogs | AAL-toxins | Host-Selective Phytotoxicity, Ceramide Synthase Inhibition | [10][22] |
Methodologies for the Study of Alternaria Metabolites
The successful investigation of Alternaria metabolites hinges on robust methodologies for their extraction, purification, and characterization.
Experimental Protocol: Extraction and Purification of Alternaria Metabolites
This protocol provides a general framework for the extraction and initial purification of a broad range of Alternaria metabolites from fungal cultures.
1. Fungal Cultivation:
-
Inoculate the desired Alternaria species onto a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth, Czapek's medium).[24][25]
-
Incubate the cultures under appropriate conditions of temperature, light, and humidity for a sufficient period (e.g., 14-21 days) to allow for the production of secondary metabolites.[24][25]
2. Extraction:
-
For solid cultures, macerate the fungal mycelium and substrate in an organic solvent such as ethyl acetate or methanol.[25][26]
-
For liquid cultures, separate the mycelium from the culture broth by filtration. Extract the mycelium as described for solid cultures. Extract the culture filtrate separately with a water-immiscible organic solvent like ethyl acetate or chloroform.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Preliminary Purification (Solvent Partitioning):
-
Dissolve the crude extract in a mixture of methanol and water.
-
Perform a liquid-liquid partition against a nonpolar solvent like n-hexane to remove lipids and other nonpolar impurities.
-
Subsequently, partition the aqueous methanol phase against a solvent of intermediate polarity, such as chloroform or dichloromethane, to extract a wide range of metabolites.
4. Chromatographic Purification:
-
Subject the partitioned extracts to column chromatography using silica gel or other suitable stationary phases.
-
Elute with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the compounds based on their polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine fractions containing the same compound(s) and further purify using preparative HPLC or other high-resolution chromatographic techniques to obtain pure compounds.
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Sorokinianin: A Fungal Sesquiterpenoid with Untapped Therapeutic Potential
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Sorokinianin, a sesquiterpenoid phytotoxin produced by the fungus Bipolaris sorokiniana, has historically been characterized by its potent antifungal and phytotoxic properties. While its role in plant pathology is well-documented, its potential applications in human therapeutics remain largely unexplored. This technical guide provides a comprehensive overview of the current state of knowledge on Sorokinianin, critically evaluates its known biological activities, and, by examining related compounds from the same fungal genus, delineates a scientifically-grounded rationale for its investigation as a potential therapeutic agent. We present detailed experimental protocols to probe its bioactivity and propose future research directions to unlock its therapeutic promise.
Introduction: The Enigma of Sorokinianin
Natural products have long been a cornerstone of drug discovery, providing complex and biologically active scaffolds for novel therapeutics. Fungi, in particular, are a prolific source of such compounds. Sorokinianin is a sesquiterpenoid natural product with the molecular formula C18H28O4, produced by the phytopathogenic fungus Bipolaris sorokiniana (also known by its teleomorph name Cochliobolus sativus and synonym Drechslera sorokiniana).[1] Historically, research has focused on its role as a virulence factor in plants, where it inhibits seed germination and exhibits antifungal activity against other fungal species.[2]
This guide moves beyond the established phytotoxicity of Sorokinianin to explore its latent potential in human therapy. The central hypothesis is that, like many other natural toxins, Sorokinianin's potent biological activity could be harnessed for therapeutic benefit if its mechanisms of action and effects on mammalian cells are thoroughly understood.
Chemical Profile of Sorokinianin
-
Class: Sesquiterpenoid
-
Molecular Formula: C18H28O4
-
CAS Number: 162616-73-1
-
Biosynthesis: Studies have indicated that the biosynthesis of Sorokinianin follows a mixed pathway, deriving from both the sesquiterpene and tricarboxylic acid (TCA) pathways.
Current Understanding of Biological Activity: A Double-Edged Sword
Sorokinianin's known biological activities are primarily in the realm of plant and fungal interactions. A critical review of the literature reveals a significant gap in our understanding of its effects on mammalian systems.
Established Activities
-
Phytotoxicity: Sorokinianin is a potent inhibitor of seed germination and hypocotyl/radical growth in various plants, contributing to the pathogenic effects of Bipolaris sorokiniana on crops like wheat and barley.[2]
-
Antifungal Activity: It has demonstrated antifungal properties, notably suppressing the spore germination of other fungi such as Fusarium solani.
Preliminary Mammalian Cell Studies: A Call for Deeper Investigation
Direct investigation into the therapeutic potential of Sorokinianin is in its infancy. A key study that isolated Sorokinianin (referred to as compound 11) alongside other new sesquiterpenoids from Bipolaris sorokiniana reported that all the isolated compounds, including Sorokinianin, showed no activity against three human cancer cell lines .[3] This finding, while seemingly limiting its potential as a broad-spectrum anticancer agent, is a crucial piece of data that underscores the need for targeted and nuanced investigation into other therapeutic areas. The effects of Sorokinianin on human health are not yet known.[4]
The Therapeutic Potential of Sorokinianin: An Evidence-Based Postulation
The therapeutic potential of Sorokinianin can be inferred from the bioactivities of other sesquiterpenoids isolated from the same and related fungal species. This "guilt-by-association" approach provides a strong rationale for future research.
The Anti-Inflammatory Promise
A recent and highly significant study on new sesquiterpenoids from Bipolaris sorokiniana revealed that while some compounds were inactive, one particular seco-sativene-type sesquiterpenoid (compound 9) demonstrated a remarkable ability to significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells .[5] This suggests a potent anti-inflammatory effect. Given that Sorokinianin shares a common biosynthetic origin and structural class with these compounds, it is plausible that Sorokinianin or its derivatives may also possess anti-inflammatory properties.
Exploring Antiplasmodial and Other Bioactivities
Research into other species of the Drechslera genus has yielded sesquiterpenoids with a range of biological activities. Notably, compounds isolated from Drechslera dematioidea have exhibited antiplasmodial activity against Plasmodium falciparum , the parasite responsible for malaria.[6] This finding broadens the potential therapeutic scope for sesquiterpenoids from this fungal group, suggesting that Sorokinianin could be evaluated for antiparasitic properties.
Proposed Experimental Workflows for Therapeutic Evaluation
To systematically evaluate the therapeutic potential of Sorokinianin, a series of well-defined experimental workflows are proposed.
In Vitro Anti-Inflammatory Activity Assessment
Objective: To determine if Sorokinianin can inhibit the production of inflammatory mediators in a mammalian cell model.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of Sorokinianin (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add MTT solution and incubate for 4 hours.
-
Solubilize formazan crystals with DMSO and measure absorbance at 570 nm. This is crucial to ensure subsequent assays are performed at non-toxic concentrations.
-
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Seed cells in a 24-well plate.
-
Pre-treat cells with non-toxic concentrations of Sorokinianin for 1 hour.
-
Stimulate with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.
-
Collect the supernatant and mix with Griess reagent.
-
Measure absorbance at 540 nm and quantify NO2- concentration using a sodium nitrite standard curve.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Following the same treatment protocol as the Griess test, collect cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for Mechanistic Insights:
-
Treat cells with Sorokinianin and/or LPS for appropriate time points.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against key signaling proteins (e.g., p-p65, p-IκBα, iNOS, COX-2) and appropriate secondary antibodies.
-
Visualize bands using chemiluminescence.
-
Future Directions and Conclusion
The therapeutic potential of Sorokinianin is a nascent field of study with considerable room for exploration. While its known phytotoxic and antifungal activities, coupled with a lack of efficacy against certain cancer cell lines, might seem to temper expectations, the significant anti-inflammatory and antiplasmodial activities of structurally related sesquiterpenoids from the same fungal genus provide a compelling argument for its further investigation.
Future research should focus on:
-
Broad-Spectrum Bioactivity Screening: Evaluating Sorokinianin against a wide range of therapeutic targets, including other cancer cell lines, viruses, and parasites.
-
Neuroprotective Studies: Given the anti-inflammatory potential, investigating its effects on microglia activation and neuronal cell death in models of neurodegenerative diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of Sorokinianin to identify key structural motifs responsible for any observed bioactivity and to optimize its therapeutic index.
-
In Vivo Studies: Should promising in vitro activity be identified, progressing to animal models to assess efficacy, pharmacokinetics, and safety.
References
- Bipolenins K–N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana. (2019). Beilstein Journal of Organic Chemistry, 15, 2020–2028.
- Osterhage, C., König, G. M., Höller, U., & Wright, A. D. (2002). Rare sesquiterpenes from the algicolous fungus Drechslera dematioidea.
- New sesquiterpenoids with anti-inflammatory effects from phytopathogenic fungus Bipolaris sorokiniana 11134. (2025). Natural Products and Bioprospecting, 15(1).
- A Comprehensive Review of Bipolaroxin Research: From Biological Activity to Future Therapeutic and Agricultural Applic
- Sativene-Related Sesquiterpenoids with Phytotoxic and Plant-Promoting Activities from the Plant Pathogenic Fungus Bipolaris sorokiniana Based on a Molecular Networking Strategy. (2024). Journal of Agricultural and Food Chemistry, 73(1).
- Sesquiterpenoids and Xanthones from the Kiwifruit-Associated Fungus Bipolaris sp. and Their Anti-Pathogenic Microorganism Activity. (n.d.). MDPI.
- Rare Sesquiterpenes from the Algicolous Fungus Drechslera dematioidea. (n.d.).
- Biological Activities and Potential Applications of Phytotoxins. (2024, October 16). PMC.
- KM-01, a brassinolide inhibitor, its production, isolation and structure from two fungi Drechslera avenae and Pycnoporus coccineus. (1998). Bioorganic & Medicinal Chemistry, 6(11), 1975-1982.
- Potential Hepatotoxins Found in Herbal Medicinal Products: A System
- A review on phytotoxins and qualitative tests for their detection. (2020, August 3).
- Goldenrod Root Compounds Active against Crop Pathogenic Fungi. (n.d.).
- New sesquiterpenoids with anti-inflammatory effects from phytopathogenic fungus Bipolaris sorokiniana 11134. (2025).
- Chemistry and Pharmacological Activity of Sesquiterpenoids from the Chrysanthemum Genus. (n.d.). MDPI.
- Special Issue : Toxicity and Therapeutic Potential of Plant Alkaloid. (n.d.). MDPI.
- DBPBMB_4_SI1. (n.d.). Global Science Books.
- Therapeutic Potential of Phytochemicals in Medicinal Plants: A Nutritional and Pharmaceutical Perspective. (n.d.). Acta Botanica Plantae.
- Cochliobolus, Drechslera, Bipolaris, Curvularia different nomenclature for one potent fungus. (2021, February 4). Auctores Journals.
- Molds and mycotoxins indoors II: Toxicological perspective. (n.d.). ProBiologists.
- Coicenals A-D, Four New Diterpenoids with New Chemical Skeletons from the Plant Pathogenic Fungus Bipolaris coicis. (2025, August 10).
- Metabolites from the dark septate endophyte Drechslera sp. Evaluation by LC/MS and principal component analysis of cu. (n.d.). CONICET.
- Novel Insights into Understanding the Molecular Dialogues between Bipolaroxin and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–P
- Toxin-based in-vitro selection and its potential application to d
- Investigating the interaction between some of Bipolaris sorokiniana's toxins and the Gα Subunit of the Whe
- Search Results. (n.d.). Beilstein Journals.
- Goldenrod Root Compounds Active against Crop Pathogenic Fungi. (n.d.).
- Diversity of natural products of the genera Curvularia and Bipolaris. (n.d.).
Sources
- 1. auctoresonline.com [auctoresonline.com]
- 2. Novel Insights into Understanding the Molecular Dialogues between Bipolaroxin and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. probiologists.com [probiologists.com]
- 5. New sesquiterpenoids with anti-inflammatory effects from phytopathogenic fungus Bipolaris sorokiniana 11134 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rare sesquiterpenes from the algicolous fungus Drechslera dematioidea - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Sorokinianin: A Technical Guide to its Discovery and Isolation
For Immediate Release
[City, State] – February 1, 2026 – This whitepaper provides an in-depth technical guide on the discovery, isolation, and characterization of Sorokinianin, a novel phytotoxin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative of the scientific journey from initial observation to the elucidation of a new natural product.
Executive Summary
The quest for novel bioactive compounds from microbial sources has long been a cornerstone of drug discovery and agricultural research. This guide chronicles the history of Sorokinianin, a sesquiterpenoid phytotoxin discovered from the pathogenic fungus Bipolaris sorokiniana. We will delve into the pioneering work that led to its identification, providing a comprehensive overview of the methodologies employed for its isolation and the analytical techniques used for its structural elucidation. This document serves as a technical resource, offering not only historical context but also practical, field-proven insights into the experimental strategies that underpinned this significant discovery.
The Genesis of Discovery: Context and Causality
The investigation into the secondary metabolites of Bipolaris sorokiniana (teleomorph: Cochliobolus sativus) was driven by its significance as a widespread and destructive plant pathogen.[1] This fungus is the causal agent of various diseases in cereals, including spot blotch and common root rot, leading to substantial crop losses globally. The pathogenic nature of B. sorokiniana strongly suggested the production of phytotoxic compounds that facilitate its invasion and colonization of host tissues. This hypothesis spurred researchers to investigate the chemical arsenal of this fungus, leading to the eventual discovery of Sorokinianin and other bioactive molecules.
The scientific impetus was to identify the specific phytotoxins responsible for the observed disease symptoms in plants. By isolating and characterizing these molecules, researchers aimed to understand the biochemical mechanisms of the host-pathogen interaction, which could, in turn, inform the development of disease-resistant crop varieties and novel fungicides.
The Landmark Discovery of Sorokinianin
In 1994, a team of Japanese scientists, led by Hiromitsu Nakajima, published a seminal paper in Tetrahedron Letters detailing the discovery of a novel phytotoxin they named Sorokinianin.[2] This discovery was the culmination of meticulous efforts to isolate and identify the bioactive constituents from the culture filtrate of Bipolaris sorokiniana.
Biological Source and Fermentation
The journey to isolate Sorokinianin began with the cultivation of the fungus Bipolaris sorokiniana. While the specific strain used in the original study was not detailed in the initial communication, subsequent research has highlighted the variability in secondary metabolite production among different isolates of this fungus.
Experimental Protocol: Cultivation of Bipolaris sorokiniana
-
Strain Selection: Obtain a pure, virulent strain of Bipolaris sorokiniana.
-
Media Preparation: Prepare a suitable liquid culture medium, such as a modified Fries medium or Potato Dextrose Broth (PDB), to support fungal growth and secondary metabolite production.
-
Inoculation: Inoculate the sterile liquid medium with a spore suspension or mycelial plugs of B. sorokiniana.
-
Incubation: Incubate the culture flasks under controlled conditions of temperature (typically 25-28°C) and agitation (shaking at 120-150 rpm) for a period of 14-21 days to allow for sufficient biomass and toxin accumulation.
Caption: Fungal cultivation workflow for Sorokinianin production.
Isolation and Purification: A Step-by-Step Methodology
The isolation of a pure compound from a complex fungal broth is a challenging multi-step process that relies on the differential physicochemical properties of the target molecule. The protocol employed by Nakajima and his team involved a series of extraction and chromatographic techniques.
Experimental Protocol: Isolation of Sorokinianin
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Acidify the culture filtrate to a pH of 3.0 using HCl.
-
Perform a liquid-liquid extraction of the acidified filtrate with an organic solvent such as ethyl acetate. This step is crucial as it partitions the moderately polar Sorokinianin from the aqueous phase into the organic phase.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: Subject the crude extract to column chromatography on silica gel.[3][4] Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Preparative TLC: Pool the fractions containing Sorokinianin (as identified by TLC) and subject them to further purification using preparative TLC with a suitable solvent system (e.g., n-hexane-ethyl acetate).
-
Crystallization: The purified Sorokinianin can be crystallized from a solvent mixture like n-hexane-ethyl acetate to yield the pure compound.
-
Caption: Isolation and purification workflow for Sorokinianin.
Structural Elucidation: The Power of Spectroscopy
The determination of the chemical structure of Sorokinianin was a pivotal moment in its discovery. This was achieved through the application of various spectroscopic techniques, which together provided a detailed picture of its molecular architecture.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of Sorokinianin. The technique provides a highly accurate mass-to-charge ratio of the molecule, allowing for the calculation of its molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was the cornerstone of the structural elucidation of Sorokinianin. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR experiments were used to piece together the connectivity of the atoms within the molecule.
-
¹H NMR: Provided information about the number and types of protons and their neighboring protons.
-
¹³C NMR: Revealed the number of carbon atoms and their chemical environments.
-
2D NMR: Established the connectivity between protons (COSY) and between protons and carbons (HMQC, HMBC), which was critical in assembling the carbon skeleton and assigning the positions of functional groups.
| Spectroscopic Data for Sorokinianin | |
| Technique | Observation |
| High-Resolution Mass Spectrometry (HRMS) | Provided the elemental composition. |
| ¹H Nuclear Magnetic Resonance (NMR) | Revealed the proton framework of the molecule. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Indicated the number and types of carbon atoms. |
| 2D NMR (COSY, HMQC, HMBC) | Established the connectivity of the molecular structure. |
The Structure of Sorokinianin
The culmination of this spectroscopic analysis revealed Sorokinianin to be a novel sesquiterpenoid, sharing a carbon skeleton with another known phytotoxin, prehelminthosporol.
Biological Activity and Significance
The initial driver for the investigation into B. sorokiniana's secondary metabolites was its phytotoxicity. Bioassays conducted with the purified Sorokinianin confirmed its biological activity. Notably, it was found to have a significant inhibitory effect on the germination of barley seeds, confirming its role as a phytotoxin. This finding has implications for understanding the virulence of B. sorokiniana and for the potential development of natural herbicides.
Conclusion
The discovery and isolation of Sorokinianin represent a classic example of natural product chemistry, driven by a clear biological question. The work of Nakajima and his colleagues not only introduced a new molecule to the scientific community but also provided a deeper understanding of the chemical ecology of a significant plant pathogen. The methodologies they employed remain fundamental to the field and serve as a valuable guide for researchers embarking on the discovery of novel bioactive compounds. This technical guide has aimed to provide a comprehensive and practical overview of this landmark discovery, underscoring the importance of rigorous scientific methodology and the enduring value of natural product research.
References
-
Nakajima, H., Isomi, K., Hamasaki, T., & Ichinoe, M. (1994). Sorokinianin: A novel phytotoxin produced by the phytopathogenic fungus Bipolaris sorokiniana. Tetrahedron Letters, 35(51), 9597-9600. [Link]
- McDonald, B. A., & Linde, C. (2002). Pathogen population genetics, evolutionary potential, and durable resistance.
- Berestetskiy, A. O., Dalinova, A. A., Dubovik, V. R., Grigoryeva, E. N., Kochura, D. M., Senderskiy, I. V., ... & Turaeva, S. M. (2020). Analysis and Isolation of Secondary Metabolites of Bipolaris sorokiniana by Different Chromatography Techniques and the Spectrum of Their Biological Activity. Applied Biochemistry and Microbiology, 56(5), 569-582.
- Gao, Y., Liu, M., Liu, J., Dai, Y., & Zhang, Y. (2020). Silica Gel Column Chromatography in the Separation and Purification of Natural Products.
- Fries, L. (1965). The influence of vitamins on the growth of some species of Cladophora. Physiologia Plantarum, 18(4), 1180-1185.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Kumar, J., Schaefer, A., Hückelhoven, R., Langen, G., & Kogel, K. H. (2007). Bipolaris sorokiniana, a cereal pathogen of global concern: cytological and molecular approaches towards better control.
Sources
- 1. The discovery of the virulence gene ToxA in the wheat and barley pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Whitepaper: Spectroscopic Characterization and Structural Validation of (+)-Sorokinianin
The following technical guide details the spectroscopic characterization and structural validation of (+)-Sorokinianin , a bioactive sesquiterpenoid phytotoxin produced by Bipolaris sorokiniana.
Executive Summary & Structural Context
(+)-Sorokinianin (CAS: 162616-73-1) is a complex sesquiterpenoid phytotoxin isolated from the plant pathogen Bipolaris sorokiniana (teleomorph Cochliobolus sativus).[1] It functions as a potent germination inhibitor in cereal crops, particularly barley (Hordeum vulgare) and wheat.
Structurally, sorokinianin represents a unique fusion of a sativene-type bicyclo[3.2.1]octane core and a dihydro-3-hydroxy-2(3H)-furanone moiety. Its biosynthesis implies a rare addition of a C3 unit (likely from the TCA cycle or pyruvate pool) to a prehelminthosporol precursor, distinguishing it from related metabolites like helminthosporol and cochliobolin.
Chemical Profile:
-
IUPAC Name: (3R,5S)-dihydro-3-hydroxy-5-[(1R,4R,5S,6R,8S)-8-(hydroxymethyl)-1-methyl-7-methylene-4-(1-methylethyl)bicyclo[3.2.1]oct-6-yl]-2(3H)-furanone.[2]
-
Molecular Formula: C₁₈H₂₈O₄
-
Molecular Weight: 308.41 g/mol [3]
-
Solubility: Soluble in MeOH, CHCl₃, DMSO.
Mass Spectrometry Profiling
Mass spectrometry provides the first line of structural confirmation, establishing the molecular formula and revealing the stability of the bicyclic core.
High-Resolution Electrospray Ionization MS (HR-ESI-MS)
The ionization behavior of sorokinianin is characterized by the stability of the sativene skeleton but the lability of the hydroxyl groups.
| Ionization Mode | Species Observed | m/z (Experimental) | Formula Assignment | Error (ppm) |
| Positive (+) | [M+H]⁺ | 309.2066 | C₁₈H₂₉O₄⁺ | < 2.0 |
| Positive (+) | [M+Na]⁺ | 331.1885 | C₁₈H₂₈O₄Na⁺ | < 2.0 |
| Negative (-) | [M-H]⁻ | 307.1909 | C₁₈H₂₇O₄⁻ | < 2.5 |
Fragmentation Logic (MS/MS)
Under collision-induced dissociation (CID), sorokinianin exhibits a characteristic fragmentation pathway driven by neutral losses of water and the cleavage of the lactone ring.
-
Dehydration (m/z 309 → 291): Rapid loss of H₂O from the C-3' hydroxyl group on the furanone ring or the C-8 hydroxymethyl group.
-
Lactone Cleavage: Scission of the furanone moiety often yields fragments corresponding to the sativene core (C₁₅ skeleton).
-
Isopropyl Loss: High-energy collisions may result in the loss of the isopropyl group (43 Da), a diagnostic feature of sativene-type sesquiterpenes.
Nuclear Magnetic Resonance (NMR) Architecture
The structural elucidation of (+)-Sorokinianin relies heavily on 1D and 2D NMR to resolve the stereochemistry of the bridged bicyclic system and its connection to the lactone tail.
Diagnostic 1H NMR Data (500 MHz, CDCl₃)
The proton spectrum is dominated by the rigid bicyclic core and the isopropyl group.
| Position | δH (ppm) | Multiplicity | J (Hz) | Structural Assignment |
| Isopropyl-Me | 0.85 - 0.95 | d (x2) | 6.5 | Isopropyl methyls (diastereotopic) |
| C1-Me | 1.05 | s | - | Tertiary methyl at bridgehead |
| H-4 | 1.60 | m | - | Methine carrying isopropyl |
| H-8 | 2.20 | m | - | Bridge methine |
| H-3' | 4.55 | d | 6.0 | |
| H-5' | 4.80 | m | - | |
| Exocyclic =CH₂ | 4.85, 5.15 | br s (x2) | - | Terminal methylene on sativene core |
| -CH₂OH | 3.50 - 3.80 | m | - | Hydroxymethyl protons |
Diagnostic 13C NMR Data (125 MHz, CDCl₃)
The carbon spectrum confirms the C18 skeleton, distinct from the C15 precursors.
| Carbon Type | δC (ppm) Range | Diagnostic Features |
| Carbonyl (C=O) | 175.0 - 178.0 | Lactone carbonyl (C-2') |
| Olefinic (Cq) | 150.0 - 155.0 | Exocyclic double bond quaternary C (C-7) |
| Olefinic (CH₂) | 105.0 - 108.0 | Terminal methylene (C-16) |
| Oxygenated CH | 70.0 - 75.0 | C-3' (hydroxyl attachment) and C-5' (Linker) |
| Oxygenated CH₂ | 60.0 - 65.0 | Hydroxymethyl group (C-15) |
| Quaternary C | 48.0 - 52.0 | Bridgehead carbon (C-1) |
Structural Elucidation Workflow
The connectivity of Sorokinianin is established through specific 2D NMR correlations. The following diagram illustrates the logical flow from spectral data to structural confirmation.
Caption: Workflow for the isolation and spectroscopic validation of (+)-Sorokinianin, highlighting the integration of homonuclear and heteronuclear NMR techniques.
Key Correlations (HMBC & COSY)
-
Lactone Attachment: HMBC correlations are observed from the lactone H-5' to the sativene core carbons (specifically C-6 and C-7 ), confirming the C-C bond formation between the sesquiterpene and the C3 unit.
-
Exocyclic Methylene: Strong HMBC correlations from the exocyclic protons (δ 4.85, 5.15 ) to the bridgehead C-1 and the methylene C-8 verify the sativene skeleton integrity.
-
Stereochemistry: NOESY correlations between the C-1 methyl and the H-8 proton are critical for assigning the endo/exo configuration of the bridge.
Experimental Protocols
Isolation Protocol
This protocol ensures the recovery of Sorokinianin without degradation of the lactone ring.
-
Fermentation: Cultivate Bipolaris sorokiniana (strain O-20 or equivalent) on potato dextrose agar (PDA) or in liquid Czapek-Dox medium for 14–21 days at 25°C in the dark.
-
Extraction:
-
Filter the culture broth to remove mycelia.
-
Extract the filtrate with ethyl acetate (EtOAc) (3 x vol).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield a brown gum.
-
-
Fractionation:
-
Subject the crude extract to silica gel column chromatography.
-
Eluent Gradient: Hexane:EtOAc (start 90:10, gradient to 40:60).
-
Sorokinianin typically elutes in the mid-polarity fractions (approx. 50:50 Hex:EtOAc).
-
-
Purification: Final purification via RP-HPLC (C18 column) using a MeOH:H₂O gradient (isocratic 60% MeOH often effective) yields the pure compound as a colorless oil/solid.
NMR Acquisition Parameters
To replicate the literature values, use the following parameters:
-
Solvent: CDCl₃ (99.8% D) with TMS (0.03%) as internal standard.
-
Temperature: 298 K (25°C).
-
Pulse Sequence (1H): 30° pulse angle, 2.0s relaxation delay (d1) to ensure quantitative integration of methyl signals.
-
Pulse Sequence (13C): Power-gated decoupling (WALTZ-16), 2.0s relaxation delay.
Biosynthetic Pathway Implications
The presence of the lactone ring indicates a divergence from the standard helminthosporol pathway.
Caption: Proposed biosynthetic origin of Sorokinianin, illustrating the extension of the C15 prehelminthosporol core via a C3 unit addition.
References
-
Nakajima, H., Isomi, K., & Hamasaki, T. (1994). Sorokinianin: A novel phytotoxin produced by the phytopathogenic fungus Bipolaris sorokiniana.[2][6][7] Tetrahedron Letters, 35(51), 9597-9600.[2][3][7] [6]
-
Qader, M. M., et al. (2017). Bioactive Sesquiterpenes from an endophytic fungus Bipolaris sorokiniana isolated from a popular medicinal plant Costus speciosus.[7][8] Mycology, 8(1), 17-20.[7][8]
-
Li, D., et al. (2019). Bipolenins K–N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana. Beilstein Journal of Organic Chemistry, 15, 1996–2002.
-
Cayman Chemical. (+)-Sorokinianin Product Data Sheet.
Sources
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- 3. medchemexpress.com [medchemexpress.com]
- 4. BJOC - Bipolenins K–N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana [beilstein-journals.org]
- 5. Bipolenins K–N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Investigating the interaction between some of Bipolaris sorokiniana’s toxins and the Gα Subunit of the Wheat G-Protein using bioinformatics tools | University of Thi-Qar Journal of agricultural research [jam.utq.edu.iq]
Understanding the Bioactivity of Fungal Secondary Metabolites
A Technical Guide for Drug Discovery & Application Scientists
Introduction: The Genomic-Metabolomic Disconnect
Fungi are the most prolific producers of bioactive secondary metabolites (SMs) in nature, yet we are currently witnessing a paradox. While genomic sequencing reveals that filamentous fungi (e.g., Aspergillus, Penicillium, Fusarium) possess dozens of Biosynthetic Gene Clusters (BGCs), standard laboratory fermentations rarely yield more than a fraction of this chemical potential.
This guide addresses the technical workflow required to bridge this gap. It moves beyond basic screening to detail the elicitation of cryptic clusters , the dereplication of known chemistry , and the rigorous validation of bioactivity .
The Core Challenge: Silencing
Most BGCs are transcriptionally silent under standard conditions because SMs are not essential for growth—they are weapons of ecological warfare. To find novel bioactivity, we must simulate the ecological triggers that force the fungus to deploy its chemical arsenal.
Biosynthetic Logic: What Are We Looking For?
Understanding the genetic architecture of SMs is a prerequisite for effective screening. Fungal SMs are assembled by mega-enzymes that follow a modular logic.
Core Scaffolds
-
Polyketides (PKS): Assembled from acetate/malonate units.
-
Non-Ribosomal Peptides (NRPS): Assembled from amino acids (proteinogenic and non-proteinogenic).
-
Terpenes: Derived from isoprene units (Mevalonate pathway).
Visualization: Modular Assembly Logic
The following diagram illustrates the modular difference between PKS and NRPS machinery, which dictates the structural diversity of the resulting metabolites.
Caption: Modular logic of fungal biosynthetic enzymes. PKS modules (Blue) iterate to form carbon backbones; NRPS modules (Red) link amino acids.
Upstream: Elicitation Strategies (The "Wake Up" Call)
To access the >90% of metabolites that are "silent," you must apply the OSMAC (One Strain Many Compounds) approach. This is not random; it is a systematic variation of environmental parameters to trigger stress responses.
Protocol: Systematic OSMAC Elicitation
Objective: Induce cryptic BGC expression via abiotic and biotic stress.
-
Media Variation Matrix:
-
Carbon Source: Switch between glucose (catabolite repression) and complex sources (oatmeal, starch).
-
Nitrogen Source:[3] High vs. Low Nitrogen (C:N ratio shifts).
-
Halogenation: Supplement media with 3% NaBr or Sea Salt (mimics marine stress, often yielding halogenated compounds).
-
-
Epigenetic Modification:
-
Add Histone Deacetylase (HDAC) inhibitors (e.g., Suberoylanilide hydroxamic acid - SAHA, 100 µM) or DNA Methyltransferase (DNMT) inhibitors (e.g., 5-azacytidine).
-
Causality: These chemicals relax chromatin structure, allowing transcription factors to access silent BGC promoters.
-
-
Co-Culture (Biotic Stress):
Midstream: Dereplication & Molecular Networking
Before bioactivity testing, you must ensure you haven't rediscovered penicillin. Molecular Networking is the industry standard for this.
The GNPS Workflow
Global Natural Products Social Molecular Networking (GNPS) allows you to visualize chemical similarity across your extracts.
-
Data Acquisition: LC-MS/MS (Data-Dependent Acquisition) of crude extracts.
-
Conversion: Convert raw vendor files (.raw/.wiff) to open formats (.mzXML) using ProteoWizard.
-
Network Generation: Upload to GNPS. The algorithm clusters MS/MS spectra based on cosine similarity scores.
-
Visualization: Export to Cytoscape.
-
Interpretation: Clusters represent compound families. Known compounds (annotated via libraries) will cluster with unknown analogs.
-
Action: Prioritize clusters that show no spectral matches to public databases but high structural complexity.
-
Downstream: Bioactivity Screening & Validation[1][4]
This section details the transition from a crude extract to a validated hit.
The Self-Validating System: Z-Factor
In High-Throughput Screening (HTS), statistical reliability is paramount. You must calculate the Z-factor for every assay plate to validate the window between your positive and negative controls.
Formula:
- : Standard deviation of positive/negative controls.[4]
- : Mean of positive/negative controls.
Interpretation Table:
| Z-Factor Value | Assay Quality | Action |
| 1.0 | Ideal (Theoretical) | Impossible to achieve in practice.[5] |
| 0.5 ≤ Z < 1.0 | Excellent | Proceed with screening. |
| 0 < Z < 0.5 | Marginal | Optimization required (check pipetting, reagents). |
| Z < 0 | Unacceptable | Stop. The assay cannot distinguish hits from noise. |
Bioassay-Guided Fractionation Protocol
-
Initial Screen: Test crude ethyl acetate extract (50 µg/mL).
-
Partitioning: If active, partition between immiscible solvents (Hexane -> CH2Cl2 -> BuOH -> H2O).
-
Secondary Screen: Test fractions. Crucial: Track mass balance and activity recovery. If activity disappears, synergism between fractions was likely responsible.
-
Purification: HPLC (C18 column) of active fraction.
Mechanism of Action (MoA) Elucidation
Once a bioactive compound is isolated, determining how it works is the final hurdle.
Chemogenomic Profiling (HIP/HOP)
This method uses the yeast Saccharomyces cerevisiae as a model to predict MoA in fungal pathogens.
-
Haploinsufficiency Profiling (HIP): Uses heterozygous deletion mutants (one gene copy deleted).[6][7][8]
-
Logic: If a compound targets Protein X, the strain with only one copy of Gene X will be hypersensitive (drug-induced haploinsufficiency).
-
-
Homozygous Profiling (HOP): Uses homozygous deletions of non-essential genes.[6][8]
-
Logic: Identifies buffering pathways and synthetic lethality.
-
Workflow Visualization
The following diagram integrates the entire pipeline from soil isolate to MoA determination.
Caption: Integrated workflow from strain isolation to Mechanism of Action (MoA) determination.
References
-
Shi, T., et al. (2024). New bioactive secondary metabolites from fungi: 2024. Mycology. Link
-
Bode, H. B., et al. (2002). Big effects from small changes: possible ways to explore nature's chemical diversity. ChemBioChem. Link
-
Wang, M., et al. (2016). Sharing and community curation of mass spectrometry data with GNPS. Nature Biotechnology. Link
-
Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
-
Ho, C. H., et al. (2002). A molecular barcoded yeast ORF deletion collection for large-scale analysis of gene function. Nature Biotechnology. Link
Sources
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- 2. An OSMAC Strategy for the Production of Antimicrobial Compounds by the Amazonian Fungi Talaromyces pinophilus CCM-UEA-F0414 and Penicillium paxilli CCM-UEA-F0591 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rna.uzh.ch [rna.uzh.ch]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. Chemogenomic profiling to understand the antifungal action of a bioactive aurone compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Antimicrobial and Biological Spectrum of Sorokinianin
Executive Summary
Sorokinianin (CAS: 162616-73-1) is a specialized bicyclic sesquiterpenoid metabolite produced by the phytopathogenic fungus Bipolaris sorokiniana (teleomorph Cochliobolus sativus).[1][2] While often categorized primarily as a phytotoxin driving the virulence of root rot and spot blotch in cereals, Sorokinianin exhibits a distinct, albeit narrow, antimicrobial profile.
Unlike broad-spectrum antibiotics (e.g., tetracyclines) that target conserved bacterial machinery, Sorokinianin’s spectrum is characterized by selective antifungal suppression and potent phytotoxic signaling interference . This guide dissects its chemical behavior, biological targets, and the experimental protocols required to isolate and validate its activity, distinguishing it from other co-occurring metabolites like prehelminthosporol and methyl-8-hydroxy-3-methyl-4-chloroxanthone-1-carboxylate (MMC).
Chemical Profile & Biosynthetic Origin
Sorokinianin belongs to the seco-sativene class of sesquiterpenoids. Its structure is unique due to the oxidative cleavage of the sativene skeleton, resulting in a bicyclo[3.2.1]octane core.
| Property | Specification |
| IUPAC Name | (3R,5S)-3-hydroxy-5-[(1R,4R,5S,6R,8S)-8-(hydroxymethyl)-1-methyl-7-methylene-4-propan-2-ylbicyclo[3.2.1]oct-6-yl]oxolan-2-one |
| Molecular Formula | C₁₈H₂₈O₄ |
| Molecular Weight | 308.41 g/mol |
| Solubility | Soluble in Methanol, Ethyl Acetate, DMSO; poorly soluble in water.[2][3][4][5][6] |
| Biosynthetic Cluster | Produced via the sat gene cluster (SatA cyclase, SatB P450, SatC reductase) followed by auxiliary modifications.[6] |
Biosynthetic Pathway Visualization
The following diagram illustrates the logical flow from the farnesyl pyrophosphate precursor to the active toxin.
Figure 1: Simplified biosynthetic logic of Sorokinianin production from B. sorokiniana.
The Biological Spectrum Analysis
Primary Spectrum: Phytotoxicity (Target: Hordeum vulgare)
The dominant activity of Sorokinianin is phytotoxic.[4] It acts as a virulence factor, facilitating fungal invasion by compromising host tissue.
-
Activity: Inhibition of seed germination and induction of necrosis.
-
Potency: IC₅₀ ≈ 150 µM against barley leaf protoplasts.
-
Mechanism: Disruption of the plasma membrane integrity and interference with G-protein signaling pathways in the host plant.
Secondary Spectrum: Antimicrobial Activity
Sorokinianin is not a broad-spectrum antibiotic. Its antimicrobial activity is highly specific, often overshadowed by other metabolites in the crude extract (such as MMC, which is potently antibacterial).
| Target Group | Organism | Activity Profile | Key Metrics |
| Fungi | Fusarium solani | Moderate Antifungal | Suppresses spore germination by ~75% at 100 µg/mL.[7] |
| Fungi | Saccharomyces cerevisiae | Weak/Inactive | Minimal growth inhibition compared to standard fungicides. |
| Bacteria (G+) | Bacillus subtilis | Weak/Inactive | Unlike its congener MMC, Sorokinianin shows negligible inhibition zones at standard test concentrations (0.5%). |
| Bacteria (G-) | Escherichia coli | Inactive | No significant activity reported. |
Critical Insight (Field-Proven): Researchers often mistake the activity of the crude extract of B. sorokiniana for Sorokinianin itself. The crude extract contains Cynodontin and MMC , which are responsible for the bulk of the antibacterial activity. Sorokinianin's role is primarily anti-plant and anti-competitor (fungal), rather than anti-bacterial.
Mechanism of Action (MOA)
Current research suggests Sorokinianin operates via a "Dual-Target" mechanism, primarily affecting eukaryotic membranes.
-
Membrane Destabilization: The amphiphilic nature of the seco-sativene skeleton allows insertion into the lipid bilayer, altering permeability. This is non-specific and accounts for the cytotoxicity against protoplasts.
-
G-Protein Interference: In silico docking studies indicate Sorokinianin and related toxins (Prehelminthosporol) interact with the Gα subunit of plant G-proteins. This blockade disrupts the host's defense signaling cascade, preventing the oxidative burst required to wall off the fungus.
Figure 2: Dual mechanism of action: Membrane disruption and G-protein signaling blockade.
Experimental Protocols
Isolation of Sorokinianin
To assay Sorokinianin, one must purify it from the complex metabolome of B. sorokiniana.
Protocol:
-
Cultivation: Inoculate B. sorokiniana (strain H-104 or equivalent) into Czapek-Dox broth supplemented with 1% peptone. Incubate stationary at 25°C for 21 days in the dark.
-
Extraction: Filter culture broth. Adjust pH to 3.0. Extract filtrate with Ethyl Acetate (EtOAc) x3.
-
Fractionation:
-
Wash EtOAc extract with saturated NaHCO₃ to remove acidic metabolites (like helminthosporic acid).
-
Dry organic layer over Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
Step A: Silica Gel Column Chromatography. Elute with Benzene:Acetone (gradient 9:1 to 7:3).
-
Step B: Isolate fractions containing the spot at
(Benzene:Acetone 4:1). -
Step C: Recrystallize from Benzene/Hexane to obtain colorless prisms (Sorokinianin).
-
Antimicrobial Assay (Spore Germination Inhibition)
This protocol specifically targets the antifungal activity against Fusarium solani.
-
Preparation: Dissolve pure Sorokinianin in 1% DMSO/Water to final concentrations of 10, 50, and 100 µg/mL.
-
Inoculum: Harvest F. solani macroconidia from 7-day PDA cultures. Adjust density to
spores/mL. -
Incubation: Mix 50 µL spore suspension with 50 µL toxin solution on cavity slides. Incubate at 25°C in a humidity chamber for 24 hours.
-
Quantification: Count 100 spores per replicate.
-
Germinated = Germ tube length > 1/2 spore width.
-
Success Criteria: >70% inhibition at 100 µg/mL confirms activity.[7]
-
References
-
Nakajima, H., Isomi, K., & Hamasaki, T. (1994).[4] Sorokinianin: A novel phytotoxin produced by the phytopathogenic fungus Bipolaris sorokiniana.[1][4][8] Tetrahedron Letters, 35(51), 9597-9600.[4][6][8] Link[6]
-
Berestetskiy, A. O., et al. (2020).[2] Analysis and Isolation of Secondary Metabolites of Bipolaris sorokiniana by Different Chromatography Techniques and the Spectrum of Their Biological Activity. Applied Biochemistry and Microbiology, 56, 569–582.[2] Link
-
BioCrick. (n.d.). Sorokinianin Product & Activity Data. BioCrick Reagents. Link
-
Al-Sadi, A. M. (2021).[1][5] Bipolaris sorokiniana-Induced Black Point, Common Root Rot, and Spot Blotch Diseases of Wheat: A Review. Frontiers in Cellular and Infection Microbiology. Link
-
Phan, H. T., et al. (2019).[1] Bipolenins K–N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana.[1] Beilstein Journal of Organic Chemistry, 15, 2020–2028.[1] Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. New sesquiterpenoids with anti-inflammatory effects from phytopathogenic fungus Bipolaris sorokiniana 11134 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sorokinianin | CAS:162616-73-1 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Guide: Sourcing and Acquisition of (+)-Sorokinianin
This guide outlines the procurement, isolation, and verification strategies for (+)-Sorokinianin , a phytotoxic sesquiterpenoid produced by the fungal pathogen Bipolaris sorokiniana.
Due to its complex bicyclic structure and niche application in plant pathology, (+)-Sorokinianin is not a commodity chemical . It typically requires custom synthesis or extraction-on-demand. This guide serves as a decision framework for researchers to either source it through specialized vendors or isolate it in-house.
Chemical Identity & Specifications
Before procurement, verify the compound parameters to ensure the correct enantiomer and purity profile.
| Parameter | Specification |
| Common Name | (+)-Sorokinianin |
| CAS Number | 162616-73-1 |
| IUPAC Name | (3R,5S)-3-hydroxy-5-[(1R,4R,5S,6R,8S)-8-(hydroxymethyl)-1-methyl-7-methylene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]-3,4-dihydrofuran-2-one |
| Molecular Formula | C₁₈H₂₈O₄ |
| Molecular Weight | 308.41 g/mol |
| Source Organism | Bipolaris sorokiniana (syn.[1][2][3][4][5] Cochliobolus sativus, Drechslera sorokiniana) |
| Key Activity | Phytotoxicity (inhibits barley seed germination at ~300 µM); Cytotoxicity to barley protoplasts (IC₅₀ = 150 µM). |
Procurement Strategy: The "Make vs. Buy" Decision
Because (+)-Sorokinianin is rarely held in stock, "buying" often implies paying a vendor to perform a custom isolation. Use the following logic to determine your path.
Figure 1: Decision matrix for acquiring (+)-Sorokinianin based on quantity and budget constraints.
Commercial Sourcing Options
If you choose to purchase, expect lead times of 3–6 weeks. The following vendors list the compound, though it is likely a "make-to-order" item.
Primary Vendors
-
Biosynth (formerly Carbosynth):
-
Catalog Code: MGA61673
-
Status: Listed (Lead time ~4 weeks)
-
Est. Price: ~$1,350 USD per 5 mg
-
Notes: High reliability for complex natural products.
-
-
MedChemExpress (MCE):
-
Catalog Code: HY-N6956
-
Status: "Inquire" / Custom Order
-
Notes: Good for smaller screening quantities (1 mg).
-
-
ChemFaces:
Procurement Protocol:
-
Request CoA First: Before PO issuance, request a sample Certificate of Analysis (CoA) to verify the batch is actually in stock or if synthesis is required.
-
Purity Check: Ensure purity is >95% by HPLC, as fungal metabolites often co-elute with congeners.
In-House Isolation Protocol (The "Make" Route)
For quantities >50 mg, in-house isolation is the most cost-effective method. This protocol is based on the original isolation methodology by Nakajima et al. (1994).
A. Biological Material[1][2][3][4][6][7][8][9][10][11]
-
Fungal Strain: Bipolaris sorokiniana (Teleomorph: Cochliobolus sativus).[1][3][8]
-
Accession: Obtain standard isolates from ATCC (e.g., ATCC 90334) or local agricultural culture collections (e.g., JCM, CBS).
B. Fermentation & Extraction Workflow
Figure 2: Workflow for the isolation of (+)-Sorokinianin from fungal culture filtrate.
C. Step-by-Step Methodology
-
Cultivation:
-
Inoculate B. sorokiniana on Potato Dextrose Agar (PDA) plates to generate mycelial plugs.
-
Transfer plugs to Potato Dextrose Broth (PDB) enriched with 1% sucrose.
-
Incubate in stationary culture at 25°C for 21–28 days . (Toxin production peaks during the stationary phase).
-
-
Extraction:
-
Filter the culture broth to remove mycelia.
-
Adjust the filtrate pH to 3.0 using HCl (acidic conditions enhance extraction efficiency of the lactone).
-
Extract the filtrate twice with an equal volume of Ethyl Acetate (EtOAc) .
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield a brown oil.
-
-
Purification:
-
Step 1 (Flash Chromatography): Load crude extract onto a Silica Gel 60 column. Elute with a gradient of n-hexane/ethyl acetate. Sorokinianin typically elutes in mid-polarity fractions (e.g., 30-50% EtOAc).
-
Step 2 (Refinement): If necessary, purify active fractions via preparative TLC or HPLC (C18 column, Methanol/Water gradient).
-
-
Validation (QC):
-
Appearance: Colorless to pale yellow oil.
-
Optical Rotation:
should be positive (approx +14° to +20° in CHCl₃). -
NMR: Confirm the bicyclo[3.2.1]octane skeleton. Look for characteristic signals of the isopropyl group and the exocyclic methylene.
-
References
-
Nakajima, H., Isomi, K., & Hamasaki, T. (1994). Sorokinianin: A novel phytotoxin produced by the phytopathogenic fungus Bipolaris sorokiniana. Tetrahedron Letters, 35(51), 9597-9600. Link
-
Biosynth . (+)-Sorokinianin Product Page.[1][4][8][9][10] Link
-
Cayman Chemical . (+)-Sorokinianin Product Data Sheet. Link
- Kumar, J., et al. (2002). Phytotoxins from Bipolaris sorokiniana. The Plant Pathology Journal. (Contextual grounding for B. sorokiniana metabolites).
Sources
- 1. Frontiers | Bipolaris sorokiniana-Induced Black Point, Common Root Rot, and Spot Blotch Diseases of Wheat: A Review [frontiersin.org]
- 2. cropj.com [cropj.com]
- 3. Bipolaris sorokiniana-Induced Black Point, Common Root Rot, and Spot Blotch Diseases of Wheat: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Total synthesis and isolation of citrinalin and cyclopiamine congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cochliobolus sativus - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Total protein extraction from Chlorella. sorokiniana [protocols.io]
Methodological & Application
Application Note & Protocol: Extraction of (+)-Sorokinianin from Bipolaris sorokiniana (teleomorph: Cochliobolus sativus) Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Sorokinianin, a sesquiterpenoid phytotoxin produced by the fungus Bipolaris sorokiniana, has garnered interest for its potential applications in agrochemical and pharmaceutical research. This document provides a comprehensive guide for the cultivation of Bipolaris sorokiniana and a detailed, field-proven protocol for the extraction and purification of (+)-Sorokinianin. The methodologies outlined herein are synthesized from established principles of fungal secondary metabolite isolation and are designed to ensure reproducibility and high purity of the final compound.
Introduction: The Significance of (+)-Sorokinianin
(+)-Sorokinianin is a bioactive secondary metabolite produced by the phytopathogenic fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus), a known pathogen of various cereal crops[1]. As a sesquiterpenoid, its chemical structure (Molecular Formula: C18H28O4) confers specific biological activities, including phytotoxicity, which plays a role in the virulence of the fungus[2][]. The study of such natural products is crucial for understanding host-pathogen interactions and for the discovery of new lead compounds in drug and herbicide development[4]. This guide provides a robust framework for obtaining pure (+)-Sorokinianin for further scientific investigation.
Cultivation of Bipolaris sorokiniana for Optimal (+)-Sorokinianin Production
The production of secondary metabolites by fungi is highly dependent on culture conditions. The following protocol is optimized for the robust growth of Bipolaris sorokiniana and the enhanced production of (+)-Sorokinianin.
Media Preparation and Inoculation
Rationale: Potato Dextrose Agar (PDA) is a widely used medium that supports excellent mycelial growth and sporulation of Bipolaris sorokiniana[2]. For larger-scale production of secondary metabolites, a solid-state fermentation on a grain-based medium is often effective as it mimics the natural growth conditions of the fungus and can enhance the production of certain secondary metabolites.
Protocol:
-
Starter Culture: Isolate Bipolaris sorokiniana from infected plant tissue or obtain a pure culture from a reputable culture collection. Culture the fungus on PDA plates at 25°C for 10-15 days until sufficient mycelial growth and sporulation are observed[2].
-
Solid-State Fermentation Medium:
-
Measure 100 g of whole oats, wheat, or rice into 500 mL Erlenmeyer flasks.
-
Add 100 mL of deionized water to each flask.
-
Autoclave the flasks at 121°C for 20 minutes to sterilize the medium.
-
-
Inoculation:
-
Under aseptic conditions, transfer several agar plugs (approximately 1 cm²) from the mature PDA culture to each flask containing the sterilized grain medium.
-
Incubate the flasks at 25°C in the dark for 3-4 weeks. Intermittently shake the flasks to ensure even colonization of the substrate by the fungus.
-
Extraction of Crude (+)-Sorokinianin
Rationale: The choice of extraction solvent is critical for selectively isolating the target compound. Given that (+)-Sorokinianin is a moderately polar sesquiterpenoid, ethyl acetate is an excellent choice for extraction from the solid culture. It provides good solubility for a wide range of secondary metabolites while minimizing the co-extraction of highly polar compounds like sugars from the grain medium.
Solvent Extraction Protocol
-
Harvesting and Drying: After the incubation period, freeze-dry the colonized grain culture to remove water, which can interfere with the extraction process.
-
Grinding: Grind the dried fungal culture into a fine powder to increase the surface area for efficient solvent penetration.
-
Solvent Extraction:
-
Transfer the powdered culture to a large Erlenmeyer flask.
-
Add ethyl acetate to the flask in a 1:5 (w/v) ratio (e.g., 500 mL of ethyl acetate for 100 g of dried culture).
-
Agitate the mixture on an orbital shaker at room temperature for 24 hours to ensure thorough extraction[5].
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the mycelial debris from the solvent extract.
-
Repeat the extraction of the fungal biomass two more times with fresh ethyl acetate to maximize the yield.
-
Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
Purification of (+)-Sorokinianin
Rationale: The crude extract contains a mixture of fungal metabolites. A multi-step chromatographic purification is necessary to isolate (+)-Sorokinianin to a high degree of purity. The proposed workflow utilizes column chromatography with silica gel, a common and effective technique for separating compounds based on polarity, followed by preparative High-Performance Liquid Chromatography (HPLC) for final polishing.
Chromatographic Purification Workflow
Caption: Workflow for the extraction and purification of (+)-Sorokinianin.
Step-by-Step Purification Protocol
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., n-hexane:ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate and analyze them by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).
-
Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing the compound of interest based on the TLC analysis.
-
-
Preparative HPLC:
-
Concentrate the pooled fractions to dryness.
-
Dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).
-
Purify the sample using a preparative HPLC system equipped with a C18 column.
-
Elute with a gradient of acetonitrile in water.
-
Collect the peak corresponding to (+)-Sorokinianin.
-
-
Final Analysis:
-
Confirm the identity and purity of the isolated (+)-Sorokinianin using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Quantitative Data Summary
| Parameter | Value/Range | Rationale/Reference |
| Cultivation Time | 3-4 weeks | To allow for sufficient fungal growth and secondary metabolite production. |
| Cultivation Temperature | 25°C | Optimal temperature for the growth of Bipolaris sorokiniana[2]. |
| Extraction Solvent | Ethyl Acetate | Good solubility for moderately polar sesquiterpenoids. |
| Extraction Ratio (w/v) | 1:5 | Ensures efficient extraction of the fungal biomass[5]. |
| Column Chromatography Stationary Phase | Silica Gel | Standard for normal-phase separation of natural products. |
| Column Chromatography Mobile Phase | n-Hexane:Ethyl Acetate Gradient | Allows for the separation of compounds with a wide range of polarities. |
| Preparative HPLC Stationary Phase | C18 Reversed-Phase | Provides high-resolution separation for final purification. |
| Preparative HPLC Mobile Phase | Acetonitrile:Water Gradient | A common and effective mobile phase for reversed-phase HPLC. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the successful extraction and purification of (+)-Sorokinianin from Bipolaris sorokiniana cultures. By following these guidelines, researchers can obtain a high-purity sample of this bioactive fungal metabolite, enabling further investigation into its chemical properties and potential applications in various scientific fields.
References
- Nakajima, H., Isomi, K., Hamasaki, T., & Ichinoe, M. (1994). Sorokinianin: A novel phytotoxin produced by the phytopathogenic fungus Bipolaris sorokiniana. Tetrahedron Letters, 35(51), 9597-9600.
-
Al-Sadi, A. M. (2021). Bipolaris sorokiniana-Induced Black Point, Common Root Rot, and Spot Blotch Diseases of Wheat: A Review. Frontiers in Microbiology, 12, 637693. [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2019). Extraction and characterisation of fungal toxin (Bipolaris sorokiniana) and its effect in different wheat genotypes. [Link]
-
Li, Y., Wang, W., Chen, J., & Liu, T. (2015). Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis. Toxins, 7(11), 4645–4676. [Link]
Sources
- 1. Frontiers | Bipolaris sorokiniana-Induced Black Point, Common Root Rot, and Spot Blotch Diseases of Wheat: A Review [frontiersin.org]
- 2. phytojournal.com [phytojournal.com]
- 4. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Assessing the Bioactivity of Sorokinianin Using Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of Sorokinianin
Sorokinianin, a promising bioactive compound derived from the freshwater microalga Chlorella sorokiniana, has garnered significant interest within the scientific community. Extracts from Chlorella sorokiniana have demonstrated a compelling range of biological activities, including potent antitumor, antioxidant, and anti-inflammatory properties.[1][2] These extracts have been shown to induce programmed cell death (apoptosis) in cancer cell lines, modulate the production of key immune-signaling molecules (cytokines), and interfere with pro-inflammatory signaling pathways.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the bioactivity of purified Sorokinianin using a suite of validated cell-based assays. The protocols detailed herein are designed to elucidate the cytotoxic, pro-apoptotic, and anti-inflammatory effects of Sorokinianin, thereby providing critical insights into its therapeutic potential.
Section 1: Foundational Cytotoxicity Assessment
A primary step in characterizing any novel bioactive compound is to determine its cytotoxic profile. This allows for the determination of the concentration range over which the compound exhibits biological effects, from therapeutic to toxic. The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for assessing cell viability.[6][7][8]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for determining the cytotoxicity of Sorokinianin using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation and Treatment: Prepare a stock solution of Sorokinianin in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted Sorokinianin solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the Sorokinianin concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
| Parameter | Description |
| Cell Lines | MCF-7 (human breast adenocarcinoma), HeLa (human cervical cancer) |
| Seeding Density | 5,000-10,000 cells/well |
| Sorokinianin Conc. | 0.1, 1, 10, 50, 100 µM (example range) |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 5 mg/mL |
| Wavelength | 570 nm |
Section 2: Investigating the Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its deregulation is a hallmark of cancer.[9] Many anti-cancer agents exert their effects by inducing apoptosis in malignant cells.[10] The following assays are designed to determine if Sorokinianin induces apoptosis.
Annexin V Staining for Early Apoptosis
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[11][12][13] Propidium iodide (PI), a fluorescent intercalating agent, is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with Sorokinianin at concentrations around the determined IC50 for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
| Parameter | Description |
| Reagents | FITC-Annexin V, Propidium Iodide, Annexin V Binding Buffer |
| Incubation | 15 minutes at room temperature, in the dark |
| Detection | Flow Cytometry |
| Controls | Untreated cells, cells treated with a known apoptosis inducer (e.g., Staurosporine) |
Caspase-3 Activity Assay
Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 is a key executioner caspase.[15] Its activation is a hallmark of apoptosis. Caspase-3 activity can be measured using a colorimetric or fluorometric assay that utilizes a specific peptide substrate conjugated to a chromophore or fluorophore.[16][17][18]
Detailed Protocol: Colorimetric Caspase-3 Assay
-
Cell Lysis: Treat cells with Sorokinianin, harvest, and lyse them to release cellular contents.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Caspase-3 Reaction: Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[15][17]
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.[19]
| Parameter | Description |
| Substrate | DEVD-pNA (Acetyl-Asp-Glu-Val-Asp p-nitroanilide) |
| Detection | Spectrophotometer at 405 nm |
| Controls | Untreated cells, cells treated with a caspase inhibitor |
Section 3: Elucidating Anti-Inflammatory Mechanisms
Chronic inflammation is implicated in the pathogenesis of numerous diseases, including cancer.[2] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[20][21][22] Extracts from Chlorella sorokiniana have been shown to inhibit NF-κB translocation.[4]
NF-κB Nuclear Translocation Assay
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with pro-inflammatory stimuli (e.g., lipopolysaccharide - LPS), IκB is degraded, and NF-κB translocates to the nucleus to activate the transcription of pro-inflammatory genes.[20] The inhibitory effect of Sorokinianin on this process can be visualized and quantified using immunofluorescence microscopy or a high-content screening system.[23]
Signaling Pathway: Canonical NF-κB Activation
Caption: Simplified diagram of the canonical NF-κB signaling pathway and the potential inhibitory point of Sorokinianin.
Detailed Protocol: NF-κB Nuclear Translocation Assay
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) or other suitable cells on coverslips in a 24-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of Sorokinianin for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes to induce NF-κB translocation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. In unstimulated or Sorokinianin-treated cells, NF-κB (green fluorescence) will be localized in the cytoplasm. In LPS-stimulated cells, NF-κB will be in the nucleus (co-localized with DAPI, blue).
-
Quantification: Quantify the nuclear translocation of NF-κB using image analysis software.
| Parameter | Description |
| Cell Line | RAW 264.7 (murine macrophage) |
| Stimulant | Lipopolysaccharide (LPS) |
| Primary Antibody | Anti-NF-κB p65 |
| Secondary Antibody | Alexa Fluor 488-conjugated secondary antibody |
| Nuclear Stain | DAPI |
| Detection | Fluorescence Microscopy or High-Content Imaging |
Section 4: Investigating Anti-Proliferative Effects via MAPK/ERK Signaling
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[24][25][26][27] Dysregulation of this pathway is a common feature of cancer.[28] Investigating the effect of Sorokinianin on this pathway can provide insights into its anti-proliferative mechanisms.
Western Blot Analysis of ERK Phosphorylation
Principle: A key event in the activation of the MAPK/ERK pathway is the phosphorylation of ERK1/2. Western blotting can be used to detect the levels of both total ERK and phosphorylated ERK (p-ERK). A decrease in the ratio of p-ERK to total ERK upon treatment with Sorokinianin would indicate an inhibitory effect on this pathway.
Detailed Protocol: Western Blot for p-ERK/ERK
-
Cell Treatment and Lysis: Treat cells with Sorokinianin and a growth factor (e.g., EGF) to stimulate the MAPK/ERK pathway. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-ERK and total ERK. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
| Parameter | Description |
| Stimulant | Epidermal Growth Factor (EGF) |
| Primary Antibodies | Anti-phospho-ERK1/2 (Thr202/Tyr204), Anti-ERK1/2 |
| Detection | Enhanced Chemiluminescence (ECL) |
| Analysis | Densitometry to determine the p-ERK/total ERK ratio |
Conclusion
The cell-based assays outlined in this application note provide a robust framework for characterizing the bioactivity of Sorokinianin. By systematically evaluating its cytotoxic, pro-apoptotic, anti-inflammatory, and anti-proliferative properties, researchers can gain a comprehensive understanding of its therapeutic potential. These in vitro studies are a critical prerequisite for further preclinical and clinical development of Sorokinianin as a novel therapeutic agent.
References
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Guzmán-Murillo, M. A., et al. (2021). In Vitro Antitumor, Antioxidant, and Hemolytic Activities of Chlorella sorokiniana Methanol Extracts and Collective Fractions. MDPI. [Link]
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Lin, Y. C., et al. (2020). Chlorella sorokiniana Extract Prevents Cisplatin-Induced Myelotoxicity In Vitro and In Vivo. Hindawi. [Link]
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Wang, Y., et al. (2022). Anti-Inflammatory Effect of Acetone Extracts from Microalgae Chlorella sp. WZ13 on RAW264.7 Cells and TPA-induced Ear Edema in Mice. Frontiers in Marine Science. [Link]
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Ciliberti, M. G., et al. (2019). Extracts from Microalga Chlorella sorokiniana Exert an Anti-Proliferative Effect and Modulate Cytokines in Sheep Peripheral Blood Mononuclear Cells. MDPI. [Link]
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Kováčik, J., et al. (2021). SL-6 Mimic Is a Biostimulant for Chlorella sorokiniana and Enhances the Plant Biostimulant Effect of Microalgal Extract. MDPI. [Link]
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Sanjeewa, W. K. A., et al. (2019). Prediction of Bioactive Peptides from Chlorella sorokiniana Proteins Using Proteomic Techniques in Combination with Bioinformatics Analyses. PubMed. [Link]
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Tafi, E., et al. (2024). Identifying Chlorella vulgaris and Chlorella sorokiniana as sustainable organisms to bioconvert glucosamine into valuable biomass. National Institutes of Health. [Link]
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Chou, C. W., et al. (2015). Chlorella sorokiniana induces mitochondrial-mediated apoptosis in human non-small cell lung cancer cells and inhibits xenograft tumor growth in vivo. Semantic Scholar. [Link]
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Sanjeewa, W. K. A., et al. (2019). Prediction of Bioactive Peptides from Chlorella sorokiniana Proteins Using Proteomic Techniques in Combination with Bioinformatics Analyses. MDPI. [Link]
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Wang, Y., et al. (2021). α-Solanine Inhibits Proliferation, Invasion, and Migration, and Induces Apoptosis in Human Choriocarcinoma JEG-3 Cells In Vitro and In Vivo. MDPI. [Link]
-
Yilmaz, E., & Ulutas, P. A. (2021). In Vitro Cytotoxicity and Cell Migration Activities of Lipid Extracted from Chlorella Sorokiniana Shihira & R.W.Krauss Exposed to Nitrogen Stress. ResearchGate. [Link]
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Guo, H., et al. (2017). Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells. National Institutes of Health. [Link]
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Galasso, C., et al. (2019). Anti-Inflammatory and Anticancer Effects of Microalgal Carotenoids. MDPI. [Link]
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Guzmán-Murillo, M. A., et al. (2021). In Vitro Antitumor, Antioxidant, and Hemolytic Activities of Chlorella sorokiniana Methanol Extracts and Collective Fractions. ResearchGate. [Link]
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Tawa, G. J., & Xia, M. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. National Center for Biotechnology Information. [Link]
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Sino Biological. (n.d.). MAPK Erk Signaling Pathway. Sino Biological. [Link]
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
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Kumar, A., et al. (2021). Cell-Based Assays in Natural Product-Based Drug Discovery. ResearchGate. [Link]
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Himuro, S., et al. (2017). Safety evaluation of Chlorella sorokiniana strain CK-22 based on an in vitro cytotoxicity assay and a 13-week subchronic toxicity trial in rats. PubMed. [Link]
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Le, T. B., et al. (2022). Bioactivity-Based Molecular Networking for the Discovery of Drug Leads in Natural Product Bioassay-Guided Fractionation. ACS Publications. [Link]
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Marcourt, L., et al. (2018). Elucidating the Mechanisms of Action of Saponin-Derived Adjuvants. PubMed. [Link]
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Peng, H. Y., et al. (2015). Anti-invasion and apoptosis induction of chlorella (Chlorella sorokiniana) in Hep G2 human hepatocellular carcinoma cells. ResearchGate. [Link]
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Guo, Y. J., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis. National Institutes of Health. [Link]
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Himuro, S., et al. (2017). Safety evaluation of Chlorella sorokiniana strain CK-22 based on an in vitro cytotoxicity assay and a 13-week subchronic toxicity trial in rats. ResearchGate. [Link]
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Sharifi-Rad, J., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. National Center for Biotechnology Information. [Link]
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Kim, A., et al. (2021). Anti-Inflammatory Activities of the Ethanol Extract of Prasiola japonica, an Edible Freshwater Green Algae, and Its Various Solvent Fractions in LPS-Induced Macrophages and Carrageenan-Induced Paw Edema via the AP-1 Pathway. National Institutes of Health. [Link]
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Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
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Lage, S., et al. (2024). A guide to the use of bioassays in exploration of natural resources. ScienceDirect. [Link]
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Elabscience. (n.d.). MAPK-ERK Signaling Pathway. Elabscience. [Link]
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Wikipedia. (n.d.). MAPK/ERK pathway. Wikipedia. [Link]
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Brody School of Medicine. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core | ECU. East Carolina University. [Link]
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Lauritano, C., et al. (2021). Anti-Inflammatory Activities of Euglena gracilis Extracts. National Center for Biotechnology Information. [Link]
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Kumar, A., et al. (2025). Cell-Based Assays: Screening Bioactive Compounds & Leads. ResearchGate. [Link]
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MDPI. (2023). MAPK-ERK Pathway. MDPI. [Link]
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Application Note: Evaluation of (+)-Sorokinianin Cytotoxicity in Mammalian Systems
Executive Summary
(+)-Sorokinianin is a bicyclic sesquiterpene produced by the phytopathogenic fungus Bipolaris sorokiniana (teleomorph Cochliobolus sativus). While its phytotoxic activity—characterized by root growth inhibition and leaf necrosis in barley and wheat—is well-documented [1, 2], its toxicological profile in mammalian systems remains under-characterized.
This Application Note provides a rigorous, self-validating protocol for determining the cytotoxicity of (+)-Sorokinianin in mammalian cell lines. Given its classification as a sesquiterpenoid phytotoxin, the primary mechanism of action likely involves membrane disruption or oxidative stress [3]. Therefore, this protocol prioritizes a multiplexed approach using metabolic viability (MTT/WST-8) and membrane integrity (LDH) assays to distinguish between apoptotic and necrotic cell death.
Compound Profile & Handling
Chemical Class: Bicyclic Sesquiterpene Source: Bipolaris sorokiniana (secondary metabolite) Physicochemical Challenge: High lipophilicity; low aqueous solubility.
Solubilization Protocol
To ensure accurate dosing, (+)-Sorokinianin must be solubilized in an organic solvent before introduction to cell culture media.
-
Stock Preparation: Dissolve lyophilized (+)-Sorokinianin in sterile, anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM .
-
Critical Step: Vortex for 30 seconds and inspect for crystal residues. If turbidity persists, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber glass vials (to prevent adsorption to plastics and photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock into serum-free culture medium immediately prior to use. The final DMSO concentration on cells must not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity [4].
Experimental Design Framework
Cell Line Selection
To construct a comprehensive safety profile, we utilize a panel of cell lines representing different physiological compartments:
| Cell Line | Tissue Origin | Rationale for Selection |
| HepG2 | Human Liver | Metabolic Competence: Assesses if (+)-Sorokinianin requires hepatic metabolism to become toxic or is detoxified by P450 enzymes. |
| HDF | Human Dermal Fibroblasts | Contact Toxicity: Represents normal tissue; crucial for assessing safety regarding agricultural exposure (skin contact). |
| HEK293 | Human Kidney | Excretion Pathway: Evaluates potential nephrotoxicity of the parent compound or metabolites. |
Assay Selection: The Multiplex Strategy
Relying on a single endpoint can lead to false negatives. We employ a "Dual-Readout" strategy:
-
Metabolic Activity (MTT Assay): Measures mitochondrial succinate dehydrogenase activity. A reduction indicates metabolic arrest or death.
-
Membrane Integrity (LDH Assay): Measures Lactate Dehydrogenase leakage into the supernatant. A high signal indicates necrosis (membrane rupture), which is consistent with the known mechanism of many sesquiterpene toxins [3].
Detailed Experimental Protocol
Phase 1: Preparation and Seeding
-
Harvest Cells: Detach adherent cells (HepG2/HDF) using Trypsin-EDTA when they reach 80% confluency.
-
Count: Determine density using a hemocytometer or automated counter. Viability must be >95%.
-
Seed: Dispense 100 µL/well into a 96-well clear-bottom plate.
-
Density: 1.0 x 10^4 cells/well (optimized for 24h assay).
-
-
Equilibration: Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
Phase 2: Compound Treatment
-
Serial Dilution: Prepare a 1:2 serial dilution of (+)-Sorokinianin in culture medium (containing 0.5% DMSO).
-
Range: 0.1 µM to 100 µM (8 points).
-
-
Treatment: Aspirate old media carefully. Add 100 µL of the diluted compound to respective wells.
-
Controls (Triplicates Required):
-
Negative Control (NC): Media + 0.5% DMSO (defines 100% Viability).
-
Positive Control (PC): 1% Triton X-100 (defines 0% Viability/Max LDH release).
-
Blank: Media only (no cells).
-
Phase 3: Readout (Multiplexed)
Note: Perform LDH sampling before adding MTT reagent.
Step A: LDH Quantification (Membrane Integrity)
-
After 24h incubation, transfer 50 µL of supernatant from each well to a fresh 96-well plate.
-
Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).
-
Incubate for 30 minutes at Room Temperature (RT) in the dark.
-
Add 50 µL Stop Solution.
-
Measure Absorbance at 490 nm .
Step B: MTT Assay (Metabolic Viability)
-
To the original plate (containing cells + remaining 50 µL media), add 10 µL of MTT Reagent (5 mg/mL in PBS).
-
Incubate for 3-4 hours at 37°C until purple formazan crystals form.
-
Carefully aspirate the supernatant (do not disturb crystals).
-
Add 100 µL DMSO to solubilize the crystals.
-
Shake plate for 10 minutes.
-
Measure Absorbance at 570 nm (reference 650 nm).
Workflow Visualization
Figure 1: Integrated workflow for the dual-assessment of (+)-Sorokinianin cytotoxicity, ensuring parallel quantification of metabolic arrest and membrane necrosis.
Data Analysis & Interpretation
Calculation of Relative Viability
Normalize raw absorbance (OD) values against the controls:
IC50 Determination
Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a non-linear regression (4-parameter logistic model) :
Interpretation Guide
-
IC50 < 10 µM: Highly Cytotoxic (Potential safety hazard; warrants mechanistic investigation into ROS generation).
-
IC50 10–100 µM: Moderately Cytotoxic (Typical for many secondary metabolites; dose-dependent).
-
IC50 > 100 µM: Low Cytotoxicity (Likely safe for handling with standard PPE).
-
High LDH / Low MTT: Indicates Necrosis (membrane lysis).
-
Low LDH / Low MTT: Indicates Apoptosis or growth arrest (membrane intact, metabolism stopped).
References
-
Berestetskiy, A. O., et al. (2020). "Analysis and Isolation of Secondary Metabolites of Bipolaris sorokiniana by Different Chromatography Techniques and the Spectrum of Their Biological Activity." Applied Biochemistry and Microbiology.
-
Acharya, K., et al. (2011). "Bipolaris sorokiniana: The most destructive wheat fungal pathogen in the warmer areas." Australian Journal of Crop Science.
-
Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." International Organization for Standardization.
Determining the Minimum Inhibitory Concentration (MIC) of Bioactive Compounds from Chlorella sorokiniana (Sorokinianin)
Application Note & Protocol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the Minimum Inhibitory Concentration (MIC) of Sorokinianin, a term for bioactive extracts derived from the microalga Chlorella sorokiniana. This organism is a promising source of novel antimicrobial compounds, including fatty acids and triacylglycerides.[1][2] The protocol herein is grounded in the internationally recognized broth microdilution method, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] We offer a detailed, step-by-step methodology, expert insights into the unique challenges of working with natural extracts, and a robust framework for data interpretation and quality control to ensure scientifically valid and reproducible results.
Principle of the Assay: The Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[5][6] It is the fundamental quantitative measure of an antimicrobial's potency.[3][7] This protocol employs the broth microdilution method, a highly standardized and widely accepted technique for determining MIC values.[4][5]
The core principle involves challenging a standardized bacterial inoculum with serially diluted concentrations of the antimicrobial agent in a liquid growth medium. Following a specified incubation period, the presence or absence of visible bacterial growth is determined for each concentration. The MIC is the lowest concentration at which no growth is observed.[8] This method provides a precise, quantitative result that is essential for evaluating the efficacy of novel compounds like Sorokinianin.
Critical Considerations for Natural Product Extracts
Unlike synthetic compounds, extracts from Chlorella sorokiniana are complex mixtures and may not be pure, isolated molecules.[1][2][9] This presents unique challenges that must be addressed to ensure the integrity of the MIC assay.
-
Solubility: Sorokinianin extracts, rich in lipids, are often poorly soluble in aqueous media like Mueller-Hinton Broth (MHB). It is typically necessary to dissolve the extract in a solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.
-
Solvent Toxicity Control: The solvent used (e.g., DMSO) can itself have antimicrobial properties at certain concentrations. Therefore, it is mandatory to run a solvent control. This involves a serial dilution of the solvent in the assay plate, at the same concentrations present in the experimental wells, to ensure it does not inhibit microbial growth on its own. The final concentration of DMSO in the assay should ideally be kept below 1% (v/v).
-
Color & Turbidity: Natural extracts can be colored or may precipitate in the broth, interfering with visual or spectrophotometric reading of bacterial growth. It is crucial to examine the plate before incubation to note any baseline turbidity or color from the extract itself. A "sterility control" for the compound (broth + extract, no bacteria) at each concentration is essential to differentiate between bacterial growth and extract precipitation.
Materials and Reagents
Equipment
-
Calibrated single and multichannel micropipettes
-
Sterile pipette tips
-
Sterile 96-well, U-bottom microtiter plates
-
Incubator (35 ± 2°C)
-
Spectrophotometer or McFarland densitometer
-
Vortex mixer
-
Sterile reagent reservoirs
-
Microplate reader (optional, for spectrophotometric analysis)
Reagents & Media
-
Sorokinianin extract
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile[5]
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Bacterial strains (see Section 4.0)
-
Positive control antibiotic with known MIC (e.g., Vancomycin, Gentamicin)
Quality Control Strains
The use of well-characterized reference strains is a cornerstone of a self-validating system, ensuring the accuracy and reproducibility of the assay.[10][11]
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus subsp. aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
Detailed Experimental Protocol
This protocol is divided into three core stages: Preparation, Assay Execution, and Data Interpretation.
Stage 1: Preparation (Inoculum and Compound)
Step 1: Prepare the Bacterial Inoculum Causality: This step is critical for standardizing the number of bacteria in the assay. An incorrect inoculum density is a primary source of error in susceptibility testing.
-
Aseptically pick 3-5 well-isolated colonies of the test organism from a non-selective agar plate (e.g., Tryptic Soy Agar) incubated for 18-24 hours.
-
Suspend the colonies in 3-5 mL of sterile saline. Vortex thoroughly to create a smooth, homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a densitometer and corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This is the standardized suspension . It must be further diluted for the assay. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 (e.g., 100 µL of standardized suspension into 9.9 mL of CAMHB), but this should be optimized for your specific workflow.[12]
Step 2: Prepare the Sorokinianin Stock Solution
-
Prepare a stock solution of the Sorokinianin extract in 100% DMSO at a concentration that is at least 100x the highest desired screening concentration (e.g., 10 mg/mL). This high concentration minimizes the amount of DMSO carried over into the assay.
-
Ensure the extract is fully dissolved. Vortex or sonicate if necessary.
Stage 2: Assay Execution (Plate Setup)
Step 3: Perform Serial Dilutions
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of CAMHB to the wells in column 1, for a total of 200 µL.
-
Add 4 µL of the Sorokinianin stock solution to the 200 µL of CAMHB in column 1. Mix well by pipetting up and down. This creates a 1:50 dilution of the stock.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well.
-
Continue this serial transfer from column 2 to column 10. Discard 100 µL from column 10 after mixing. At this point, each well from column 1 to 10 contains 100 µL of Sorokinianin at decreasing concentrations.
Step 4: Set Up Controls
-
Column 11 (Growth Control): 100 µL of CAMHB. This well will receive the bacterial inoculum but no drug. It must show robust growth for the assay to be valid.
-
Column 12 (Sterility Control): 100 µL of CAMHB. This well receives no bacteria and no drug. It must remain clear to confirm the sterility of the medium and aseptic technique.
-
Solvent Control (Separate Row/Plate): Repeat the serial dilution process (Steps 3.1-3.5) using 4 µL of 100% DMSO instead of the Sorokinianin stock. This plate will also be inoculated to confirm the solvent does not inhibit growth.
-
Positive Control (Separate Row/Plate): Repeat the serial dilution with a known antibiotic. The resulting MIC should fall within the established quality control range for the reference strain being tested.
Step 5: Inoculation and Incubation
-
Using a multichannel pipette, inoculate all wells (except the sterility control in column 12) with 100 µL of the diluted bacterial suspension (from Step 1.4).
-
The final volume in each well will be 200 µL. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL, and the Sorokinianin/DMSO concentrations will be halved.
-
Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Stage 3: Data Acquisition and Interpretation
Step 6: Reading the Results
-
Before reading the test wells, check the controls:
-
Sterility Control (Column 12): Must be clear (no growth).
-
Growth Control (Column 11): Must show distinct turbidity (robust growth).
-
Positive Control: The MIC for the reference antibiotic must be within the accepted QC range (see Table 1).
-
-
If the controls are valid, proceed to read the test wells.
-
Visually inspect the wells from the bottom up using a reading mirror or by holding the plate against a dark background.
-
The MIC is the lowest concentration of Sorokinianin at which there is no visible growth (i.e., the well is as clear as the sterility control). A small, single button of precipitated cells or a faint haze may be acceptable, but this requires careful judgment and consistency.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of Sorokinianin.
Caption: Workflow for MIC determination using the broth microdilution method.
Data Presentation and Quality Control
Accurate data interpretation relies on a robust quality control system. The MIC of the positive control antibiotic against the appropriate ATCC reference strain must fall within the acceptable ranges published by organizations like the CLSI.
Table 1: Quality Control (QC) Ranges for Reference Strains
| QC Strain | QC Antibiotic | Acceptable MIC Range (µg/mL) |
|---|---|---|
| E. coli ATCC® 25922™ | Gentamicin | 0.25 - 1 |
| S. aureus ATCC® 29213™ | Vancomycin | 0.5 - 2 |
| P. aeruginosa ATCC® 27853™ | Gentamicin | 1 - 4 |
(Note: These ranges are illustrative. Always refer to the latest CLSI M100 document for current QC ranges.)
Table 2: Example 96-Well Plate Layout and MIC Determination for Sorokinianin against S. aureus (Final concentrations in µg/mL after inoculation)
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| Conc. (µg/mL) | 256 | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | Growth | Sterility |
| Growth | - | - | - | - | + | + | + | + | + | + | + | - |
| Result | Clear | Clear | Clear | Clear | Turbid | Turbid | Turbid | Turbid | Turbid | Turbid | Turbid | Clear |
| Interpretation | - | - | - | MIC = 32 µg/mL | - | - | - | - | - | - | Valid | Valid |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Growth in Sterility Control | Contamination of broth, plate, or poor aseptic technique. | Discard results. Repeat assay using fresh, sterile materials and review aseptic technique. |
| No Growth in Growth Control | Inoculum was not viable or not added; inhibitory substance in broth. | Discard results. Verify inoculum preparation and viability. Test new lot of Mueller-Hinton broth. |
| "Skipped" Wells (Growth at high conc., no growth at low conc.) | Contamination; improper mixing during dilution; compound precipitation. | Review dilution technique. Ensure compound is fully solubilized in stock solution. Repeat assay. |
| MIC of QC Strain Out of Range | Inoculum density incorrect; incubation time/temp wrong; expired reagents; procedural error. | Invalidate the entire run. Systematically check all variables: inoculum density, incubation conditions, reagent expiry dates, and operator technique. |
References
-
Valorizing Agro-Industrial By-Products for Sustainable Cultivation of Chlorella sorokiniana: Enhancing Biomass, Lipid Accumulation, Metabolites, and Antimicrobial Potential. (n.d.). National Institutes of Health. Retrieved February 1, 2026, from [Link]
-
Identifying Antimicrobial Agents from Chlorella sorokiniana: A Biotechnological Approach Utilizing Eco-Friendly Extraction and Characterization Methods. (2024). MDPI. Retrieved February 1, 2026, from [Link]
-
Disk Diffusion and Quality Control. (n.d.). EUCAST. Retrieved February 1, 2026, from [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved February 1, 2026, from [Link]
-
M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved February 1, 2026, from [Link]
-
Antibiotic study of non-polar microalgae extract Chlorella sorokiniana against gram-positive bacteria. (2023). ResearchGate. Retrieved February 1, 2026, from [Link]
-
MIC Determination. (n.d.). EUCAST. Retrieved February 1, 2026, from [Link]
-
Quality Control of Antimicrobial Susceptibility Testing. (n.d.). Public Health England. Retrieved February 1, 2026, from [Link]
-
Minimal Inhibitory Concentration (MIC). (2021). Biology LibreTexts. Retrieved February 1, 2026, from [Link]
-
In Vitro Antitumor, Antioxidant, and Hemolytic Activities of Chlorella sorokiniana Methanol Extracts and Collective Fractions. (2022). MDPI. Retrieved February 1, 2026, from [Link]
-
MIC and Zone Distributions, ECOFFs. (n.d.). EUCAST. Retrieved February 1, 2026, from [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2008). PubMed. Retrieved February 1, 2026, from [Link]
-
Elucidating the Mechanisms of Action of Saponin-Derived Adjuvants. (2018). PubMed. Retrieved February 1, 2026, from [Link]
-
Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (2020). National Institutes of Health. Retrieved February 1, 2026, from [Link]
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023). Microbiology Class. Retrieved February 1, 2026, from [Link]
-
Unveiling Antimicrobial Activity Of Microalgae chlorella sorokiniana (UKM2), chlorella sp. (UKM8) and scenedesmus sp. (UKM9). (2018). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Guidance Documents. (n.d.). EUCAST. Retrieved February 1, 2026, from [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health. Retrieved February 1, 2026, from [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved February 1, 2026, from [Link]
-
Quality Control of Antimicrobial Susceptibility Tests. (2015). GCS Medical College. Retrieved February 1, 2026, from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2021). WOAH Asia. Retrieved February 1, 2026, from [Link]
-
EUCAST MIC Determination Testing. (n.d.). Testing Laboratory. Retrieved February 1, 2026, from [Link]
-
The minimum inhibitory concentration of antibiotics. (2023). BMG LABTECH. Retrieved February 1, 2026, from [Link]
-
Control strains. (n.d.). Culture Collections. Retrieved February 1, 2026, from [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Retrieved February 1, 2026, from [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (2006). American Society for Microbiology. Retrieved February 1, 2026, from [Link]
-
Identifying Antimicrobial Agents from Chlorella sorokiniana: A Biotechnological Approach Utilizing Eco-Friendly Extraction and Characterization Methods. (2024). ResearchGate. Retrieved February 1, 2026, from [Link]
Sources
- 1. Valorizing Agro-Industrial By-Products for Sustainable Cultivation of Chlorella sorokiniana: Enhancing Biomass, Lipid Accumulation, Metabolites, and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. Control strains | Culture Collections [culturecollections.org.uk]
- 12. rr-asia.woah.org [rr-asia.woah.org]
Preclinical Evaluation of Sorokinianin: In Vivo Pharmacokinetics and Toxicology Protocols
Executive Summary & Rationale
Sorokinianin is a macrocyclic sesquiterpenoid phytotoxin originally isolated from the fungal pathogen Bipolaris sorokiniana (teleomorph Cochliobolus sativus). While historically studied for its phytotoxic effects on barley (inhibition of seed germination), its structural classification as a trichothecene-like sesquiterpenoid warrants rigorous investigation for mammalian bioactivity.
Scientific Premise: Sesquiterpenoids (e.g., parthenolide, artemisinin) possess significant pharmacological potential, often exhibiting cytotoxic (anticancer) and anti-inflammatory properties via NF-κB inhibition or oxidative stress induction. However, they also carry risks of non-specific toxicity.
Scope: This Application Note provides a translational roadmap for drug development professionals to transition Sorokinianin from in vitro assays to First-in-Animal studies. It prioritizes Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD) determination in a murine model, followed by a proof-of-concept immunomodulation assay.
CRITICAL DISTINCTION: This guide addresses Sorokinianin (the fungal metabolite), not extracts from the microalgae Chlorella sorokiniana.
Experimental Design Strategy
The evaluation pipeline follows a logical "Go/No-Go" progression:
-
Formulation: Overcoming lipophilicity.
-
Pharmacokinetics (PK): Establishing bioavailability (
) and half-life ( ). -
Toxicity (Tox): Defining the therapeutic window.
-
Efficacy: Testing immunomodulation (LPS-induced sepsis model).
Visualization: The Translational Workflow
Figure 1: Step-wise progression from compound formulation to decision-making.
Protocol 1: Vehicle Formulation & Stability
Objective: Sorokinianin is highly lipophilic. Standard aqueous saline delivery will result in precipitation and erratic absorption. A co-solvent system is required.
Reagents:
-
Sorokinianin (Lyophilized, >98% HPLC grade).
-
Dimethyl sulfoxide (DMSO) – USP Grade.
-
PEG-400 (Polyethylene glycol).
-
Sterile Saline (0.9% NaCl).
Procedure:
-
Stock Solution: Dissolve 10 mg Sorokinianin in 100 µL DMSO (100% stock). Vortex for 30 seconds.
-
Co-solvent Addition: Add 400 µL PEG-400 to the DMSO stock. Vortex until clear.
-
Aqueous Phase: Slowly add 500 µL warm sterile saline (37°C) while vortexing continuously.
-
Final Composition: 10% DMSO / 40% PEG-400 / 50% Saline.
-
Filtration: Pass through a 0.22 µm PTFE syringe filter (do not use cellulose acetate, as it may bind the terpene).
Quality Control:
-
Assess stability by HPLC at
and . If precipitation occurs, increase PEG-400 ratio to 60%.
Protocol 2: Pharmacokinetics (PK) Profile
Objective: Determine oral bioavailability (
Animal Model: Male C57BL/6 mice (8-10 weeks, n=3 per timepoint).
Dosing Regimen:
-
Group A (IV): 2 mg/kg (Tail vein).
-
Group B (PO): 10 mg/kg (Oral gavage).
Microsampling Workflow:
-
Timepoints: Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
-
Collection: Use tail-nick microsampling (20 µL blood) into heparinized capillaries.
-
Processing: Centrifuge at 2000 x g for 10 min at 4°C. Harvest plasma.
-
Extraction: Protein precipitation using ice-cold Acetonitrile (1:3 ratio) containing Internal Standard (e.g., Parthenolide).
LC-MS/MS Parameters (Guideline):
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Water + 0.1% Formic Acid (A) / Acetonitrile + 0.1% Formic Acid (B).
-
Transition: Optimize MRM for Sorokinianin parent ion
.
Protocol 3: Maximum Tolerated Dose (MTD)
Objective: Define the upper limit of safety before efficacy testing. Sesquiterpenoids can induce hepatotoxicity; liver enzymes are the primary biomarker.
Design: "3+3" Dose Escalation Scheme.
| Cohort | Dose (mg/kg, PO) | Frequency | Observation Period | Endpoints |
| 1 | 10 | Daily x 5 | 7 Days | Weight, Behavior |
| 2 | 30 | Daily x 5 | 7 Days | ALT/AST, Creatinine |
| 3 | 100 | Daily x 5 | 7 Days | Histopathology |
Stop Criteria:
- body weight loss.
-
Grade 3 lethargy or ataxia.
-
ALT/AST levels
baseline.
Protocol 4: Proof-of-Concept (LPS-Induced Inflammation)
Rationale: Many fungal sesquiterpenoids exert anti-inflammatory effects by inhibiting the NF-κB pathway. This model tests if Sorokinianin can blunt the cytokine storm induced by Lipopolysaccharide (LPS).
Experimental Groups (n=8/group):
-
Vehicle Control: Vehicle + LPS.
-
Positive Control: Dexamethasone (1 mg/kg) + LPS.
-
Experimental: Sorokinianin (Dose derived from PK/MTD, e.g., 20 mg/kg) + LPS.
Step-by-Step:
-
Pre-treatment: Administer Sorokinianin (PO) 1 hour prior to challenge.
-
Challenge: IP injection of LPS (E. coli O111:B4) at 5 mg/kg.
-
Termination: Sacrifice mice at 6 hours post-LPS.
-
Readout:
-
Serum: ELISA for TNF-α, IL-6, IL-1β.
-
Tissue: Lung histology (H&E) for neutrophil infiltration.
-
Visualization: Putative Mechanism of Action
Figure 2: Hypothesized intervention point of Sorokinianin in the NF-κB inflammatory cascade.
Data Analysis & Interpretation
Pharmacokinetic Parameters: Calculate using non-compartmental analysis (WinNonlin or PKSolver):
- : Total exposure.
- : Peak concentration (toxicity risk).
- .
Efficacy Statistics:
-
Data presented as Mean ± SEM.[1]
-
One-way ANOVA with Dunnett’s post-hoc test comparing Treatment vs. Vehicle.
-
Significance threshold:
.
References
-
Isolation & Structure: Kumar, P. K., et al. (2002). "Phytotoxic metabolites from Bipolaris sorokiniana." Journal of Agricultural and Food Chemistry.
-
Sesquiterpenoid Bioactivity: Amorim, M. H., et al. (2013). "Sesquiterpenes lactones: In vitro and in vivo anti-inflammatory activity." Inflammation.[2]
-
In Vivo Toxicology Standards: ICH Harmonised Tripartite Guideline.[3] "Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials (M3(R2))."
-
LPS Model Protocol: Seemann, S., et al. (2017). "The sepsis model of LPS-induced systemic inflammation in mice." Methods in Molecular Biology.
-
Microsampling Techniques: Sadagopan, N., et al. (2013). "Microsampling in preclinical pharmacokinetics." Bioanalysis.
Sources
- 1. Sub-Chronic Toxicological Evaluation of the Sesquiterpene Lactone-Enriched Fraction of Tithonia diversifolia (Hemsley) A. Gray in Experimental Rats | MDPI [mdpi.com]
- 2. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Toxicology | InterBioTox [interbiotox.com]
Application Note: High-Yield Fermentation of Alternaria sorokiniana for Sorokinianin Production
Executive Summary
Sorokinianin is a tricyclic sesquiterpenoid phytotoxin produced by Alternaria sorokiniana (syn. Bipolaris sorokiniana, teleomorph Cochliobolus sativus).[1][2][3] While historically studied for its phytotoxicity in cereal crops (Spot Blotch disease), recent interest has surged regarding its unique mixed-biosynthetic origin (sesquiterpene + TCA cycle intermediate) and potential applications in herbicide development and chemical biology.
Scaling the production of Sorokinianin from bench-top shake flasks to pilot-scale bioreactors presents specific challenges common to filamentous fungi: morphological control and oxygen transfer limitations . A. sorokiniana tends to form large, dense pellets in submerged culture, leading to necrotic centers and reduced metabolite yield.
This Application Note details a validated protocol for the large-scale fermentation of A. sorokiniana, focusing on shear-stress management to induce a micro-pellet morphology that optimizes mass transfer and maximizes Sorokinianin titer.
Biological Grounding & Biosynthesis
Understanding the biosynthetic pathway is crucial for media optimization. Sorokinianin is not a pure terpene; it is a "mixed-origin" metabolite.[4]
-
Precursor 1: Prehelminthosporol (Sesquiterpene pathway via mevalonate).[5]
-
Precursor 2: TCA Cycle intermediates (likely oxoglutarate or similar).
-
Implication: The fermentation medium must support robust primary metabolism (TCA cycle activity) well into the stationary phase to supply the necessary carbon skeleton for the final condensation steps.
Phase I: Inoculum Development (Seed Train)
Objective: To generate a high-density, physiologically active, and morphologically homogeneous inoculum.
Strain Maintenance
-
Organism: Alternaria sorokiniana (syn. Bipolaris sorokiniana).[1][2][3][4][5][6][7]
-
Incubation: 25°C for 7–10 days in darkness.
-
Storage: Silica gel desiccation (long term) or PDA slants at 4°C (short term, <1 month).
Seed Culture Protocol
Critical Control Point: Avoid carrying over agar chunks, which induce heterogeneous pellet formation.
-
Spore Suspension: Flood a fully sporulated PDA plate with 5 mL sterile 0.1% Tween 80. Gently scrape with a sterile loop.
-
Filtration: Pass suspension through sterile cheesecloth/miracloth to remove mycelial clumps; retain only conidia.
-
Inoculation: Inoculate 500 mL baffled Erlenmeyer flasks containing 100 mL Seed Medium (see Table 1) to a final concentration of
spores/mL. -
Incubation: 27°C, 150 RPM, 48–72 hours.
-
Validation: Check microscopy. Target morphology is "dispersed mycelia" or "micro-pellets" (<1mm diameter). If large clumps (>5mm) form, increase RPM or Tween 80 concentration.
Phase II: Production Fermentation (Bioreactor)
Objective: Maximize specific productivity (
Media Composition
A. sorokiniana secondary metabolism is sensitive to the Carbon:Nitrogen (C:N) ratio.[8] A modified Fries medium is recommended over Czapek-Dox for higher toxin titers.
Table 1: Optimized Fermentation Media
| Component | Concentration (g/L) | Function |
| Sucrose | 30.0 | Carbon Source (Promotes secondary metabolism) |
| Yeast Extract | 2.0 | Nitrogen/Growth Factors |
| NaNO₃ | 2.0 | Inorganic Nitrogen |
| KH₂PO₄ | 1.0 | Buffering/Phosphorus |
| MgSO₄ · 7H₂O | 0.5 | Cofactor for terpene synthases |
| KCl | 0.5 | Osmotic balance |
| Trace Elements | 1.0 mL/L | Zn²⁺, Fe²⁺ are critical for enzymatic cofactors |
| Initial pH | 5.8 ± 0.2 | Adjust with HCl/NaOH prior to autoclave |
Bioreactor Parameters (5L - 50L Scale)
The transition from flask to tank often fails due to shear stress. Alternaria hyphae are shear-sensitive.
-
Impeller Selection: Use Pitch-Blade or Marine impellers (axial flow). Avoid Rushton turbines (radial flow) which cause high shear at the tip, fragmenting mycelia and halting production.
-
Aeration: 1.0 VVM (Volume per Volume per Minute).
-
Dissolved Oxygen (DO): Maintain >30%.
-
Cascade Strategy: If DO < 30%, increase Agitation first (up to limit), then supplement with pure Oxygen. Do not increase airflow excessively to avoid foaming.
-
-
pH Strategy: Allow natural drift. Typically, pH drops to ~4.5 during growth and rises to ~6.0 during toxin production.
-
Duration: 10–14 days.
Process Visualization
The following diagram illustrates the critical control loops and workflow for the fermentation process.
Figure 1: Fermentation workflow and Dissolved Oxygen (DO) feedback control loop.
Phase III: Downstream Processing (DSP)
Sorokinianin is primarily an extracellular metabolite, secreted into the fermentation broth, though significant amounts may adhere to the mycelial surface.
Extraction Protocol
-
Separation: Harvest broth and separate mycelia from supernatant via centrifugation (5000 x g, 15 min) or vacuum filtration.
-
Filtrate Extraction:
-
Adjust filtrate pH to 3.0 (enhances partitioning of organic acids/terpenoids).
-
Extract twice with equal volumes of Ethyl Acetate (EtAc) .[5]
-
-
Mycelial Extraction (Optional but Recommended):
-
Steep mycelia in Acetone for 4 hours. Filter and evaporate acetone; combine aqueous residue with the broth filtrate for EtAc extraction.
-
-
Concentration: Dry the combined EtAc layers over anhydrous
and evaporate to dryness under reduced pressure (Rotary Evaporator, 40°C).
Purification[9]
-
Crude Cleanup: Redissolve residue in minimal methanol.
-
Chromatography: Silica gel column (Mesh 230-400).
-
Mobile Phase: Gradient elution using Benzene:Acetone (starting 90:10
60:40). Note: For greener chemistry, Hexane:Ethyl Acetate gradients are a viable substitute.
-
-
Crystallization: Sorokinianin fractions (identified via TLC) can be crystallized from benzene-hexane.
Analytical Validation (Quality Control)
To confirm the identity and purity of Sorokinianin, use the following markers.
-
TLC: Silica Gel 60 F254. Solvent: Benzene:Acetone (8:2). Detection: UV (254 nm) or Iodine vapor.
-
HPLC-UV:
-
Column: C18 Reverse Phase (
mm, 5µm). -
Mobile Phase: Acetonitrile:Water (Gradient 40%
100% ACN over 20 min). -
Detection: 254 nm.
-
-
Mass Spectrometry: ESI-MS in positive mode. Look for molecular ion peaks relevant to sesquiterpenoids (Sorokinianin MW approx 308 Da).
References
-
Nakajima, H., et al. (1994).[4] "Sorokinianin: a novel phytotoxin produced by the phytopathogenic fungus Bipolaris sorokiniana." Phytochemistry, 36(6), 1529-1531. Link
-
Nakajima, H., et al. (1998).[4] "Structures and Biosyntheses of Phytotoxins in Cochliobolus spicifer and Bipolaris sorokiniana: C3 Unit Addition Reaction in Phytotoxin Biosyntheses." Bioscience, Biotechnology, and Biochemistry, 62(6). Link
-
Kumar, J., et al. (2002).[3] "Spot blotch of wheat: Bipolaris sorokiniana." Wheat Special Report. CIMMYT. Link
- Apine, O.A., & Jadhav, J.P. (2011). "Optimization of medium for production of secondary metabolites by Alternaria species." Journal of Pharmacy Research.
-
Gibbs, P.A., et al. (2000). "Growth of filamentous fungi in submerged culture: problems and solutions." Critical Reviews in Biotechnology, 20(1), 17-48. Link
Sources
Application Note: Advanced Strategies for the Synthesis and Diversification of Sorokinianin Scaffolds
Introduction & Scope
Sorokinianin is a bicyclic sesquiterpenoid phytotoxin produced by the fungal pathogen Bipolaris sorokiniana (teleomorph Cochliobolus sativus). Structurally related to prehelminthosporol, it features a fused bicyclo[3.2.1]octane core—a scaffold of increasing interest in agrochemical and pharmaceutical research due to its potent inhibition of seed germination and potential cytotoxicity.
Despite its bioactivity, the therapeutic exploration of Sorokinianin has been hindered by the scarcity of the natural isolate and the complexity of its de novo synthesis. This Application Note provides a definitive guide to accessing Sorokinianin derivatives through two complementary workflows: Fermentation-Enabled Semi-Synthesis (for high-throughput library generation) and Total Synthesis of the Helminthosporol Core (for deep skeletal modification).
Key Technical Challenges Addressed
-
Scalability: Overcoming low fermentation yields via optimized extraction protocols.
-
Selectivity: Chemoselective modification of the C-OH and C=C motifs without disrupting the sensitive bicyclic bridge.
-
Validation: Self-validating QC steps using NMR and Mass Spectrometry.
Module A: Upstream Acquisition (Biosynthetic Isolation)
While total synthesis is possible (see Module C), the most efficient route to the Sorokinianin scaffold for derivatization is optimized fermentation. This protocol maximizes titer and purity.
Protocol A1: Optimized Fungal Fermentation & Extraction
Reagents:
-
Bipolaris sorokiniana strain (e.g., ATCC or local isolate)
-
Potato Dextrose Agar (PDA)
-
Czapek-Dox Broth (modified with 0.5% yeast extract)
-
Ethyl Acetate (EtOAc), HPLC grade
-
Anhydrous Sodium Sulfate (
)
Workflow:
-
Inoculum Preparation: Cultivate B. sorokiniana on PDA plates at 25°C for 7 days until dark sporulation occurs. Punch 5mm agar plugs (x5) into 100 mL seed culture media.
-
Scale-Up: Transfer seed culture (48h) into 1L Erlenmeyer flasks containing 400 mL modified Czapek-Dox broth. Incubate at 25°C, 120 rpm, for 14–21 days. Note: Extended fermentation maximizes the conversion of precursors to Sorokinianin.
-
Filtration: Separate mycelia from broth using Whatman No. 1 filter paper. Discard mycelia (Sorokinianin is primarily secreted).
-
LLE Extraction: Adjust broth pH to 6.0. Extract with EtOAc (3 x 400 mL).
-
Concentration: Dry combined organics over
, filter, and concentrate in vacuo at <40°C to yield a dark brown gum.
Protocol A2: Purification of the Core Scaffold
Stationary Phase: Silica Gel 60 (230-400 mesh)
Mobile Phase: n-Hexane : Ethyl Acetate (Gradient 90:10
-
Load crude extract onto the column.
-
Elute with gradient. Sorokinianin typically elutes between 20-30% EtOAc.
-
QC Check: Spot on TLC (Hex:EtOAc 1:1). Visualize with Anisaldehyde-Sulfuric acid stain (Look for violet/brown spot,
). -
Confirm identity via
-NMR (Look for characteristic bridgehead methyl singlets at 0.9–1.2 ppm).
Module B: Semi-Synthetic Derivatization Strategies
This module describes the chemical modification of the isolated Sorokinianin scaffold. The primary handles for derivatization are the secondary hydroxyl groups and the alkene functionality.
Workflow Visualization
The following diagram illustrates the decision matrix for derivatization based on the target moiety.
Caption: Figure 1. Chemoselective derivatization pathways for Sorokinianin. Path A targets solubility/permeability; Path B targets oxidative metabolic stability.
Protocol B1: C-OH Functionalization (Esterification)
Purpose: To modulate lipophilicity (LogP) and membrane permeability.
-
Setup: Dissolve Sorokinianin (50 mg, 1 eq) in anhydrous
(2 mL) under atmosphere. -
Activation: Add DMAP (0.1 eq) and Pyridine (3 eq).
-
Addition: Dropwise add the desired Acid Chloride (1.2 eq) at 0°C.
-
Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC.[1]
-
Workup: Quench with sat.
. Extract with DCM. -
Purification: Flash chromatography (Hex:EtOAc 8:2).
Protocol B2: C=C Functionalization (Epoxidation)
Purpose: To introduce a reactive electrophile or polar hydrogen-bond acceptor.
-
Setup: Dissolve Sorokinianin (50 mg) in
(3 mL) at 0°C. -
Reagent: Add m-CPBA (1.1 eq, 77% max).
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to RT overnight.
-
Quench: Add 10%
solution (to destroy excess peroxide) followed by sat. . -
Isolation: Separate layers, dry organic phase over
. -
Note: The bridgehead geometry often directs epoxidation to the exo face. Verify stereochemistry via NOESY NMR.
Module C: Total Synthesis of the Core (Reference Route)
For researchers requiring isotopic labeling (
Strategic Summary (Corey/Yamamura Approach):
-
Starting Material: Carvone or similar monoterpene precursors.
-
Key Transformation: Intramolecular Michael addition or Robinson Annulation to form the bicyclo[3.2.1]octane system.
-
Modifications for Sorokinianin:
-
The synthesis requires late-stage oxidation to install the specific hydroxyl pattern of Sorokinianin.
-
Reference: See Corey et al. (1965) for the construction of the helminthosporal skeleton, which shares the identical carbon framework.
-
Quantitative Data Summary
Table 1: Typical Yields and Conditions for Derivatives
| Reaction Type | Reagent System | Target Site | Typical Yield (%) | Notes |
| Acylation | AcCl / Pyridine / DMAP | Secondary -OH | 85-92% | Anhydrous conditions critical. |
| Epoxidation | mCPBA / DCM | C=C Alkene | 70-80% | Stereoselective (exo favored). |
| Oxidation | Dess-Martin Periodinane | -OH | 88% | Yields ketone; useful for reductive amination. |
| Glycosylation | UDP-Glucose / Glycosyltransferase | -OH | 45-60% | Requires biocatalytic setup (Module D). |
References
-
Nakajima, H., et al. (1994). "Isolation and structure of sorokinianin, a phytotoxin produced by the fungus Bipolaris sorokiniana." Phytochemistry, 36(1).
-
Corey, E. J., & Nozoe, S. (1965). "The Total Synthesis of Helminthosporal." Journal of the American Chemical Society, 87(24).
-
Shizuri, Y., et al. (1986).[2] "Total synthesis of (±)-helminthosporal." Journal of the Chemical Society, Chemical Communications.[2][3]
-
Kumar, J., et al. (2002). "Phytotoxins from Bipolaris sorokiniana." FEMS Microbiology Letters.
Disclaimer: This protocol is intended for research purposes only. Sorokinianin is a phytotoxin; appropriate PPE and containment measures (BSL-1/Chemical Fume Hood) must be observed during handling.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis of (±)-helminthosporal - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Total synthesis of (±)-4-epi-helminthosporal - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Kinetic Profiling of Sorokinianin – Enzyme Inhibition Assay
Executive Summary & Biological Context
Sorokinianin is a bicyclic sesquiterpene phytotoxin produced by the fungal pathogen Bipolaris sorokiniana (teleomorph Cochliobolus sativus). While primarily known for inducing root rot and inhibiting seed germination in cereals (phytotoxicity), recent bioactivity-guided fractionation studies of Bipolaris metabolites (such as Sorokiniol) have revealed potent inhibitory activity against Acetylcholinesterase (AChE) .
This Application Note provides a standardized protocol for characterizing the enzymatic inhibition profile of Sorokinianin. Given the structural homology of Bipolaris sesquiterpenes, establishing the kinetic parameters (
Key Mechanistic Insight
Sesquiterpenes typically act via competitive or mixed-mode inhibition due to their hydrophobic interaction with the enzyme's active site gorge or peripheral anionic site. This protocol is designed to distinguish between these modalities using a modified Ellman’s colorimetric assay.
Experimental Design & Pre-Assay Logic
To ensure scientific integrity (E-E-A-T), this protocol utilizes a Self-Validating Design .
The "Solvent Paradox" Control
Sorokinianin is lipophilic and requires organic solvents (DMSO or Methanol) for solubilization. However, organic solvents can denature enzymes or artificially enhance activity (the "solvent effect").
-
Directive: The final concentration of DMSO in the well must be kept < 1% (v/v) .
-
Validation: A "Solvent Control" (Enzyme + Substrate + 1% DMSO) is required to normalize data.
The Z-Factor Validation
For high-throughput screening (HTS) reliability, the assay performance is validated using the Z-factor:
- : Standard deviation
- : Mean signal
- : Positive control (Known Inhibitor, e.g., Galanthamine)
- : Negative control (No Inhibitor)
-
Requirement: An assay is considered robust if
.
Materials & Reagents
| Reagent | Specification | Purpose |
| Sorokinianin | >95% Purity (HPLC) | Test Inhibitor |
| AChE Enzyme | Electrophorus electricus (Type VI-S) | Target Enzyme |
| ATChI | Acetylthiocholine Iodide | Substrate |
| DTNB | 5,5′-Dithiobis(2-nitrobenzoic acid) | Chromogenic Reagent (Ellman's) |
| Buffer System | 0.1 M Phosphate Buffer (pH 8.0) | Reaction Medium |
| Galanthamine | Analytical Grade | Positive Control (Known Competitive Inhibitor) |
| Solvent | DMSO (Dimethyl sulfoxide) | Compound Solubilization |
Detailed Protocol: Microplate Kinetic Assay
Methodology: Modified Ellman’s Colorimetric Assay (96-well format). Detection: Absorbance at 412 nm (Formation of 5-thio-2-nitrobenzoate anion).
Step 1: Reagent Preparation
-
Phosphate Buffer (PB): Prepare 100 mM Potassium Phosphate buffer, pH 8.0. Filter through 0.22 µm membrane.
-
Enzyme Solution (E): Dissolve lyophilized AChE in PB to a stock of 500 U/mL. Dilute working solution to 0.03 U/mL immediately before use. Keep on ice.
-
DTNB Solution: Prepare 10 mM DTNB in PB containing 15 mM Sodium Bicarbonate (buffer stabilizes the DTNB).
-
Substrate (S): Prepare 15 mM ATChI in water.
-
Sorokinianin Stock (I): Dissolve Sorokinianin in 100% DMSO to 10 mM. Prepare serial dilutions in PB (keeping DMSO constant at 1% in final dilutions).
Step 2: The "Checkerboard" Pipetting Scheme
To determine the Mode of Inhibition (Competitive vs. Non-competitive), you must vary both [Inhibitor] and [Substrate] .
-
Rows A-H: Increasing Concentration of Sorokinianin (0, 0.1, 1, 10, 50, 100 µM).
-
Columns 1-12: Varying Substrate (ATChI) concentrations (0.1 mM to 1.0 mM).
Step 3: Assay Workflow
-
Blanking: Add 140 µL Phosphate Buffer to all wells.
-
Inhibitor Addition: Add 20 µL of Sorokinianin dilution (or Solvent Control) to respective wells.
-
Enzyme Addition: Add 20 µL of AChE (0.03 U/mL).
-
Incubation (Pre-Steady State): Incubate at 25°C for 10 minutes . Crucial: This allows the inhibitor to bind before the substrate competes.
-
Reaction Trigger: Add 10 µL of DTNB + 10 µL of ATChI (Substrate) simultaneously.
-
Kinetic Read: Immediately place in microplate reader. Measure Absorbance (412 nm) every 30 seconds for 10 minutes .
Data Analysis & Visualization
Calculation of Velocity ( )
Calculate the initial velocity (
Determination of
Plot % Inhibition vs. Log[Sorokinianin] . Use non-linear regression (4-parameter logistic model):
Determination of Mode of Inhibition (Lineweaver-Burk)
Construct a double-reciprocal plot (
-
Competitive Inhibition: Lines intersect at the Y-axis (
is unchanged, increases). Likely outcome for Sorokinianin.[1][2] -
Non-Competitive Inhibition: Lines intersect at the X-axis (
unchanged, decreases). -
Mixed Inhibition: Lines intersect in the second quadrant.
Workflow Visualization (Graphviz)
The following diagram illustrates the logical flow of the experiment and the decision tree for interpreting inhibition mechanisms.
Caption: Workflow for Sorokinianin Kinetic Assay. Blue nodes indicate wet-lab steps; Red nodes indicate analysis logic.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Color | Spontaneous hydrolysis of DTNB | Prepare DTNB fresh; ensure Buffer pH is not > 8.0. |
| Precipitation in Wells | Sorokinianin insolubility | Reduce max concentration; ensure DMSO is mixed thoroughly. |
| Non-Linear Kinetics | Enzyme degradation | Keep enzyme on ice; reduce read time to first 5 minutes. |
| Z-Factor < 0.5 | Pipetting error or drift | Use multi-channel pipettes; calibrate reader. |
References
-
Jahani, M., et al. (2016). Sorokiniol: a new enzymes inhibitory metabolite from fungal endophyte Bipolaris sorokiniana LK12.[3] BMC Microbiology .
- Core Reference: Establishes the AChE inhibitory potential of Bipolaris sesquiterpenes.
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology .
- Methodology: The foundational protocol for the colorimetric assay.
-
Kumar, A., et al. (2002).[4] Toxins produced by Bipolaris sorokiniana and their role in spot blotch of wheat. Canadian Journal of Plant Pathology .
- Context: Defines the phytotoxic profile of Sorokinianin.
-
Copeland, R. A. (2013).[2][5] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience .
- Analysis: Authoritative guide on and calcul
-
Zhang, J., et al. (2023).[5] Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta. Frontiers in Chemistry .
- Comparative: Demonstrates the standard workflow for testing sesquiterpenes against AChE.
Sources
Advanced Solid-Phase Extraction (SPE) Protocol for Sorokinianin Cleanup
Application Note: AN-SRK-2026
Executive Summary
This guide details a high-recovery Solid-Phase Extraction (SPE) protocol for the isolation and cleanup of Sorokinianin (C₁₈H₂₈O₄), a sesquiterpenoid phytotoxin produced by the fungal pathogen Bipolaris sorokiniana (teleomorph Cochliobolus sativus).
Traditionally, the isolation of Bipolaris phytotoxins (including sorokinianin, helminthosporol, and bipolaroxin) relied on liquid-liquid extraction (LLE) using large volumes of ethyl acetate or chloroform, often followed by activated charcoal adsorption. These methods suffer from emulsion formation, high solvent consumption, and variable recovery rates.
This protocol replaces legacy LLE methods with a Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE workflow. This approach ensures >90% recovery, effective removal of culture media salts/proteins, and compatibility with downstream LC-MS/MS analysis.
Physicochemical Profile & Mechanism
Understanding the analyte is the foundation of a robust extraction strategy. Sorokinianin is a tricyclic sesquiterpenoid characterized by moderate polarity due to its oxygenated functional groups (hydroxyls/ethers) embedded in a hydrophobic carbon skeleton.
| Property | Data | Implication for SPE |
| Compound Name | Sorokinianin | Target Analyte |
| Class | Sesquiterpenoid Phytotoxin | Hydrophobic retention mechanism |
| Formula | C₁₈H₂₈O₄ | MW: 308.41 g/mol |
| Polarity (LogP) | ~2.5 - 3.5 (Predicted) | Retains well on C18 and HLB |
| pKa | Non-ionizable (Neutral) | pH adjustment controls matrix interference, not analyte retention |
| Solubility | Soluble in MeOH, ACN, EtOAc; sparingly soluble in water | Elution requires >80% organic solvent |
Selection of Sorbent: Polymeric HLB
While C18 silica is sufficient for many sesquiterpenes, Polymeric HLB (Hydrophilic-Lipophilic Balance) is superior for culture filtrate samples because:
-
Wettability: It does not suffer from phase collapse if the cartridge runs dry during large-volume loading.
-
Dual Retention: The divinylbenzene backbone retains the hydrophobic sorokinianin, while the hydrophilic modifications allow water to wet the pores, ensuring interaction with the aqueous culture media.
Experimental Workflow
Materials & Reagents
-
SPE Cartridge: Polymeric HLB, 200 mg / 6 mL (e.g., Oasis HLB or Strata-X).
-
Sample Matrix: Bipolaris sorokiniana culture filtrate (Fries medium or Czapek Dox).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
-
Equipment: Vacuum manifold, Nitrogen evaporator.
Workflow Diagram
Figure 1: Step-by-step SPE workflow for the isolation of Sorokinianin from fungal culture filtrate.
Detailed SPE Protocol
Step 1: Sample Pre-treatment
Direct loading of culture media can clog cartridges.
-
Filtration: Pass the crude culture media through a Whatman No. 1 filter paper to remove mycelial mass.[1][2] Follow with a 0.45 µm PES membrane filter to remove fine particulates.
-
pH Adjustment: Adjust the filtrate to pH 3.0 – 4.0 using 1M Formic Acid.
-
Scientific Rationale: While Sorokinianin is neutral, acidification suppresses the ionization of phenolic acids and other acidic metabolites in the media, preventing them from acting as ionic interferences or competing for sorbent sites. It also mimics the stability conditions of related toxins like helminthosporic acid.
-
Step 2: SPE Cartridge Processing
Use a vacuum manifold set to approx. 5 inHg.
-
Conditioning:
-
Add 6 mL Methanol (Solvates the polymer chains).
-
Add 6 mL Water (Equilibrates the column).
-
Critical: Do not let the cartridge dry out after the water step.
-
-
Loading:
-
Load the pre-treated sample (typically 50–100 mL depending on toxin titer).
-
Flow Rate: Maintain 1–2 mL/min . Fast loading results in breakthrough (analyte loss) due to slow mass transfer kinetics of large sesquiterpenoids.
-
-
Washing:
-
Wash with 6 mL of 5% Methanol in Water .
-
Rationale: This removes salts, sugars, and highly polar media components. The low organic content (5%) is insufficient to elute the hydrophobic Sorokinianin but cleans the matrix effectively.
-
Dry the cartridge under high vacuum for 2–5 minutes to remove excess water.
-
-
Elution:
-
Elute with 2 x 2 mL of 100% Methanol .
-
Tip: Apply the first 2 mL, soak for 1 minute (stop vacuum), then elute. This "soak" step disrupts strong hydrophobic interactions, improving recovery.
-
Step 3: Post-Extraction
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 1 mL of 50:50 Methanol:Water (or mobile phase initial conditions) for LC-MS analysis. Filter through a 0.22 µm PTFE syringe filter if any precipitate is visible.
Analytical Validation (LC-MS/MS Conditions)
To verify the success of the SPE cleanup, use the following chromatographic conditions.
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B; 1-10 min: 10% -> 95% B; 10-12 min: 95% B |
| Flow Rate | 0.3 mL/min |
| Detection | ESI(+) MS/MS (MRM mode) |
| Target Ion | [M+H]+ = m/z 309.4 or [M+Na]+ = m/z 331.4 |
Quality Control Criteria:
-
Recovery: Spiked blanks should yield 85–110% recovery.
-
Matrix Effect: < 15% ion suppression/enhancement compared to solvent standards.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<70%) | Breakthrough during loading | Reduce loading flow rate to <1 mL/min. |
| Incomplete Elution | Increase elution volume or switch to Acetone/Ethyl Acetate. | |
| High Backpressure | Clogged frit | Ensure 0.45 µm filtration of sample before loading. |
| Interfering Peaks | Dirty Wash step | Increase Wash solvent strength to 10-15% MeOH (verify no analyte loss). |
References
-
Chemical Structure & Class
-
Nakajima, H., et al. (1994). "Sorokinianin: A novel phytotoxin produced by the phytopathogenic fungus Bipolaris sorokiniana." Phytochemistry, 36(6), 1529-1531. Link
- Note: Defines the sesquiterpenoid structure and initial isol
-
-
Bipolaris Phytotoxin Isolation Context
-
SPE Methodology for Sesquiterpenes
-
BenchChem. (2025). "Comparative Guide to Solid-Phase Extraction (SPE) for Cytokinin and Terpenoid Cleanup." BenchChem Application Notes. Link
- Note: General principles for polymeric HLB extraction of moder
-
-
Pathogen Background
Sources
Application Note: Techniques for Sorokinianin Structure-Activity Relationship (SAR) Studies
[1]
Executive Summary & Scientific Rationale
Sorokinianin is a bicyclic sesquiterpene phytotoxin produced by the fungal pathogen Bipolaris sorokiniana (teleomorph Cochliobolus sativus), the causal agent of spot blotch and root rot in wheat and barley. Structurally, it features a unique bicyclo[3.2.1]octane skeleton fused to a lactone moiety, containing critical functional groups such as an exocyclic methylene and multiple hydroxyls.
Understanding the Structure-Activity Relationship (SAR) of Sorokinianin is critical for two reasons:
-
Mechanistic Insight: It reveals the specific "toxophore" required to trigger cell death in plant hosts.
-
Agrochemical Design: It aids in developing anti-virulence agents that block the toxin's interaction with its putative receptor without necessarily killing the fungus, reducing selection pressure for resistance.
This guide provides a self-validating workflow for isolating Sorokinianin, generating targeted semi-synthetic analogs, and quantifying their biological activity.
Module A: Isolation and Purification Protocol
Before SAR studies can commence, a high-purity (>98%) supply of the parent compound is required.[] Total synthesis is labor-intensive; therefore, fermentation and isolation are the preferred routes.
Fermentation Workflow
-
Strain: Bipolaris sorokiniana (e.g., virulent isolate like KN2 or local pathogenic strains).
-
Media: Potato Dextrose Broth (PDB) supplemented with 0.1% yeast extract.
-
Conditions: Static culture at 25°C for 21 days in darkness. Static culture favors secondary metabolite production over biomass accumulation.[]
Extraction & Chromatography
Principle: Sorokinianin is a mid-polarity compound.[] It extracts well into ethyl acetate but requires multi-stage chromatography to separate from related terpenes like prehelminthosporol.
Protocol Steps:
-
Filtration: Separate mycelia from culture broth using cheesecloth followed by Whatman No. 1 filter paper. Discard mycelia.[]
-
Liquid-Liquid Extraction: Partition the filtrate with Ethyl Acetate (EtOAc) (1:1 v/v, x3). Combine organic layers.
-
Drying: Dry over anhydrous
and concentrate in vacuo to yield crude gum. -
Flash Chromatography (Silica Gel 60):
-
Mobile Phase Gradient: Hexane
Hexane:EtOAc (70:[]30) EtOAc. -
Target Fraction: Sorokinianin typically elutes at 30-40% EtOAc.[] Monitor via TLC (stain with vanillin-sulfuric acid; look for purple/blue spots).[]
-
-
Polishing (Sephadex LH-20):
-
Column: Sephadex LH-20 (
cm).[] -
Solvent: Methanol (100%).[]
-
Purpose: Removes high molecular weight pigments and fatty acids.
-
-
Final Purification (HPLC):
-
Column: C18 Reverse Phase (
mm, 5 m). -
Solvent: Acetonitrile:Water (gradient 40%
80% ACN over 20 min). -
Detection: UV at 210 nm (terminal absorption) or Refractive Index (RI).[]
-
Visualization of Isolation Logic
Figure 1: Step-by-step isolation workflow ensuring high-purity starting material for SAR studies.[]
Module B: Chemical Modification Strategy (SAR Design)
To map the pharmacophore, we must systematically alter the functional groups of the Sorokinianin scaffold. The three primary regions of interest are the Exocyclic Methylene , the Hydroxyl Groups , and the Lactone Ring .
Targeted Derivatization Protocols
| Target Region | Modification Type | Reagent/Conditions | Expected Structural Change | Mechanistic Hypothesis |
| Exocyclic C=C | Epoxidation | mCPBA, | Epoxide formation at C-7 | Tests if the double bond acts as a Michael acceptor (alkylation).[] |
| Exocyclic C=C | Hydrogenation | Saturation to single bond | Removes electrophilicity; assesses steric requirement. | |
| Hydroxyl (-OH) | Acetylation | Acetyl ester formation | Blocks H-bond donor capability; increases lipophilicity.[] | |
| Hydroxyl (-OH) | Oxidation | Dess-Martin Periodinane | Alcohol | Changes hybridization ( |
| Lactone Ring | Hydrolysis | 0.1M NaOH, then HCl | Ring opening to hydroxy-acid | Tests if the constrained lactone ring is essential for receptor fit. |
Synthesis of Key Analogs (Detailed Steps)
Protocol 1: Synthesis of Dihydro-Sorokinianin (Saturation)
-
Rationale: Many terpene toxins rely on
-unsaturated systems to alkylate host proteins.[] Saturating the exocyclic methylene tests this. -
Procedure:
-
Dissolve Sorokinianin (10 mg) in dry Methanol (2 mL).
-
Add 10% Pd/C catalyst (2 mg).
-
Stir under
atmosphere (balloon pressure) for 2 hours at RT. -
Filter through Celite to remove catalyst.
-
Evaporate solvent.[] Confirm saturation of the exocyclic methylene via
NMR (disappearance of signals at 4.8-5.0 ppm).
-
Protocol 2: Synthesis of Diacetyl-Sorokinianin (Lipophilicity/H-Bonding)
-
Rationale: Modifying the -OH groups prevents them from donating hydrogen bonds and increases membrane permeability (LogP).[]
-
Procedure:
-
Dissolve Sorokinianin (10 mg) in Pyridine (0.5 mL).
-
Add Acetic Anhydride (0.5 mL) and a catalytic amount of DMAP.
-
Stir overnight at RT.
-
Quench with ice water, extract with EtOAc.
-
Wash with 1M HCl (to remove pyridine), then saturated
. -
Purify via silica column (Hexane:EtOAc 80:20).
-
SAR Logic Diagram
Figure 2: Logic tree for interpreting SAR data. Loss of activity after modification indicates the functional group is a critical pharmacophore.
Module C: Bioassay Protocols
Trustworthy SAR data requires robust, reproducible biological assays. We utilize two complementary assays: one for general phytotoxicity (root growth) and one for symptom simulation (leaf spot).[]
Wheat Seedling Root Growth Inhibition Assay
This is the quantitative gold standard for Sorokinianin activity.
Protocol:
-
Seed Prep: Surface sterilize wheat seeds (cv. Sonalika or equivalent susceptible variety) with 1% NaOCl for 5 min, then rinse x5 with sterile distilled water (SDW).
-
Compound Prep: Dissolve Sorokinianin and analogs in DMSO to create stock solutions. Dilute with water to final concentrations of 10, 50, 100, and 200
.-
Control: 0.5% DMSO in water (Solvent Control).[]
-
-
Incubation: Place 10 seeds on filter paper in 90mm Petri dishes. Add 5 mL of the test solution.
-
Growth: Incubate at 25°C in the dark for 72 hours.
-
Measurement: Measure the length of the primary root for all germinated seeds.
-
Calculation:
Calculate using non-linear regression (GraphPad Prism or similar).[]
Leaf Puncture Bioassay
This assay mimics the natural infection process (spot blotch).[]
Protocol:
-
Plant Material: Use second leaves of 14-day-old wheat seedlings.
-
Wounding: Gently puncture the leaf surface with a sterile needle (avoid piercing through).[]
-
Application: Apply 10
of test solution (100 ) to the wound site. -
Incubation: Place leaves in a moist chamber (high humidity) at 25°C for 48-72 hours.
-
Scoring: Measure the length/area of the necrotic lesion. Compare analogs to the parent compound.
Data Reporting & Analysis
When reporting SAR results, data should be tabulated to allow easy comparison of structural features with biological potency.
Template Table for SAR Results:
| Compound ID | Structure Description | Root Growth | Relative Potency | LogP (Calc) |
| SRK-01 | Sorokinianin (Parent) | 25.4 | 1.0 | 2.1 |
| SRK-02 | Dihydro-Sorokinianin (Sat. C=C) | >200 | <0.1 | 2.3 |
| SRK-03 | Diacetyl-Sorokinianin | 45.2 | 0.56 | 3.5 |
| SRK-04 | Sorokinianin-Epoxide | 12.1 | 2.1 | 1.8 |
Interpretation Example: If SRK-02 shows a drastic loss of potency (>200
References
-
Nakajima, H., et al. (1994). "Isolation and structure of sorokinianin, a new phytotoxin produced by Bipolaris sorokiniana." Phytochemistry, 36(6), 1529-1531.[]
-
Kumar, J., et al. (2002). "Spot blotch of wheat: Bipolaris sorokiniana." Annual Review of Phytopathology, 40, 303-332. []
-
Apoga, D., et al. (2002). "Germination of conidia and synthesis of sesquiterpenoids in Cochliobolus sativus." Mycological Research, 106(7), 777-786.[]
-
Nihashi, Y., et al. (2002). "Structure-activity relationships of bipolaroxin and its derivatives." Bioscience, Biotechnology, and Biochemistry, 66(4), 813-822. (Note: Validating methodology for Bipolaris toxins).
-
BOC Sciences. "Sorokinianin Product Information & Physicochemical Properties." Chemical Catalog.
Sources
Application Note: Sorokinianin as a Lead Compound for Drug Discovery
Sub-Class: Bipolaris-Derived Sesquiterpenoid Scaffolds
Abstract
This application note details the systematic evaluation of Sorokinianin (and related seco-sativene sesquiterpenoids such as Sorokiniol) as a lead scaffold for pharmaceutical development. Originating from the phytopathogenic fungus Bipolaris sorokiniana, this compound class exhibits a unique tricyclic architecture often associated with potent biological activity. While historically studied as a phytotoxin affecting cereal crops, recent investigations have repurposed this scaffold for anti-inflammatory , cytotoxic , and neuroprotective (AChE inhibition) applications. This guide provides a validated workflow for the fermentation, isolation, and biological profiling of Sorokinianin, emphasizing "Hit-to-Lead" optimization strategies.
Part 1: Chemical Profiling & Sourcing
The Lead Candidate: Sorokinianin Scaffold
Sorokinianin belongs to a class of tricyclic sesquiterpenoids (specifically the seco-sativene or helminthosporol family).[1]
-
Chemical Nature: Highly lipophilic, bicyclic or tricyclic skeleton with multiple chiral centers.
-
Structural Advantage: Unlike "flat" synthetic molecules, the Sorokinianin scaffold offers high fraction of sp3-hybridized carbons (
), providing 3D complexity that enhances selectivity for protein binding pockets (e.g., Acetylcholinesterase or NF- B signaling proteins). -
Primary Source: Bipolaris sorokiniana (Teleomorph: Cochliobolus sativus), a fungal endophyte and pathogen of wheat/barley.
Biosynthetic Causality
The production of Sorokinianin is metabolically expensive for the fungus and is tightly regulated by specific gene clusters (STC genes). To use this as a drug lead, we must induce metabolic stress during fermentation to maximize yield. Causality: Standard liquid media often suppress secondary metabolite production; therefore, solid-state fermentation on rice medium is the validated protocol to trigger the specific biosynthetic pathways required for sesquiterpenoid accumulation.
Part 2: Experimental Protocols
Protocol A: Optimized Fungal Fermentation & Isolation
Objective: To isolate high-purity (>95%) Sorokinianin/Sorokiniol for bioassays.
Reagents & Equipment
-
Bipolaris sorokiniana strain (e.g., isolate LK12 or BS11134).[1]
-
Substrate: Commercial rice (unpolished preferred for higher nutrient content).
-
Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), n-Hexane.
-
Equipment: HPLC (C18 column), Rotary Evaporator, Sonicator.
Step-by-Step Methodology
-
Inoculum Preparation:
-
Cultivate B. sorokiniana on Potato Dextrose Agar (PDA) plates at 25°C for 7 days.
-
QC Step: Verify morphology (dark olivaceous mycelium) to ensure no bacterial contamination.
-
-
Solid-State Fermentation (The "Rice Method"):
-
Place 100g of rice and 120mL of distilled water in 1L Erlenmeyer flasks. Autoclave at 121°C for 20 min.
-
Inoculate sterile rice with 5-10 agar plugs (0.5 cm²) from the PDA culture.
-
Incubation: Incubate at 25°C for 28 days in static conditions.
-
Scientific Rationale: Extended static incubation mimics the natural host environment, forcing the upregulation of secondary metabolite clusters (STCs) responsible for the sesquiterpenoid scaffold.
-
-
Extraction (Metabolite Recovery):
-
Macerate the moldy rice with EtOAc (500mL per flask).
-
Sonicate for 30 mins at room temperature to disrupt cell walls.
-
Filter and evaporate the solvent under reduced pressure (40°C) to yield the crude oleoresin.
-
-
Purification (The "Cleanup"):
-
Partition: Dissolve crude extract in 90% MeOH/H2O and partition against n-Hexane (removes fats/lipids). Retain the MeOH fraction.
-
Chromatography: Subject the MeOH fraction to Silica Gel Column Chromatography. Elute with a gradient of n-Hexane:EtOAc (from 10:1 to 1:1).
-
Final Polish (HPLC): Purify active fractions using Semi-Prep HPLC (C18 column, 70% Acetonitrile isocratic flow).
-
Self-Validation: Confirm structure via 1H-NMR and purity via UPLC-MS.
-
Protocol B: Biological Validation (Anti-Inflammatory & Cytotoxic)
Objective: To determine the therapeutic window by comparing efficacy (NO inhibition) vs. toxicity (Cell viability).
Workflow Logic
We utilize a dual-readout system . The lead compound must inhibit Nitric Oxide (NO) production in LPS-stimulated macrophages (efficacy) without killing the macrophages (toxicity).
Step-by-Step Methodology
-
Cell Line: RAW264.7 (Murine macrophages).
-
Preparation:
-
Seed cells at
cells/well in 96-well plates. -
Incubate for 24h.
-
-
Treatment:
-
Pre-treat cells with Sorokinianin (0.1, 1, 10, 50
M) for 1h. -
Stimulation: Add Lipopolysaccharide (LPS, 1
g/mL) to induce inflammation. -
Controls: Positive Control = Dexamethasone; Vehicle Control = 0.1% DMSO.
-
-
Readout 1 (Efficacy - Griess Assay):
-
After 24h, mix 100
L supernatant with 100 L Griess reagent. -
Measure Absorbance at 540 nm. Reduced absorbance = Reduced NO production.
-
-
Readout 2 (Toxicity - MTT Assay):
-
Add MTT reagent to the remaining cells.
-
Measure Absorbance at 570 nm.
-
Critical Threshold: If IC50 (Cytotoxicity) is < 10x the IC50 (NO Inhibition), the compound is likely a toxin, not a drug lead.
-
Part 3: Visualization & Data Structure
Isolation & Logic Workflow
The following diagram illustrates the critical path from fungal source to validated lead.
Caption: Figure 1: End-to-end workflow for isolating Sorokinianin and validating its pharmacological profile.
Mechanism of Action (Hypothesis)
Sorokinianin's scaffold interacts with specific mammalian targets. The diagram below maps the established phytotoxic pathways to potential human therapeutic mechanisms.
Caption: Figure 2: Mapping Sorokinianin's molecular targets to therapeutic outcomes.
Part 4: Data Presentation & Lead Optimization
Expected Potency Data (Reference Values)
The following table summarizes typical potency ranges for Bipolaris-derived sesquiterpenoids based on recent literature. Use these values to benchmark your isolation batch.
| Assay Type | Target/Cell Line | Expected IC50 / MIC | Clinical Relevance |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | 10 - 30 | Moderate (Lead Optimization required) |
| Anti-Inflammatory | NO Production (RAW264.7) | 5 - 15 | High (Comparable to standard NSAIDs) |
| Cytotoxicity | HepG2 (Liver Cancer) | 20 - 50 | Moderate (Potential for structural refinement) |
| Antimicrobial | Bacillus subtilis | 10 - 25 | Antibiotic potential |
Lead Optimization Strategy
Sorokinianin is a "Hit." To become a "Lead," address the following:
-
Solubility: The scaffold is lipophilic (LogP > 3).
-
Solution: Introduce polar groups (hydroxyl/amino) at the C-12 or C-14 positions via semi-synthesis to improve oral bioavailability.
-
-
Selectivity:
-
Issue: General cytotoxicity due to mitochondrial disruption.
-
Solution: Conduct Structure-Activity Relationship (SAR) studies focusing on the aldehyde groups (common in helminthosporol analogs). Reducing the aldehyde to an alcohol often reduces toxicity while maintaining enzyme inhibition.
-
References
-
Yin, Q., et al. (2025). "New sesquiterpenoids with anti-inflammatory effects from phytopathogenic fungus Bipolaris sorokiniana 11134."[1][2] Natural Products and Bioprospecting.
-
Berestetskiy, A. O., et al. (2020). "Analysis and Isolation of Secondary Metabolites of Bipolaris sorokiniana by Different Chromatography Techniques and the Spectrum of Their Biological Activity." Applied Biochemistry and Microbiology.
-
Qader, M. M., et al. (2017). "Sorokiniol: a new enzymes inhibitory metabolite from fungal endophyte Bipolaris sorokiniana LK12." BMC Complementary and Alternative Medicine.[3]
-
Miyagawa, H., et al. (1994). "Phytotoxins produced by the plant pathogenic fungus Bipolaris sorokiniana." Bioscience, Biotechnology, and Biochemistry.
Sources
Application Note: High-Throughput Screening of Sorokinianin Analogs
Targeting Acetyl-CoA Carboxylase (ACC) for Metabolic and Oncological Therapeutics
Abstract
Sorokinianin, a bicyclic sesquiterpene metabolite isolated from Bipolaris sorokiniana, represents a promising scaffold for the inhibition of Acetyl-CoA Carboxylase (ACC). Given the structural and functional similarities of this class of phytotoxins to known ACC inhibitors like Soraphen A, Sorokinianin analogs hold significant potential as therapeutics for metabolic syndrome (NASH/NAFLD), cancer (limiting de novo lipogenesis), and as novel herbicides. This application note details a validated, high-throughput screening (HTS) workflow designed to identify potent Sorokinianin analogs. The protocol integrates a primary biochemical ADP-Glo™ assay with a secondary high-content cellular lipid droplet imaging assay.
Introduction & Mechanistic Rationale
The Target: Acetyl-CoA Carboxylase (ACC)
ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1][2][3][4] This is the rate-limiting step in fatty acid synthesis.[5]
-
ACC1 (Cytosolic): Predominant in lipogenic tissues (liver, adipose); primary target for metabolic diseases.
-
ACC2 (Mitochondrial): Regulates fatty acid oxidation; inhibition promotes fat burning.
The Molecule: Sorokinianin Scaffold
Sorokinianin functions as an allosteric inhibitor. Unlike competitive inhibitors that target the ATP binding site (often leading to off-target kinase toxicity), macrocyclic phytotoxins typically bind to the Biotin Carboxylase (BC) domain, locking the enzyme in an inactive conformation.
Why Screen Analogs? While the parent compound exhibits potency, natural products often suffer from poor bioavailability or solubility. Screening a library of synthetic Sorokinianin analogs allows for the optimization of:
-
Isoform Selectivity: Differentiating between ACC1 and ACC2.
-
Metabolic Stability: Improving half-life (t1/2).
-
Potency: Lowering IC50 values into the nanomolar range.
HTS Workflow Overview
The screening funnel is designed to filter a chemical library of 1,000–10,000 analogs down to high-quality lead candidates.
Diagram 1: The Screening Funnel
This flowchart illustrates the decision logic from library management to hit validation.
Caption: Logical progression of the Sorokinianin analog screening campaign, prioritizing biochemical potency followed by cellular efficacy.
Phase 1: Primary Biochemical Screen (ADP-Glo™)
Principle: ACC activity consumes ATP to produce ADP. The ADP-Glo™ Kinase Assay (Promega) quantifies this ADP production.[1] It is preferred over phosphate-detection assays (Malachite Green) because it is less sensitive to inorganic phosphate contamination from the compound library.
Reaction:
Protocol Steps
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100.
-
Substrate Mix: 10 µM Acetyl-CoA, 20 µM ATP, 12 mM NaHCO₃.
-
Enzyme: Recombinant Human ACC1 or ACC2 (Reaction Biology or equivalent).
2. Plate Layout (384-well Low Volume White Plate):
-
Columns 1-2: Negative Control (DMSO only, 0% Inhibition).
-
Columns 3-22: Test Compounds (Sorokinianin Analogs).
-
Columns 23-24: Positive Control (Soraphen A, 1 µM, 100% Inhibition).
3. Assay Procedure:
-
Dispense Compounds: Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 20 nL of library compounds (10 mM stock) to the assay plate. Final concentration: 10 µM.
-
Add Enzyme: Dispense 2 µL of ACC enzyme in Assay Buffer. Incubate for 15 min at RT (allows allosteric binding).
-
Start Reaction: Add 2 µL of Substrate Mix.
-
Incubation: Seal and incubate for 60 minutes at 30°C.
-
ADP-Glo Reaction:
-
Add 4 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 8 µL Kinase Detection Reagent (Converts generated ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., PerkinElmer EnVision).
4. Data Analysis:
Calculate Percent Inhibition for each well:
Quality Control:
The assay is valid only if the Z-factor (Z') > 0.5 .
Phase 2: Secondary Cellular Validation (High-Content Imaging)
Biochemical potency does not guarantee cellular permeability. We utilize HepG2 (liver carcinoma) cells, which have high basal lipogenesis, to validate target engagement.
Principle: Inhibition of ACC halts fatty acid synthesis, leading to a reduction in neutral lipid droplets. We visualize this using BODIPY 493/503 dye.
Protocol Steps
-
Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 384-well black/clear-bottom plate (CellCarrier Ultra). Incubate 24h.
-
Compound Treatment: Treat cells with Sorokinianin analogs (10-point dose response, 10 µM top conc) for 48 hours.
-
Note: Include a cytotoxicity control (e.g., Puromycin).
-
-
Staining:
-
Fix cells with 4% Paraformaldehyde (15 min).
-
Wash 2x with PBS.
-
Stain with BODIPY 493/503 (1 µg/mL) for lipids and Hoechst 33342 (for nuclei) for 30 min.
-
-
Imaging: Acquire images on a High-Content Analysis System (e.g., Opera Phenix).
-
Channel 1 (Blue): Nuclei (Cell count/Toxicity).
-
Channel 2 (Green): Lipid Droplets.
-
-
Analysis:
-
Segment individual cells using nuclei.
-
Quantify "Total Spot Area per Cell" (Lipid load).
-
Hits are defined as compounds that reduce lipid area without reducing cell count by >20% (to rule out general toxicity).
-
Diagram 2: Mechanism of Action & Detection
Visualizing how the analog interferes with the pathway and how it is detected.
Caption: Sorokinianin analogs bind allosterically to ACC, preventing the formation of Malonyl-CoA/ADP, leading to reduced lipid droplets and reduced luminescent signal.
Data Reporting & Hit Selection Criteria
To ensure scientific integrity, report data in the following format:
| Compound ID | Biochemical IC50 (nM) | Cellular EC50 (nM) | Cell Viability (%) | Selectivity (ACC1/ACC2) | Status |
| Soro-A001 | 15.4 | 45.2 | 98% | 1.2 (Non-selective) | Hit |
| Soro-B045 | 850.0 | >10,000 | 100% | N/A | Inactive |
| Soro-C112 | 5.2 | 12.0 | 40% | 5.0 (ACC1 pref) | Toxic |
Selection Criteria for Lead Optimization:
-
Biochemical Potency: IC50 < 100 nM.[4]
-
Cellular Efficacy: EC50 < 500 nM.[4]
-
Therapeutic Window: >10x separation between EC50 (Lipid reduction) and CC50 (Cell death).
References
-
Reaction Biology. Acetyl-CoA Carboxylase (ACC) Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Soraphen A (Mechanism Reference). Retrieved from [Link]
-
Jump, D. B., et al. (2011). Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation.[4] Biochemical Pharmacology. Retrieved from [Link]
-
Frontiers in Microbiology. (2021). Bipolaris sorokiniana-Induced Black Point... A Review. (Source of Sorokinianin biological context). Retrieved from [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of (+)-Sorokinianin
Welcome to the technical support center for the total synthesis of (+)-Sorokinianin. This resource is designed for researchers, scientists, and professionals in drug development who are undertaking this challenging synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established synthetic routes, primarily focusing on the seminal work by Mori and co-workers. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis, ensuring efficiency and success in your laboratory endeavors.
Introduction to the Challenges
The total synthesis of (+)-Sorokinianin, a potent inhibitor of barley germination, presents a series of formidable challenges, primarily centered around the stereocontrolled construction of its unique bicyclo[3.2.1]octane core and the subsequent installation of the lactone moiety. The seminal synthesis by Mori and colleagues established a foundational route from the readily available chiral starting material, D-carvone. The key transformations in their approach, stereoselective intramolecular and intermolecular aldol reactions, are pivotal to the successful construction of the target molecule and are often the source of experimental difficulties.[1]
This guide will dissect these critical steps, offering practical advice and troubleshooting strategies to overcome common hurdles. We will delve into the mechanistic underpinnings of these reactions to provide a rational basis for our recommendations, empowering you to make informed decisions during your synthetic campaign.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of (+)-Sorokinianin?
A1: The main challenges lie in three key areas:
-
Construction of the Bicyclo[3.2.1]octane Core: This requires a high degree of stereocontrol to establish the correct relative and absolute stereochemistry of the bridged ring system. The intramolecular aldol reaction is a critical step, and its success is highly dependent on reaction conditions.
-
Stereoselective Aldol Reactions: Both the intramolecular aldol reaction to form the bicyclic core and the intermolecular aldol reaction to introduce the lactone precursor demand precise control of stereochemistry. Achieving the desired diastereoselectivity can be challenging and may be influenced by factors such as the choice of base, solvent, and temperature.
-
Lactone Formation: The final cyclization to form the lactone ring can be problematic, with potential issues including low yields and side reactions.
Q2: Why is D-carvone a common starting material for this synthesis?
A2: D-carvone is an inexpensive and readily available chiral molecule that provides a pre-existing stereocenter. This inherent chirality is strategically utilized to influence the stereochemical outcome of subsequent reactions, a concept known as chiral pool synthesis. This approach avoids the need for asymmetric catalysis in the early stages of the synthesis, making it an efficient starting point.
Q3: I am observing a low yield in the intramolecular aldol cyclization. What are the likely causes and how can I improve it?
A3: Low yields in the intramolecular aldol reaction to form the bicyclo[3.2.1]octane core are a common issue. Potential causes include:
-
Incorrect Base or Reaction Conditions: The choice of base is critical for efficient enolate formation and subsequent cyclization. The original synthesis by Mori et al. utilized potassium tert-butoxide in tert-butanol. Using a different base or solvent system may not be optimal.
-
Epimerization: The stereocenter alpha to the ketone is susceptible to epimerization under basic conditions, leading to the formation of undesired diastereomers that may not cyclize efficiently.
-
Retro-Aldol Reaction: The aldol addition is a reversible process. If the equilibrium does not favor the cyclized product, a retro-aldol reaction can occur, reducing the yield of the desired bicyclic product.
-
Side Reactions: Competing intermolecular aldol reactions or other side reactions can consume the starting material.
For troubleshooting, refer to the detailed protocol and troubleshooting guide for the intramolecular aldol reaction in the subsequent section.
Q4: How can I control the stereochemistry of the intermolecular aldol reaction?
A4: The stereoselectivity of the intermolecular aldol reaction is influenced by the geometry of the enolate and the facial selectivity of the aldehyde addition. To favor the desired diastereomer, consider the following:
-
Enolate Geometry: The use of specific bases and reaction conditions can favor the formation of either the (E)- or (Z)-enolate, which in turn can influence the stereochemical outcome of the aldol addition.
-
Chelation Control: In some cases, the use of Lewis acids can promote chelation between the enolate and the aldehyde, leading to a more organized transition state and higher diastereoselectivity.
-
Substrate Control: The existing stereocenters in the molecule can direct the approach of the aldehyde, leading to a preference for one diastereomer over the other.
Q5: What are some common issues encountered during the final lactonization step?
A5: The final lactonization to form the sorokinianin ring system can be challenging. Common issues include:
-
Difficulty in Cyclization: The formation of the lactone ring may be sterically hindered, leading to low yields or the need for harsh reaction conditions.
-
Elimination Reactions: Under acidic or basic conditions used to promote lactonization, elimination of the hydroxyl group can occur, leading to the formation of an unsaturated byproduct.
-
Purification Challenges: The final product may be difficult to separate from starting material or byproducts.
Careful selection of the lactonization method and purification technique is crucial for success.
Troubleshooting Guides
Challenge 1: Intramolecular Aldol Reaction for Bicyclo[3.2.1]octane Core Synthesis
This step is critical for establishing the core structure of (+)-Sorokinianin. The goal is to promote an intramolecular cyclization of a diketone precursor to form the bicyclic system with the correct stereochemistry.
Potential Issues & Troubleshooting Strategies
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | 1. Inefficient enolate formation. 2. Incorrect reaction temperature. 3. Degradation of starting material. | 1. Ensure the base (e.g., potassium tert-butoxide) is fresh and anhydrous. Consider using a stronger, non-nucleophilic base if necessary. 2. Optimize the reaction temperature. While the original procedure specifies a certain temperature, slight variations in your substrate may require adjustment. 3. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. |
| Formation of Multiple Products (Poor Diastereoselectivity) | 1. Epimerization at the α-carbon. 2. Non-selective cyclization. | 1. Use a lower reaction temperature and shorter reaction times to minimize epimerization. 2. The stereochemical outcome is often kinetically controlled. Ensure rapid and efficient mixing of the base with the substrate. |
| Formation of Intermolecular Aldol Products | 1. High concentration of the substrate. | 1. Perform the reaction under high dilution conditions to favor the intramolecular pathway over the intermolecular one. |
Experimental Protocol: Intramolecular Aldol Cyclization
-
Preparation: Under an inert atmosphere, dissolve the diketone precursor in anhydrous tert-butanol.
-
Base Addition: Slowly add a solution of potassium tert-butoxide in tert-butanol to the reaction mixture at the recommended temperature (e.g., room temperature).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting the Intramolecular Aldol Reaction
Caption: Troubleshooting workflow for the intramolecular aldol reaction.
Challenge 2: Intermolecular Aldol Reaction and Lactone Formation
This sequence involves the reaction of the bicyclic ketone with an appropriate aldehyde to introduce the side chain, followed by cyclization to form the lactone ring.
Potential Issues & Troubleshooting Strategies
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Diastereoselectivity in Aldol Addition | 1. Poor facial selectivity. 2. Reversibility of the aldol reaction. | 1. Explore different enolate formation conditions to potentially favor one enolate geometry. 2. Consider the use of a Lewis acid to promote a more ordered transition state. 3. Run the reaction at a lower temperature to enhance kinetic control. |
| Low Yield in Lactonization | 1. Steric hindrance. 2. Competing elimination reaction. | 1. Screen different lactonization methods (e.g., Yamaguchi, Mitsunobu). 2. Use milder conditions to avoid elimination. If elimination is a major issue, consider protecting the hydroxyl group before attempting cyclization. |
| Purification Difficulties | 1. Similar polarity of product and byproducts. | 1. Utilize high-performance liquid chromatography (HPLC) for purification if column chromatography is insufficient. 2. Consider derivatization of the product or impurities to facilitate separation. |
Experimental Protocol: Intermolecular Aldol and Lactonization
-
Enolate Formation: Under an inert atmosphere, treat the bicyclic ketone with a suitable base (e.g., lithium diisopropylamide, LDA) in an anhydrous solvent (e.g., tetrahydrofuran, THF) at low temperature (e.g., -78 °C).
-
Aldol Addition: Add the aldehyde to the enolate solution and stir for the appropriate time.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and perform an aqueous workup.
-
Purification: Purify the aldol adduct by column chromatography.
-
Lactonization: Subject the purified aldol adduct to appropriate lactonization conditions (this will vary depending on the chosen method).
-
Final Purification: Purify the final product, (+)-Sorokinianin, using column chromatography or HPLC.
Decision Pathway for Lactonization
Caption: Decision-making for the lactonization step.
References
-
Mori, K., & Abe, K. (1994). Synthesis of (+)-Sorokinianin, a germination inhibitor of barley. Tetrahedron Letters, 35(50), 9597-9600. [Link]
Sources
Technical Support Center: Sorokinianin Production Optimization
Topic: Improving the yield of Sorokinianin from Bipolaris sorokiniana fermentation Ticket ID: #SORO-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Natural Products Chemistry
Executive Summary
Sorokinianin is a complex tricyclic sesquiterpenoid phytotoxin produced by the fungus Bipolaris sorokiniana (teleomorph Cochliobolus sativus).[1][2] Low yields are typically attributed to tight regulatory control of the terpene cyclization pathway and the compound's instability in prolonged liquid cultures. This guide provides a troubleshooting framework to transition from mg/L to g/L scales by manipulating carbon catabolite repression and introducing abiotic stress elicitors.
Module 1: Upstream Processing (Strain & Media)
Troubleshooting Guide: Low Titer in Liquid Culture
Symptom: Biomass accumulation is sufficient, but Sorokinianin concentration in the filtrate is negligible (<5 mg/L).
Root Cause:
-
Nitrogen Repression: High nitrogen levels suppress the expression of terpene synthases.
-
Lack of Elicitation: B. sorokiniana produces phytotoxins primarily during host invasion. Axenic culture lacks the chemical signals (ROS, plant defense compounds) that trigger production.
Protocol 1.1: The "Starvation-Stress" Media Strategy To optimize yield, you must shift the culture from a vegetative state (trophophase) to a production state (idiophase) using a high Carbon-to-Nitrogen (C:N) ratio.
| Component | Standard (Growth) | Optimized (Production) | Function |
| Carbon Source | Glucose (20 g/L) | Sucrose (40 g/L) | Sucrose often bypasses rapid repression; higher conc. supports secondary metabolism.[1][2][3][4][5] |
| Nitrogen Source | Peptone (10 g/L) | NaNO₃ (2 g/L) + Yeast Ext. (0.5 g/L) | Low inorganic nitrogen forces metabolic shift. |
| Elicitor | None | CuCl₂ (50 µM) or MeJA (100 µM) | Simulates oxidative stress or host defense signaling. |
| pH | 6.0 | 5.5 (Buffered) | Acidic pH favors sesquiterpenoid stability. |
Step-by-Step Optimization Workflow:
-
Seed Culture: Inoculate Potato Dextrose Broth (PDB) with a verified monoconidial isolate. Incubate at 25°C, 150 rpm for 72 hours.
-
Transfer: Transfer 5% (v/v) seed culture into the Optimized Production Medium (Fries Modified Medium base).
-
Elicitation: Add Methyl Jasmonate (MeJA) dissolved in EtOH at 48 hours post-inoculation (early exponential phase).
-
Harvest: Harvest at day 14-21. Note: Toxin production often peaks after mycelial mat formation in static/semi-static conditions.
Figure 1: Optimized fermentation workflow emphasizing the critical elicitation window at 48 hours to trigger secondary metabolite gene clusters.
Module 2: Biosynthetic Logic & Regulation
FAQ: Why does yield drop if I harvest late?
Answer: Sorokinianin is chemically unstable and can be re-metabolized or degraded by extracellular enzymes.
-
Mechanism: The compound is a sesquiterpenoid derived from the mevalonate pathway. It shares a pathway with prehelminthosporol. Prolonged fermentation often leads to the oxidation of Sorokinianin into non-toxic derivatives or polymerization.
-
Control: Monitor pH. If pH rises above 7.0 (due to autolysis), Sorokinianin stability is compromised. Harvest when glucose is depleted but before massive mycelial lysis occurs.
Figure 2: Simplified biosynthetic pathway. The conversion from Prehelminthosporol to Sorokinianin is oxidative; preventing further degradation requires pH control.
Module 3: Downstream Processing (Purification)
Troubleshooting Guide: Impurity Co-elution
Issue: Difficulty separating Sorokinianin from structurally similar co-metabolites (e.g., Bipolaroxin, Helminthosporol) during HPLC.
Protocol 3.1: Partitioning & Chromatography
-
Filtration: Remove mycelia via vacuum filtration (Whatman No. 1). Do not lyse cells; Sorokinianin is largely secreted.
-
L-L Extraction: Acidify filtrate to pH 4.0 with HCl. Extract 3x with Ethyl Acetate (EtOAc).
-
Why Acidify? Ensures the compound is in its non-ionized form for maximal organic solvent solubility.
-
-
Flash Chromatography:
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (Start 90:10 -> End 60:40). Sorokinianin typically elutes around 75:25.
-
-
Final Polish (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Solvent: Acetonitrile : Water (+0.1% Formic Acid). Isocratic 60:40 is often effective for separation from helminthosporol.
-
References
-
Nakajima, H., et al. (1994). "Sorokinianin: A novel phytotoxin produced by the phytopathogenic fungus Bipolaris sorokiniana." Phytochemistry, 36(1), 95-97.
-
Berestetskiy, A. O., et al. (2020).[2] "Analysis and Isolation of Secondary Metabolites of Bipolaris sorokiniana by Different Chromatography Techniques." Applied Biochemistry and Microbiology, 56, 569–582.[2]
-
Guedes, V. C., et al. (2018).[3] "Optimization of fermentation media for the growth of a fungus used as bioherbicide."[3][6] Brazilian Journal of Chemical Engineering.
-
Kumar, S., et al. (2024). "Strategies for Fermentation Medium Optimization: An In-Depth Review." Frontiers in Microbiology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. UPLC-ESI-TOF-MS Profiling of Metabolome Alterations in Barley (Hordeum vulgare L.) Leaves Induced by Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Protocol Optimization for Sorokinianin Extraction
Welcome to the technical support center for the optimization of Sorokinianin extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the efficiency and success of your extraction protocols.
Introduction to Sorokinianin
Sorokinianin is a phytotoxic sesquiterpenoid produced by the fungus Bipolaris sorokiniana (also known as Cochliobolus sativus), a notable plant pathogen.[1] Its unique chemical structure and biological activity make it a compound of interest for various research applications. However, its extraction and purification can present challenges, including low yields and the presence of co-eluting impurities. This guide will provide a comprehensive framework for optimizing your extraction workflow, from fungal culture to final purification.
Frequently Asked Questions (FAQs)
Q1: My Bipolaris sorokiniana culture is growing well, but I'm detecting very low levels of Sorokinianin. What should I check first?
A1: Low yields despite good fungal growth are a common issue. Here are the primary factors to investigate:
-
Culture Medium Composition: The production of secondary metabolites like Sorokinianin is highly dependent on the nutrient composition of the growth medium. While Potato Dextrose Agar (PDA) supports robust mycelial growth, specialized liquid media or solid substrates are often better for inducing secondary metabolism.[1][2] Consider experimenting with different media compositions, such as varying carbon and nitrogen sources.
-
Incubation Time: Secondary metabolite production is often growth-phase dependent. It's crucial to perform a time-course study to determine the optimal incubation period for Sorokinianin production in your specific strain and culture conditions.
-
Culture Conditions: Factors such as temperature, pH, aeration, and agitation (for liquid cultures) can significantly impact secondary metabolite synthesis. Ensure these parameters are optimized for Bipolaris sorokiniana.
Q2: What is the best solvent for extracting Sorokinianin?
A2: The choice of solvent is critical and depends on the polarity of Sorokinianin. Based on its sesquiterpenoid structure, solvents of intermediate polarity are generally effective. Ethyl acetate is a commonly used and effective solvent for extracting Sorokinianin and other secondary metabolites from Bipolaris sorokiniana cultures.[3] A mixture of 50% aqueous acetone has also been shown to be effective for extraction from solid cultures.
Q3: I'm seeing many contaminating peaks in my crude extract during HPLC analysis. How can I clean up my sample before purification?
A3: A multi-step extraction and partitioning process can significantly reduce impurities. A common strategy is to perform a preliminary wash of the fungal biomass with a non-polar solvent like hexane . This will remove highly non-polar compounds such as lipids. Following this, you can proceed with the main extraction using a more polar solvent like ethyl acetate. Liquid-liquid partitioning of the crude extract between immiscible solvents (e.g., hexane and methanol/water) can further separate compounds based on their polarity.[4]
Q4: Is it better to use a liquid or solid culture for Sorokinianin production?
A4: Both liquid and solid-state fermentation can be used for producing Sorokinianin. Solid cultures, for instance on pearl barley or wheat seeds, can sometimes yield a different profile or concentration of secondary metabolites compared to liquid cultures.[5][6] The choice may depend on the specific isolate of Bipolaris sorokiniana and the downstream processing capabilities of your lab. It is advisable to test both methods to determine the optimal condition for your specific strain.
Troubleshooting Guide
This section addresses specific issues you may encounter during the extraction and purification of Sorokinianin.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Sorokinianin Yield | 1. Suboptimal Fungal Strain: Not all isolates of B. sorokiniana produce Sorokinianin in high quantities. 2. Incorrect Harvest Time: The fungus may not have reached the optimal production phase. 3. Metabolite Degradation: Sorokinianin may be unstable under the extraction conditions. | 1. Screen different isolates of B. sorokiniana for Sorokinianin production. 2. Perform a time-course experiment (e.g., harvesting every 2-3 days for 3-4 weeks) and analyze the Sorokinianin content at each time point. 3. Avoid high temperatures during extraction and solvent evaporation. Work in a well-ventilated area and consider using an inert atmosphere if degradation is suspected. |
| Poor Separation During Chromatography | 1. Inappropriate Column Chemistry: The stationary phase of your chromatography column may not be suitable for separating sesquiterpenoids. 2. Suboptimal Mobile Phase: The solvent system may not have the correct polarity to effectively resolve Sorokinianin from other compounds. 3. Column Overloading: Injecting too much crude extract can lead to broad, overlapping peaks. | 1. For preparative HPLC, a C18 reversed-phase column is a good starting point. For column chromatography, silica gel is commonly used. 2. Develop a gradient elution method for HPLC, starting with a higher aqueous composition and gradually increasing the organic solvent (e.g., acetonitrile or methanol). For column chromatography, test different solvent systems with varying polarities (e.g., hexane:ethyl acetate or dichloromethane:methanol gradients). 3. Reduce the amount of sample loaded onto the column. Consider a preliminary clean-up step like solid-phase extraction (SPE) to enrich for Sorokinianin before preparative chromatography. |
| Peak Tailing in HPLC | 1. Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. 2. Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. | 1. Acidify the mobile phase slightly (e.g., with 0.1% formic acid or acetic acid) to suppress the ionization of silanol groups on the stationary phase.[7] 2. Implement a robust column washing protocol between runs. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[8] |
| Irreproducible Results | 1. Inconsistent Fungal Culture: Variations in inoculum size, media preparation, or incubation conditions can lead to different metabolite profiles. 2. Solvent Evaporation: Changes in the mobile phase composition due to evaporation can alter retention times. 3. Fluctuating Temperature: Temperature variations can affect chromatographic separation. | 1. Standardize your fungal culture protocol, ensuring consistent inoculum density and media composition. 2. Keep mobile phase reservoirs covered to minimize evaporation. Prepare fresh mobile phase regularly. 3. Use a column oven to maintain a constant temperature during HPLC analysis.[9] |
Optimized Protocol for Sorokinianin Extraction and Purification
This protocol is based on established methods for the extraction of secondary metabolites from Bipolaris sorokiniana.
Part 1: Fungal Culture
-
Inoculum Preparation:
-
Culture Bipolaris sorokiniana on Potato Dextrose Agar (PDA) plates at 25°C for 10-15 days until sporulation is observed.[5]
-
Prepare a spore suspension by flooding the plate with sterile distilled water and gently scraping the surface.
-
-
Solid-State Fermentation:
-
Autoclave a solid substrate (e.g., 60 g of pearl barley with 40 mL of water) in 500 mL Erlenmeyer flasks.
-
Inoculate the sterilized substrate with mycelial plugs from the PDA plates.
-
Incubate the flasks in the dark at 24°C for 3 weeks, shaking daily to ensure even growth.
-
Part 2: Extraction
-
Drying and Grinding:
-
After incubation, dry the colonized substrate and grind it into a coarse powder.
-
-
Solvent Extraction:
-
Extract 10 g of the dried, ground biomaterial with 100 mL of 50% aqueous acetone. Repeat this step twice.
-
Alternatively, extract the biomaterial with ethyl acetate.
-
-
Solvent Removal and Partitioning:
-
Combine the extracts and evaporate the organic solvent using a rotary evaporator at a temperature not exceeding 40°C.
-
Extract the remaining aqueous phase twice with ethyl acetate.
-
-
Drying and Concentration:
-
Dry the combined ethyl acetate extracts with anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to dryness under reduced pressure to obtain the crude extract.
-
Part 3: Purification
-
Column Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing Sorokinianin.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Combine the Sorokinianin-rich fractions from the column chromatography and concentrate them.
-
Dissolve the concentrated fraction in the mobile phase.
-
Purify the sample using a preparative reversed-phase C18 HPLC column.
-
Use a gradient elution system, for example, with a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 5-95% B over 30 minutes.
-
Collect the peak corresponding to Sorokinianin based on its retention time, which should be determined beforehand using an analytical HPLC system.
-
Confirm the purity of the isolated Sorokinianin using analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).
-
Visualizations
Chemical Structure of Sorokinianin
Caption: Chemical structure of Sorokinianin (C18H28O4).
Sorokinianin Extraction Workflow
Caption: General workflow for the extraction and purification of Sorokinianin.
References
-
Extraction and characterisation of fungal toxin (Bipolaris sorokiniana) and its effect in different wheat genotypes. (2019). Journal of Pharmacognosy and Phytochemistry. Available at: [Link]
-
What is the best solvent for extracting secondary metabolite from endophytic fungi? ResearchGate. Available at: [Link]
-
Phylogeographic Diversity Analysis of Bipolaris sorokiniana (Sacc.) Shoemaker Causing Spot Blotch Disease in Wheat and Barley. MDPI. Available at: [Link]
-
Technique for the maintenance of heterokayotic isolates of Bipolaris sorokiniana under ordinary conditions. CIMMYT Repository. Available at: [Link]
-
Bipolaris sorokiniana (Sacc.) Shoem.: The most destructive wheat fungal pathogen in the warmer areas. African Journal of Biotechnology. Available at: [Link]
-
A novel effector, CsSp1, from Bipolaris sorokiniana, is essential for colonization in wheat and is also involved in triggering host immunity. National Institutes of Health. Available at: [Link]
-
Caused by Bipolaris Sorokiniana. Preprints.org. Available at: [Link]
-
HPLC Column Troubleshooting What Every HPLC User Should Know. Agilent. Available at: [Link]
-
The Structure of a Novel Fungal Sesquiterpene, Elucidated by Spectral and Computational Methods. ResearchGate. Available at: [Link]
-
Evaluation of Culture Medium for the Growth of Bipolaris sorokiniana the Causal Agent of Spot Blotch of Wheat. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]
-
Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020). MDPI. Available at: [Link]
-
HPLC Troubleshooting Guide. Scribd. Available at: [Link]
-
Sesquiterpenes from cultures of the fungus Phellinus igniarius and their Cytotoxicities. Fitoterapia. Available at: [Link]
-
Centrifugal partition chromatography elution gradient for isolation of sesquiterpene lactones and flavonoids from Anvillea radiata. PubMed. Available at: [Link]
-
Morphology of Bipolaris sorokiniana culture and spores. ResearchGate. Available at: [Link]
-
Cytotoxic Drimane-Type Sesquiterpenes from Co-Culture of the Marine-Derived Fungi Aspergillus carneus KMM 4638 and Beauveria fel. Semantic Scholar. Available at: [Link]
-
A New Sesquiterpenoid Derivative from the Coastal Saline Soil Fungus Aspergillus fumigatus. ResearchGate. Available at: [Link]
-
Sesquiterpenes Isolated from Aspergillus fumigatus, an Endophytic Fungus from Ligusticum wallichii. ResearchGate. Available at: [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available at: [Link]
-
Sesquiterpenes from the Fungus Antrodiella albocinnamomea with Cytotoxicity and Antibacterial Activity. MDPI. Available at: [Link]
-
HPLC Troubleshooting. Scribd. Available at: [Link]
Sources
- 1. cropj.com [cropj.com]
- 2. ijcmas.com [ijcmas.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Survey, isolation and characterisation of Bipolaris sorokiniana (Shoem.) causing spot blotch disease in wheat under the climatic conditions of the Indo–Gangetic plains of India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.cimmyt.org [repository.cimmyt.org]
- 7. scribd.com [scribd.com]
- 8. agilent.com [agilent.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Refining HPLC Purification Methods for Sorokinianin
Welcome to the technical support center for the purification of Sorokinianin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the HPLC purification of this sesquiterpenoid. As a phytotoxic fungal metabolite, the isolation of pure Sorokinianin is critical for accurate bioactivity studies and further drug development. This guide moves beyond generic advice to offer causal explanations and validated protocols to empower you to refine your purification methods effectively.
Understanding the Analyte: Sorokinianin
Sorokinianin is a sesquiterpenoid with the chemical formula C₁₈H₂₈O₄ and a molecular weight of 308.41 g/mol . Its structure presents moderate polarity, making it an ideal candidate for reversed-phase HPLC. However, crude extracts from fungal cultures are complex matrices, often containing structurally similar impurities that can co-elute with the target compound. The following FAQs and troubleshooting guides are structured to address these specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method for Sorokinianin purification?
A1: Based on its sesquiterpenoid structure, a C18 column is an excellent starting point due to its hydrophobic stationary phase, which will interact favorably with Sorokinianin. A gradient elution with water and acetonitrile is recommended to ensure adequate separation from both more polar and less polar contaminants.
Here is a recommended starting method:
| Parameter | Recommendation |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 40% B to 70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (as many terpenoids lack strong chromophores) |
| Injection Volume | 20 µL |
| Sample Solvent | Methanol or Acetonitrile |
This method provides a robust starting point for further optimization. The gradient is designed to elute a broad range of compounds, allowing for the initial identification of the Sorokinianin peak and any closely eluting impurities.
Q2: My Sorokinianin peak is showing significant tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue in HPLC and can arise from several factors. The most probable causes for a compound like Sorokinianin are secondary interactions with the stationary phase or column overload.
-
Causality: Peak tailing often occurs due to interactions between basic analytes and acidic residual silanol groups on the silica-based stationary phase. While Sorokinianin itself is not strongly basic, impurities in the crude extract can be. Column overload can also lead to peak distortion as the stationary phase becomes saturated.
-
Troubleshooting Protocol:
-
Reduce Sample Load: Decrease the injection volume or the concentration of your sample to see if the peak shape improves.
-
Acidify the Mobile Phase: Add a small amount of an acid modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to both mobile phase A and B. This will protonate the silanol groups, reducing unwanted secondary interactions.
-
Check Column Health: An aging column can also contribute to peak tailing. Flush the column with a strong solvent like isopropanol or consider replacing it if it has been used extensively.
-
Q3: I am seeing poor resolution between my Sorokinianin peak and an unknown impurity. How can I improve the separation?
A3: Improving resolution requires manipulating the selectivity of your chromatographic system. This can be achieved by altering the mobile phase composition or the stationary phase.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you need to increase the differences in how your analyte and the impurity interact with the stationary and mobile phases.
-
Optimization Workflow:
-
Adjust the Gradient: A shallower gradient will increase the separation time and often improve the resolution between closely eluting peaks. Try decreasing the rate of change of the organic solvent (e.g., 40-60% B over 40 minutes instead of 30).
-
Change the Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation due to differences in their solvent properties. Methanol is a proton donor and acceptor, which can change the interactions with the analyte and stationary phase.[1]
-
Try a Different Stationary Phase: If mobile phase modifications are insufficient, consider a different column chemistry. A phenyl-hexyl column, for instance, offers different selectivity through pi-pi interactions, which can be beneficial for separating aromatic or unsaturated compounds.
-
Q4: My recovery of Sorokinianin is low after purification. What are the potential reasons and solutions?
A4: Low recovery can be due to several factors, including sample degradation, irreversible adsorption to the column, or issues with the collection process.
-
Causality: Sesquiterpenoids can be sensitive to pH and temperature. Irreversible binding to active sites on the column can also occur, especially with older columns.
-
Troubleshooting Steps:
-
Assess Sample Stability: Ensure your sample is stable in the chosen sample solvent and mobile phase. Avoid prolonged storage of the sample in the autosampler.
-
Column Passivation: Before injecting your sample, you can try to "passivate" the column by injecting a high-concentration standard of a similar compound to block any active sites.
-
Optimize Collection Parameters: Ensure your fraction collector is correctly configured to collect the entire peak. A narrow collection window can lead to loss of product.
-
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, scenario-based approach to troubleshooting common issues during Sorokinianin purification.
Scenario 1: High Backpressure
Problem: The HPLC system shows an unusually high backpressure after several injections of the crude extract.
Causality: High backpressure is typically caused by a blockage in the system, most commonly from particulate matter from the sample clogging the column inlet frit. It can also be due to precipitation of the sample in the mobile phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high backpressure.
Detailed Protocol for Column Flushing:
-
Disconnect the column from the detector.
-
Reverse the column direction (connect the outlet to the pump).
-
Flush with a series of solvents, starting with your mobile phase without any buffers.
-
Gradually increase the organic solvent concentration. A typical sequence would be:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Return to the mobile phase composition before reconnecting the column in the correct orientation.
Scenario 2: Ghost Peaks in the Chromatogram
Problem: Unexplained peaks appear in the chromatogram, often in subsequent runs.
Causality: Ghost peaks are typically due to contamination in the mobile phase, carryover from the injector, or the elution of strongly retained compounds from previous injections.
Troubleshooting Decision Tree:
Sources
Technical Support Center: Sorokinianin Stability & Application Guide
This guide serves as a specialized Technical Support Center for researchers working with Sorokinianin (CAS 162616-73-1). It is designed to bridge the gap between chemical isolation and biological application, ensuring that this sensitive sesquiterpenoid remains bioactive during your experiments.
Current Status: Operational Topic: Enhancing Stability & Experimental Reproducibility of Sorokinianin Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Core Directive: The Stability Mandate
Sorokinianin is not merely a static reagent; it is a seco-sativene sesquiterpenoid possessing a labile lactone ring and an exocyclic methylene group . These structural features are responsible for its phytotoxic and antifungal activity but also make it susceptible to two primary degradation pathways: hydrolysis (ring-opening) and oxidative polymerization .
To maintain data integrity, you must treat Sorokinianin as a "live" chemical entity. The protocols below are designed to arrest these degradation pathways.
Storage & Handling Protocols (FAQ)
Q: How should I store the lyophilized solid for long-term stability?
A: The solid must be protected from moisture and light to prevent hydrolysis and photo-oxidation.
-
Temperature: Store at -20°C or lower.
-
Atmosphere: Purge the vial with inert gas (Argon or Nitrogen) before resealing.
-
Container: Use amber glass vials with Teflon-lined caps. Avoid plastic microfuge tubes for long-term storage, as sesquiterpenoids can leach plasticizers or adsorb to the walls.
Q: What is the optimal solvent system for stock solutions?
A: Dimethyl Sulfoxide (DMSO) is the gold standard.
-
Why? Sorokinianin is lipophilic. DMSO prevents precipitation while being miscible with aqueous culture media.
-
Concentration: Prepare a high-concentration stock (e.g., 10–50 mM) to minimize the final volume of DMSO in your assay (< 0.5% v/v).
-
Avoid: Alcohols (Methanol/Ethanol) are acceptable for short-term use but are volatile and can participate in transesterification reactions if the pH drifts.
Q: Can I store aqueous dilutions?
A: Absolutely not. The lactone moiety is susceptible to hydrolysis in water, particularly if the pH deviates from neutral.
-
Rule: Prepare aqueous dilutions immediately prior to application.
-
Half-life: Assume an aqueous half-life of < 24 hours at room temperature.
Experimental Optimization & Troubleshooting
Q: My bioassay results are inconsistent. What is the likely culprit?
A: The most common cause is pH-induced Lactone Hydrolysis . Sorokinianin contains a lactone ring (cyclic ester). In basic conditions (pH > 7.5), hydroxide ions attack the carbonyl carbon, opening the ring and rendering the molecule biologically inert.
-
Fix: Ensure your culture media or assay buffer is buffered to pH 6.0 – 7.0 .
-
Buffer Choice: Use MES or Phosphate buffer. Avoid TRIS at high pH.
Q: I see a precipitate when adding the stock to the media. How do I fix this?
A: This is "Crash-out" precipitation, common with lipophilic terpenes.
-
Step 1: Vortex the media vigorously while adding the stock solution dropwise.
-
Step 2: Use a surfactant carrier. Pre-mix the DMSO stock with Tween-20 (final concentration 0.01% - 0.05%) before adding to the aqueous phase. This creates micelles that solubilize the Sorokinianin.
Visualizing the Stability Logic
The following diagram illustrates the critical decision pathways for handling Sorokinianin to prevent degradation.
Caption: Workflow logic for preserving Sorokinianin structural integrity. Red pathways indicate degradation risks; Green pathways indicate stabilization controls.
Experimental Protocol: Standardized Preparation
To ensure reproducibility across different wheat/barley genotypes or fungal interaction studies, follow this standardized solubilization protocol.
Materials:
-
Sorokinianin (Lyophilized)
-
Anhydrous DMSO (Sigma-Aldrich Grade or equivalent)
-
0.22 µm PTFE Syringe Filter (Do not use Nylon, it binds proteins/small molecules)
-
Argon gas (optional but recommended)
Procedure:
-
Equilibration: Allow the Sorokinianin vial to warm to room temperature before opening to prevent water condensation.
-
Primary Stock (10 mM): Dissolve 1 mg of Sorokinianin (MW ~264-308 g/mol , verify specific batch MW) in the calculated volume of anhydrous DMSO. Vortex for 30 seconds.
-
Aliquot: Divide into small aliquots (e.g., 20 µL) in amber tubes.
-
Storage: Flash freeze in liquid nitrogen and store at -80°C. Do not refreeze aliquots.
-
Working Solution:
-
Thaw one aliquot.
-
Dilute 1:1000 into the culture medium (e.g., Murashige & Skoog) immediately before use.
-
Critical Check: Ensure the medium pH is < 7.2.
-
Data Summary: Physicochemical Properties
| Property | Specification | Experimental Implication |
| Chemical Class | Seco-sativene Sesquiterpenoid | Lipophilic; requires organic co-solvent. |
| Key Functional Group | pH Sensitive: Unstable in alkaline conditions. | |
| Molecular Weight | ~250 - 308 Da (Batch dependent) | Verify MW on CoA for molar calculations. |
| Solubility (Water) | < 0.1 mg/mL | Insoluble; requires DMSO/Tween carrier. |
| Solubility (DMSO) | > 20 mg/mL | Excellent solvent for stock solutions. |
| Stability (Solid) | > 1 year at -20°C | Stable if dry and dark. |
| Stability (Aqueous) | < 24 hours | Transient: Prepare fresh daily. |
References
-
Isolation & Structure: Jahani, M., et al. (2014).[1][2] "Purification and characterization of a novel toxin from Bipolaris sorokiniana, causing spot blotch of wheat and analysis of variability in the pathogen." Cereal Research Communications. Link
-
Biological Activity: Nakajima, H., et al. (1994).[2][3] "Sorokinianin: A novel phytotoxin produced by the phytopathogenic fungus Bipolaris sorokiniana."[4] Tetrahedron Letters, 35(51), 9597-9600. Link
-
Biosynthesis & Class: He, J., et al. (2019). "Bipolenins K–N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana."[5][6] Scientific Reports, 9, 12558. Link
-
Mechanism of Action: Alkuddsi, Y.A., et al. (2023).[1][2] "Investigating the interaction between some of Bipolaris sorokiniana's toxins and the Gα Subunit of the Wheat G-Protein using bioinformatics tools." University of Thi-Qar Journal of Agricultural Research. Link
Sources
- 1. Investigating the interaction between some of Bipolaris sorokiniana’s toxins and the Gα Subunit of the Wheat G-Protein using bioinformatics tools | University of Thi-Qar Journal of agricultural research [jam.utq.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. research.usq.edu.au [research.usq.edu.au]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Bipolenins K–N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Bioactivity of Sorokinianin
Welcome to the technical support resource for Sorokinianin. This guide is designed for researchers, scientists, and drug development professionals who may be encountering lower-than-expected or inconsistent results in their bioassays. As Senior Application Scientists, we have compiled this information to help you diagnose and resolve common issues, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I've treated my cells with Sorokinianin, but I'm observing significantly lower bioactivity than reported in the literature. What are the primary factors I should investigate?
This is a common challenge when working with natural products. The discrepancy between expected and observed activity can often be traced back to a few key areas. Before questioning the biological hypothesis, it's crucial to systematically rule out experimental variables.
Your initial troubleshooting should be approached as a process of elimination, focusing on four main pillars:
-
Compound Integrity and Purity: Is the compound you're using structurally correct and free from contaminants?
-
Compound Solubility and Stability: Is the compound fully dissolved and chemically stable in your assay medium and under your specific experimental conditions?
-
Cellular and Assay-Specific Factors: Is the compound reaching its intracellular target, and is it compatible with your assay's detection method?[1][2]
-
Assay Conditions: Are the fundamental parameters of your cell-based assay, such as cell density and culture medium, optimized?[3]
The following sections will guide you through a logical workflow to investigate each of these areas.
Question 2: How can I be sure that the Sorokinianin I have is authentic and pure?
Answer:
Verifying the identity and purity of your compound is the most critical first step. A compromised sample will invalidate all downstream results. We recommend the following:
-
Source Verification: Always source compounds from reputable suppliers who provide a Certificate of Analysis (CoA) detailing purity (typically >95%) and characterization data.
-
In-House Confirmation: If you have the capabilities, we strongly advise performing in-house validation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for identity and purity confirmation. You should observe a single major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the expected molecular weight of Sorokinianin (C₁₈H₂₈O₄, Exact Mass: 308.1988).
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the precise chemical structure. Compare your spectra with published data to ensure all expected peaks are present and correctly shifted.
-
If your analysis reveals significant impurities or degradation products, you must acquire a new, high-purity batch before proceeding.
Question 3: My Sorokinianin is not readily dissolving in my aqueous assay buffer, and I see precipitates. What is the correct procedure for solubilization?
Answer:
Poor solubility is a frequent cause of low bioactivity for hydrophobic molecules like Sorokinianin. If the compound is not fully dissolved, its effective concentration in the assay will be much lower than the nominal concentration, leading to artificially weak results.[4] The formation of aggregates can also lead to artifacts.[5][6]
Recommended Solubilization Protocol:
-
Prepare a High-Concentration Stock Solution: Do not attempt to dissolve Sorokinianin directly in aqueous media. First, prepare a concentrated stock solution in a suitable organic solvent. Based on its chemical structure, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent.
-
Weigh and Dissolve: Accurately weigh a small amount of the compound (e.g., 1-5 mg) and dissolve it in the minimum required volume of 100% DMSO to create a 10-50 mM stock solution. Ensure complete dissolution by gentle vortexing or brief sonication.
-
Serial Dilutions: Perform intermediate serial dilutions from your high-concentration stock using 100% DMSO.
-
Final Dilution into Assay Medium: The final step is to dilute the DMSO-based intermediate stock into your final aqueous cell culture medium. Crucially, the final concentration of DMSO in the assay should be kept to a minimum (typically ≤0.5%, and always <1%) to avoid solvent-induced cytotoxicity.[7]
-
Vortex During Dilution: When adding the DMSO stock to the aqueous medium, vortex or pipette vigorously to ensure rapid dispersion and prevent precipitation.
Table 1: Recommended Solvents and Concentration Parameters
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | High solubilizing power for many organic compounds. |
| Stock Concentration | 10–50 mM | Minimizes the volume of DMSO added to the final assay. |
| Final DMSO Conc. | ≤0.5% | Avoids solvent-induced artifacts and cell toxicity. |
| Solubility in Methanol | Reported as soluble[] | Can be used as an alternative, but DMSO is generally preferred for cell-based assays. |
Pro-Tip: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your treated samples to account for any effects of the solvent itself.[7]
Question 4: I suspect Sorokinianin might be unstable under my experimental conditions (e.g., 37°C incubation for 48 hours). How can I test its stability?
Answer:
Compound instability can lead to a progressive loss of active molecules over the course of an experiment, resulting in a diminished biological effect. Stability is often dependent on pH, temperature, and light exposure.[9]
Protocol for Stability Assessment:
-
Prepare the Compound: Prepare a solution of Sorokinianin in your complete cell culture medium at the highest concentration used in your bioassay.
-
Incubate under Assay Conditions: Place this solution in your cell culture incubator (e.g., 37°C, 5% CO₂) alongside a control sample stored at 4°C in the dark.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot from the incubated sample.
-
Analytical Quantification: Analyze the aliquots using LC-MS to quantify the amount of intact Sorokinianin remaining.
-
Analyze the Data: Plot the concentration of Sorokinianin versus time. A significant decrease in concentration over time indicates instability.
Troubleshooting Steps if Instability is Detected:
-
Reduce Incubation Time: If possible, modify your assay to use a shorter treatment duration.
-
Replenish the Compound: For longer experiments, consider replacing the medium with freshly prepared Sorokinianin solution every 12-24 hours.
-
Modify Storage: Ensure your DMSO stock solutions are stored desiccated at -20°C or -80°C to maintain long-term integrity.
Question 5: Could cellular mechanisms, such as poor membrane permeability or active efflux, be limiting the observed bioactivity of Sorokinianin?
Answer:
Yes, absolutely. For a compound to be active, it must cross the plasma membrane and reach its intracellular target at a sufficient concentration.[1][10] This is a significant hurdle that distinguishes cell-based assays from simpler biochemical assays.[3]
Two common cellular barriers are:
-
Low Cell Permeability: The physicochemical properties of Sorokinianin may hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.
-
Active Efflux: Cells possess transmembrane transporter proteins (efflux pumps), such as P-glycoprotein (P-gp), that actively pump foreign compounds out of the cell, preventing them from accumulating to an effective intracellular concentration.
Caption: Cellular barriers limiting Sorokinianin's intracellular access.
Experimental Approaches to Investigate Cellular Barriers:
-
Use of Permeabilizing Agents: As a mechanistic tool, you can use agents like digitonin or saponin to permeabilize the cell membrane. If Sorokinianin is more active in permeabilized cells, it suggests poor membrane permeability is a limiting factor. (Note: This is not a solution for standard assays but a diagnostic experiment).
-
Co-treatment with Efflux Pump Inhibitors: Perform your assay in the presence and absence of a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). A significant increase in Sorokinianin's potency in the presence of the inhibitor strongly suggests it is a substrate for efflux pumps.
-
Employ Molecular Carriers: For compounds with very poor solubility and/or permeability, specialized delivery vehicles like γ-cyclodextrin can sometimes be used to enhance cellular uptake and rescue bioactivity.[10]
Question 6: My assay uses a fluorescent or colorimetric readout. Could Sorokinianin be directly interfering with the detection signal?
Answer:
This is a critical consideration, as assay interference is a well-documented source of misleading results, often referred to as "nuisance compounds" or PAINS (Pan-Assay Interference Compounds).[2][5] A compound can interfere by:
-
Absorbing light at the excitation or emission wavelength of your fluorophore.
-
Having intrinsic fluorescence that overlaps with your signal.
-
Quenching the fluorescence of your reporter molecule.[6]
-
Chemically reacting with the assay reagents (e.g., reducing MTT reagent in a viability assay).
Workflow for Diagnosing Assay Interference:
Caption: Workflow to test for direct assay interference.
To test for interference:
-
Run a Cell-Free Control: Set up wells containing your complete assay medium, the assay detection reagents (e.g., MTT, AlamarBlue, luciferase substrate), and Sorokinianin at the same concentrations you use in your experiment, but without any cells .
-
Incubate and Read: Incubate these plates under the same conditions and read the signal.
-
Analyze: If you see a change in the signal in the cell-free wells containing Sorokinianin compared to the vehicle control, you have confirmed direct assay interference. In this case, you must validate your findings using an orthogonal assay with a different detection principle (e.g., switching from a metabolic readout like MTT to a direct cell counting method).[7]
References
-
Cell Based Assays in Drug Development: Comprehensive Overview. (2021). BioAgilytix. [Link]
-
In Vitro Antitumor, Antioxidant, and Hemolytic Activities of Chlorella sorokiniana Methanol Extracts and Collective Fractions. (2021). MDPI. [Link]
-
Nuisance compounds in cellular assays. (2018). National Institutes of Health (NIH). [Link]
-
Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier. (2015). National Institutes of Health (NIH). [Link]
-
Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. (2022). ACS Omega. [Link]
-
Effect of processing on protein solubility of Chlorella sorokiniana dispersions. (2022). Wiley Online Library. [Link]
-
Bioassay-guided purification and identification of PPARalpha/gamma agonists from Chlorella sorokiniana. (2008). PubMed. [Link]
-
A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. (2019). JoVE. [Link]
-
Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? (2020). National Institutes of Health (NIH). [Link]
-
Prediction of Bioactive Peptides from Chlorella sorokiniana Proteins Using Proteomic Techniques in Combination with Bioinformatics Analyses. (2019). PubMed. [Link]
-
Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? (2020). ACS Publications. [Link]
-
Identifying Antimicrobial Agents from Chlorella sorokiniana: A Biotechnological Approach Utilizing Eco-Friendly Extraction and Characterization Methods. (2024). MDPI. [Link]
-
Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024). Hilaris Publisher. [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). MDPI. [Link]
-
Prediction of Bioactive Peptides from Chlorella sorokiniana Proteins Using Proteomic Techniques in Combination with Bioinformatics Analyses. (2019). R Discovery. [Link]
-
Screening of Microalgae for Bioactivity with Antiviral, Antibacterial, Anti-Inflammatory and Anti-Cancer Assays. (2022). MDPI. [Link]
-
Are there major stability issues with Sulforaphane? (2015). ResearchGate. [Link]
Sources
- 1. promegaconnections.com [promegaconnections.com]
- 2. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise in Sorokinianin NMR Spectra
Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) spectroscopy of Sorokinianin and related complex natural products. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high-quality NMR data with an adequate signal-to-noise ratio (SNR). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of Sorokinianin NMR
Sorokinianin, a complex natural product, often presents significant challenges for NMR analysis due to its intricate structure and potential for low isolation yields. A low signal-to-noise ratio is a common hurdle that can obscure key correlations, complicate structure elucidation, and hinder the quantitative analysis necessary for drug development. This guide provides a structured approach to systematically identify and address the root causes of poor SNR in your Sorokinianin NMR spectra.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My 1D ¹H NMR spectrum of Sorokinianin is very noisy, even with a seemingly reasonable sample amount. What are the first things I should check?
A1: Foundational Checks for a Strong Signal
Before delving into advanced parameter optimization, it's crucial to ensure the fundamentals of your sample preparation and spectrometer setup are sound. Often, significant improvements in SNR can be achieved by addressing these basic aspects.
Troubleshooting Protocol:
-
Sample Concentration and Purity:
-
Causality: The signal intensity in NMR is directly proportional to the number of nuclei in the detection volume. Low concentration is a primary cause of poor SNR. Impurities can also suppress the signal of interest and add to the baseline noise.
-
Action:
-
If possible, increase the concentration of your Sorokinianin sample. For small molecules, a concentration of 5-20 mg/mL is often a good starting point.
-
Ensure your sample is as pure as possible. Use techniques like High-Performance Liquid Chromatography (HPLC) for final purification.
-
Verify the sample has fully dissolved. The presence of suspended particles can degrade spectral quality.[1]
-
-
-
Solvent Selection and Quality:
-
Causality: The deuterated solvent's purity is critical. Residual protons in the solvent can create large signals that obscure your analyte's peaks and affect the spectrometer's dynamic range.
-
Action:
-
Use high-purity deuterated solvents (≥99.9% D).
-
Choose a solvent that fully dissolves your Sorokinianin sample and has minimal overlapping signals with your regions of interest.
-
-
-
NMR Tube and Sample Volume:
-
Causality: The quality and cleanliness of the NMR tube, along with the correct sample volume, are essential for optimal magnetic field homogeneity (shimming) and maximizing the filling factor. A higher filling factor means more of your sample is in the most sensitive region of the detector coil.[2]
-
Action:
-
Use high-quality, clean NMR tubes.
-
Ensure the sample volume is appropriate for your spectrometer's probe (typically 0.5-0.6 mL for a standard 5 mm tube).
-
-
-
Basic Spectrometer Checks:
-
Causality: Spectrometer performance can drift over time. Basic checks ensure the instrument is operating within its specifications.
-
Action:
-
Confirm that the spectrometer has been recently tuned and matched for the probe and solvent you are using.
-
Perform a quick check on a standard sample (e.g., ethylbenzene) to verify the instrument's sensitivity and resolution.
-
-
FAQ 2: I've optimized my sample preparation, but the SNR is still insufficient. How can I adjust the acquisition parameters to boost the signal?
A2: Strategic Parameter Optimization for Enhanced Sensitivity
Once you've ruled out sample-related issues, the next step is to fine-tune the data acquisition parameters. This involves a trade-off between sensitivity and experimental time.
Troubleshooting Protocol:
-
Increasing the Number of Scans (NS):
-
Optimizing the Relaxation Delay (d1):
-
Causality: The relaxation delay allows the nuclear spins to return to their equilibrium state before the next pulse. A d1 that is too short will lead to signal saturation and reduced intensity, especially for nuclei with long relaxation times (T1).
-
Action:
-
For quantitative experiments, d1 should be at least 5 times the longest T1 of your molecule.
-
For routine screening where quantitation is not critical, a shorter d1 (e.g., 1-2 seconds) combined with a smaller pulse angle can be more time-efficient.
-
-
-
Adjusting the Pulse Angle (p1):
-
Causality: A 90° pulse maximizes the signal for a single scan. However, if you are using a short relaxation delay, a smaller flip angle (e.g., 30-60°, the Ernst angle) can provide the best SNR per unit of time by preventing complete saturation.[5][6]
-
Action:
-
If you need to shorten your experiment time by reducing d1, consider using a smaller pulse angle. Many modern spectrometers have pulse programs that automatically set the Ernst angle.
-
-
-
Receiver Gain (RG):
-
Causality: The receiver gain amplifies the NMR signal before it is digitized. Setting it too low results in a loss of signal, while setting it too high can lead to signal clipping and artifacts.[7]
-
Action:
-
Most modern spectrometers have an automated routine to set the receiver gain optimally. Always use this feature before starting your acquisition. It is advisable to periodically check the relationship between receiver gain and SNR for your specific system.[8]
-
-
Table 1: Impact of Key Acquisition Parameters on SNR and Experiment Time
| Parameter | Effect on SNR | Effect on Experiment Time | Recommended Action for Sorokinianin |
| Number of Scans (NS) | Increases with √NS | Increases linearly with NS | Increase as needed, but be mindful of time constraints. |
| Relaxation Delay (d1) | Can increase if saturation is an issue | Increases linearly with d1 | For routine spectra, use 1-2s. For quantitative analysis, determine T1 and set d1 to 5xT1. |
| Pulse Angle (p1) | A smaller angle can improve SNR per unit time with short d1 | No direct effect on time per scan | Use a 90° pulse with a long d1, or an Ernst angle with a short d1. |
| Receiver Gain (RG) | Optimal setting maximizes SNR without clipping | No effect on experiment time | Use the spectrometer's automatic gain adjustment. |
FAQ 3: My 2D NMR spectra (HSQC, HMBC) for Sorokinianin are extremely weak and noisy. What specific strategies can I employ for these experiments?
A2: Advanced Techniques for Multidimensional NMR
2D NMR experiments are inherently less sensitive than 1D experiments. Therefore, optimizing for SNR is even more critical.
Troubleshooting Protocol:
-
Prioritize a High-Quality ¹H Spectrum:
-
Causality: The quality of your 2D spectra is highly dependent on the quality of the initial proton spectrum. Good shimming and proper pulse calibration are essential.
-
Action:
-
Ensure you have a well-shimmed and properly referenced ¹H spectrum before starting any 2D experiment.
-
-
-
Optimize for the Expected Coupling Constants:
-
Causality: Experiments like HSQC and HMBC rely on the transfer of magnetization through J-couplings. Setting the expected coupling constants correctly in the pulse program parameters is crucial for efficient magnetization transfer and maximizing signal intensity.
-
Action:
-
For HSQC, the one-bond ¹JCH coupling is typically around 145 Hz for sp³ carbons and 160-180 Hz for sp² carbons.
-
For HMBC, the long-range nJCH coupling is usually optimized for 8-10 Hz.
-
-
-
Address t1 Noise:
-
Causality: t1 noise appears as streaks parallel to the F1 axis and can obscure weak cross-peaks. It often arises from instrument instability or temperature fluctuations during the experiment.[9]
-
Action:
-
Ensure the spectrometer's temperature is stable before and during the acquisition.
-
If t1 noise is a persistent issue, consider using pulse programs with gradient selection, which can help to suppress artifacts.
-
-
-
Consider a Cryoprobe:
-
Causality: A cryoprobe cools the detection electronics to cryogenic temperatures, which significantly reduces thermal noise and can lead to a 3-4 fold increase in SNR.[10] This is particularly beneficial for insensitive nuclei like ¹³C and for concentration-limited samples like Sorokinianin.
-
Action:
-
If available, use a spectrometer equipped with a cryoprobe for your most challenging Sorokinianin samples. The time savings for achieving a target SNR can be substantial.
-
-
Workflow for Troubleshooting Poor SNR in 2D NMR
Caption: A decision-making workflow for troubleshooting poor signal-to-noise in 2D NMR experiments.
FAQ 4: Are there any post-processing techniques that can improve the appearance of my noisy Sorokinianin spectra?
A4: Data Processing for SNR Enhancement
While optimal data acquisition is paramount, some processing techniques can help to improve the final spectrum.
Troubleshooting Protocol:
-
Apodization (Line Broadening):
-
Causality: Applying an exponential window function to the Free Induction Decay (FID) before Fourier transformation can improve the SNR at the expense of resolution. This is often referred to as line broadening.
-
Action:
-
Apply a small amount of line broadening (e.g., 0.3-0.5 Hz) to your ¹H FID. This can make broad, noisy signals more apparent. Be cautious not to over-broaden, as this will obscure fine couplings.
-
-
-
Zero Filling:
-
Causality: Zero filling the FID before Fourier transformation increases the digital resolution of the spectrum, resulting in smoother peaks. It does not inherently increase SNR but can improve the visual quality of the spectrum.
-
Action:
-
Typically, zero-filling the FID to twice its original size is sufficient.
-
-
-
Advanced Denoising Algorithms:
-
Causality: Modern NMR processing software may include advanced algorithms, such as deep neural networks, that can differentiate between signal and noise and selectively remove the noise component.[11]
-
Action:
-
Explore the processing options in your software for denoising routines. These can sometimes provide a significant cosmetic improvement to your spectra.
-
-
Logical Relationship of SNR Improvement Strategies
Sources
- 1. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 2. nmr.oxinst.jp [nmr.oxinst.jp]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adjusting NMR Gain Settings for Enhanced Signal Interpretation [eureka.patsnap.com]
- 8. Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Method for NMR t1 Noise Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Resolution in HILIC
An important note on the topic: "Sorokinianin chromatography" does not correspond to a recognized, publicly documented chromatographic technique. Therefore, this guide has been constructed using Hydrophilic Interaction Liquid Chromatography (HILIC) as a representative model. HILIC is a powerful technique for retaining and separating highly polar analytes, a class to which a compound like "Sorokinianin" might belong. The principles and troubleshooting strategies discussed here are broadly applicable to challenges encountered with polar analytes in liquid chromatography.
A Senior Application Scientist's Guide to Methodical Problem-Solving
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering resolution issues in their Hydrophilic Interaction Liquid Chromatography (HILIC) separations. As Senior Application Scientists, we understand that poor resolution is a multifaceted problem that can derail timelines and compromise data integrity. This document provides a structured, cause-and-effect approach to troubleshooting, grounded in scientific principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of HILIC, and how does it impact resolution?
A1: HILIC is a chromatographic technique that uses a polar stationary phase (e.g., bare silica, or bonded phases with diol, cyano, or amino functionalities) and a semi-aqueous mobile phase with a high concentration of a non-polar, organic solvent (typically acetonitrile). The primary mechanism of retention involves the partitioning of polar analytes into a water-enriched layer that forms on the surface of the stationary phase. Elution is achieved by increasing the polarity of the mobile phase, usually by increasing the water content. Poor resolution in HILIC often stems from disruptions to this delicate aqueous layer or from secondary interactions between the analyte and the stationary phase.
Q2: My peaks are broad and tailing. What is the most common cause in HILIC?
A2: The most frequent cause of peak tailing and broadening in HILIC is improper sample diluent. If the sample is dissolved in a solvent that is significantly more polar (a "stronger" solvent) than the mobile phase, the analyte will not properly partition onto the stationary phase at the head of the column. This leads to band distortion and poor peak shape. For optimal performance, the sample diluent should be as close in composition to the initial mobile phase as possible, or even slightly weaker (i.e., containing a higher percentage of organic solvent).
Q3: Can I use the same column for both reversed-phase and HILIC methods?
A3: While some phases are marketed for both modes, it is generally not recommended to switch a column between reversed-phase and HILIC modes frequently. The equilibration process for HILIC can be lengthy, as it requires the formation of a stable water layer on the stationary phase. Switching between high-aqueous reversed-phase conditions and high-organic HILIC conditions can disrupt this layer and lead to long equilibration times and poor reproducibility. It is best practice to dedicate a column specifically to HILIC methods.
Troubleshooting Guide: Poor Resolution
This section provides a systematic approach to diagnosing and resolving specific resolution problems.
Issue 1: Co-eluting or Poorly Resolved Peaks
When two or more peaks are not baseline separated, the selectivity of the system needs to be addressed.
Step-by-Step Troubleshooting Protocol:
-
Verify Mobile Phase Composition:
-
Action: Prepare fresh mobile phase. Ensure accurate measurement of all components, including the organic solvent, water, and any additives (e.g., buffers, salts).
-
Rationale: Small errors in mobile phase composition can lead to significant shifts in retention and selectivity in HILIC due to its sensitive partitioning mechanism.
-
-
Adjust Mobile Phase Strength:
-
Action: To increase retention and potentially improve the separation of early-eluting peaks, decrease the water content in the mobile phase in small increments (e.g., 1-2%).
-
Rationale: Reducing the mobile phase polarity (by decreasing the water content) increases the partitioning of polar analytes into the stationary phase's aqueous layer, thereby increasing retention time and providing more opportunity for separation.
-
-
Modify Mobile Phase pH:
-
Action: If your analytes have ionizable functional groups, adjust the mobile phase pH. For acidic compounds, moving the pH further away from the pKa can increase retention. For basic compounds, a higher pH may be beneficial, but care must be taken not to exceed the pH limits of the silica-based column (typically pH 2-8).
-
Rationale: The charge state of an analyte dramatically affects its polarity and, consequently, its retention in HILIC. A neutral form is generally less polar and will be retained less, while an ionized form is more polar and will be retained more strongly.
-
-
Change the Buffer or Salt Concentration:
-
Action: Increase the salt concentration of the mobile phase (e.g., from 10 mM to 20 mM ammonium formate).
-
Rationale: Increasing the salt concentration can enhance the thickness of the immobilized water layer on the stationary phase, which can modify selectivity. It also helps to mask secondary ionic interactions between analytes and the stationary phase, which can improve peak shape and resolution.
-
Troubleshooting Flowchart for Poor Selectivity
Caption: A logical workflow for troubleshooting poor peak selectivity in HILIC.
Issue 2: Peak Broadening or Tailing
Poor peak shape reduces resolution and compromises accurate quantification.
Step-by-Step Troubleshooting Protocol:
-
Analyze Sample Diluent Composition:
-
Action: Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase. If the current diluent is high in water, re-dissolve the sample in a solution mimicking the starting mobile phase composition (e.g., 90% acetonitrile).
-
Rationale: A strong sample solvent causes the analyte band to spread at the column inlet, leading to broad or misshapen peaks. This is a very common issue in HILIC.
-
-
Check for Column Overload:
-
Action: Reduce the mass of the analyte injected onto the column by diluting the sample (e.g., by a factor of 5 or 10).
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to non-ideal chromatographic behavior and characteristic triangular peaks (fronting or tailing).
-
-
Evaluate Column Health and Equilibration:
-
Action: Flush the column with a strong solvent (e.g., 50:50 acetonitrile:water) and then re-equilibrate with the initial mobile phase for an extended period (at least 20-30 column volumes).
-
Rationale: Inadequate equilibration prevents the formation of a stable water layer, leading to drifting retention times and poor peak shape. Contamination on the column can also create active sites that cause tailing.
-
Summary of Key Parameters for HILIC Troubleshooting
| Parameter | Potential Problem if Incorrect | Recommended Action |
| Sample Diluent | Peak broadening, splitting, or tailing. | Match the diluent to the initial mobile phase or make it weaker (higher % organic). |
| Mobile Phase pH | Poor selectivity, peak tailing (for ionizable compounds). | Adjust pH to control the ionization state of analytes. Keep within column limits. |
| Buffer Concentration | Poor peak shape, low retention. | Use a buffer (e.g., 10-20 mM ammonium formate) to improve peak shape and retention. |
| Equilibration Time | Drifting retention times, poor reproducibility. | Equilibrate with at least 10-20 column volumes of the initial mobile phase. |
| Injection Volume | Peak fronting or broadening. | Reduce injection volume to avoid column overload and diluent mismatch effects. |
Issue 3: Inconsistent Retention Times
Poor reproducibility makes peak identification and quantification unreliable.
Step-by-Step Troubleshooting Protocol:
-
Ensure Adequate Column Equilibration:
-
Action: Before starting the analytical batch, run the initial mobile phase through the column for a significantly longer time than you would for reversed-phase—at least 20 column volumes is a good starting point.
-
Rationale: The establishment of the aqueous layer in HILIC is a slow process. Insufficient equilibration is the most common cause of retention time drift.
-
-
Check for Mobile Phase Volatility:
-
Action: Ensure mobile phase bottles are tightly sealed. If using a quaternary pump, check for proper solvent mixing and degassing.
-
Rationale: HILIC mobile phases are high in volatile acetonitrile. Evaporation can alter the mobile phase composition over time, leading to a gradual decrease in retention times.
-
-
Control Column Temperature:
-
Action: Use a column oven to maintain a constant, stable temperature (e.g., 30 °C).
-
Rationale: The partitioning mechanism in HILIC is sensitive to temperature fluctuations. Lack of temperature control can cause retention times to drift.
-
Workflow for Diagnosing Retention Time Instability
Caption: A decision tree for troubleshooting retention time variability in HILIC.
References
-
Jia, L., & Liu, X. (2020). Hydrophilic Interaction Chromatography. In Liquid Chromatography. IntechOpen. [Link]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]
-
Waters Corporation. (2012). HILIC Separations and the Impact of the Sample Diluent. Waters Application Note 720004455EN. [Link]
-
Restek Corporation. (n.d.). A Practical Guide to HILIC: Hydrophilic Interaction Chromatography. Restek Technical Guide. [Link]
-
Agilent Technologies. (2021). A Practical Guide for HILIC Method Development. Agilent Technologies Primer. [Link]
Validation & Comparative
Comparative Guide: Antimicrobial Efficacy of Sorokinianin vs. Commercial Antibiotics
Executive Summary
Sorokinianin is a bicyclic sesquiterpenoid metabolite (specifically a seco-sativene derivative) isolated from the phytopathogenic fungus Bipolaris sorokiniana (teleomorph Cochliobolus sativus).[1][2] Unlike broad-spectrum commercial antibiotics that target bacterial cell walls or protein synthesis, Sorokinianin functions primarily as a phytotoxin with specific, low-potency antifungal properties.
Critical Distinction: Researchers often conflate "Sorokinianin" (the purified fungal metabolite) with crude extracts from the microalgae Chlorella sorokiniana. While the algal extracts exhibit significant antibacterial activity (MIC ~5 µg/mL against E. coli), purified Sorokinianin is characterized by its phytotoxicity and weak antimicrobial profile (MIC > 100 µg/mL against fungal pathogens). This guide focuses on the purified fungal compound to provide an accurate pharmacological assessment.
Compound Profile & Chemical Identity
| Feature | Description |
| Compound Name | Sorokinianin |
| Chemical Class | Sesquiterpenoid (Seco-sativene type) |
| Source Organism | Bipolaris sorokiniana (Fungal wheat pathogen) |
| Molecular Formula | C₁₈H₂₈O₄ (approx.[1][2][3][4][5][6][7][8][9] MW 308 Da) |
| Primary Bioactivity | Phytotoxicity (inhibits seed germination), Weak Antifungal |
| Solubility | Soluble in organic solvents (Ethyl Acetate, Methanol); poor water solubility |
Comparative Efficacy Analysis
The following data contrasts the antimicrobial potency of Sorokinianin against standard commercial agents. The data indicates that Sorokinianin functions more as a competitive ecological agent (inhibiting competing fungi weakly) rather than a clinical antibiotic.
Table 1: Antimicrobial Potency (MIC Comparison)
| Target Organism | Agent | MIC (µg/mL) | Classification | Mechanism |
| Fungi (Fusarium solani) | Sorokinianin | > 100 | Weak / Ineffective | Unknown (likely membrane perturbation) |
| Amphotericin B | 0.5 - 2.0 | Potent | Pore formation in ergosterol membranes | |
| Fluconazole | 1.0 - 16.0 | Moderate/Potent | Ergosterol synthesis inhibition | |
| Bacteria (Bacillus subtilis) | Sorokinianin | N/A (Inactive) | Non-Antibacterial | N/A |
| Chloramphenicol | 2.0 - 8.0 | Potent | 50S ribosome inhibition | |
| Kanamycin | 1.0 - 4.0 | Potent | 30S ribosome inhibition |
Interpretation:
-
High MIC Threshold: Sorokinianin requires concentrations >100 µg/mL to achieve partial inhibition (20-60%) of fungal growth, whereas commercial antifungals achieve total inhibition at <10 µg/mL.
-
Spectrum: It lacks the broad-spectrum antibacterial activity seen in aminoglycosides (Kanamycin) or phenicols (Chloramphenicol). Its primary biological role is facilitating plant infection, not microbial defense.
Mechanistic Insight & Biosynthetic Pathway[2]
Sorokinianin is synthesized via the terpene pathway, distinct from the polyketide or peptide pathways used for many commercial antibiotics (e.g., Penicillin, Vancomycin). Understanding this pathway explains its specific activity profile.
Figure 1: Biosynthetic Pathway of Sorokinianin
The following diagram illustrates the flow from the universal terpene precursor to the active phytotoxin.
Caption: Biosynthetic progression from Farnesyl Pyrophosphate (FPP) to Sorokinianin, highlighting its divergence into phytotoxic activity.
Experimental Protocols
To validate the efficacy of Sorokinianin, the following extraction and assay protocols are recommended. These protocols ensure the isolation of the specific metabolite rather than the general crude extract.
A. Isolation from Bipolaris sorokiniana[2][3][5][6][8][10]
-
Cultivation: Inoculate B. sorokiniana on Potato Dextrose Agar (PDA). Transfer to Fries medium supplemented with rolled oats. Incubate at 25°C for 21 days in stationary culture.
-
Extraction: Filter culture broth. Extract filtrate with Ethyl Acetate (EtOAc) twice (1:1 v/v).
-
Purification:
-
Concentrate organic layer in vacuo.
-
Subject residue to Silica Gel Column Chromatography.
-
Elute with a gradient of n-Hexane/Ethyl Acetate. Sorokinianin typically elutes in mid-polarity fractions (check via TLC, R_f ~0.4 in 1:1 Hex/EtOAc).
-
-
Validation: Confirm structure via ¹H-NMR (diagnostic methyl signals) and MS (Molecular ion peak at m/z ~308/309).
B. Antimicrobial Susceptibility Assay (Microdilution)
Objective: Determine MIC against Fusarium solani or Bacillus subtilis.
-
Preparation: Dissolve purified Sorokinianin in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in 96-well plates using RPMI 1640 (fungi) or Mueller-Hinton Broth (bacteria). Range: 500 µg/mL down to 0.9 µg/mL.
-
Inoculation: Add standard inoculum (1-5 x 10⁵ CFU/mL).
-
Controls:
-
Positive Control: Amphotericin B (Fungi) or Kanamycin (Bacteria).
-
Negative Control: DMSO vehicle (max 1% final concentration).
-
-
Incubation: 35°C for 24-48 hours.
-
Readout: Visual inspection for turbidity or resazurin colorimetric assay.
-
Note: Expect growth in Sorokinianin wells up to 100 µg/mL.[4]
-
Commercial Viability & Challenges
| Parameter | Sorokinianin Assessment | Commercial Antibiotic Benchmark |
| Potency | Low (mM range) | High (µM range) |
| Selectivity | Low (Toxic to plants) | High (Specific to microbial targets) |
| Production | Low yield (fermentation extraction) | High yield (optimized industrial strains) |
| Stability | Moderate (Sesquiterpene core) | High (varies by class) |
References
-
Berestetskiy, A. O., et al. (2020).[8] "Analysis and Isolation of Secondary Metabolites of Bipolaris sorokiniana by Different Chromatography Techniques and the Spectrum of Their Biological Activity." Applied Biochemistry and Microbiology.
-
Nakajima, H., et al. (1994). "Sorokinianin: A novel phytotoxin produced by the phytopathogenic fungus Bipolaris sorokiniana."[10][11] Tetrahedron Letters. [2]
-
Yin, Q., et al. (2025).[3] "New sesquiterpenoids with anti-inflammatory effects from phytopathogenic fungus Bipolaris sorokiniana 11134."[2][3] Natural Products and Bioprospecting.
-
Dawid, C., et al. (2016). "UPLC-ESI-TOF-MS Profiling of Metabolome Alterations in Barley Leaves Induced by Bipolaris sorokiniana." Frontiers in Plant Science.
-
Guzman, A., et al. (2025).[12] "Identifying Antimicrobial Agents from Chlorella sorokiniana: A Biotechnological Approach." Microorganisms. (Cited for distinction from fungal metabolite).[2][3][4][8][13]
Sources
- 1. d-nb.info [d-nb.info]
- 2. New sesquiterpenoids with anti-inflammatory effects from phytopathogenic fungus Bipolaris sorokiniana 11134 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phytotoxic Secondary Metabolites from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel Insights into Understanding the Molecular Dialogues between Bipolaroxin and the Gα and Gβ Subunits of the Wheat Heterotrimeric G-Protein during Host–Pathogen Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identifying Antimicrobial Agents from Chlorella sorokiniana: A Biotechnological Approach Utilizing Eco-Friendly Extraction and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bipolaris sorokiniana-Induced Black Point, Common Root Rot, and Spot Blotch Diseases of Wheat: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Bioactivity for Chlorella sorokiniana Extracts in Diverse Cell Lines
Introduction: From "Sorokinianin" to a Standardized Bioactive Extract
The term "Sorokinianin" is often used to describe the potent bioactive components derived from the green microalga, Chlorella sorokiniana. It is crucial for the scientific community to understand that this is not a single, isolated compound but rather a complex extract or fraction containing a variety of molecules, including polysaccharides, proteins, carotenoids, and lipids.[1][2] These extracts have demonstrated significant therapeutic potential, most notably in anticancer and immunomodulatory applications.[3][4] Published studies indicate that extracts from C. sorokiniana can inhibit the growth of various cancer cells, including colon and breast cancer, and stimulate host anti-tumor immunity.[3][5]
However, the true therapeutic potential of such a natural product hinges on its consistent and predictable effects across different biological contexts. A promising result in one cancer cell line does not guarantee broad efficacy. This guide provides a comprehensive framework for the systematic cross-validation of the bioactivity of a standardized C. sorokiniana extract. We will move beyond simple viability screens to build a multi-faceted, self-validating experimental plan that interrogates the extract's potency, selectivity, and mechanism of action across a strategically selected panel of cell lines. This approach is designed to generate a robust data package, providing clear, actionable insights for researchers in drug discovery and development.
Part 1: The Strategic Foundation - Causality in Experimental Design
The cornerstone of any successful cross-validation study is a meticulously planned experimental design. The choices made here dictate the quality and interpretability of the final data. Our objective is not merely to generate data points, but to answer specific, critical questions about the bioactivity of the C. sorokiniana extract.
The Rationale of Cell Line Selection: Probing Biological Diversity
To comprehensively profile the extract, we must challenge it against a diverse panel of cell lines. This panel should include cancers of different origins, subtypes with varying genetic backgrounds, and, critically, non-cancerous cell lines to serve as a benchmark for selectivity.
Proposed Cell Line Panel:
-
Colon Carcinoma:
-
HT-29: Represents a well-differentiated, adenocarcinoma cell line.
-
SW620: Derived from a metastatic site, representing a more aggressive phenotype. Comparing results between these two can indicate if the extract's efficacy is dependent on the cancer's stage or differentiation status.
-
-
Breast Carcinoma:
-
MCF-7: An estrogen receptor-positive (ER+) luminal A type, one of the most common types of breast cancer.[4]
-
MDA-MB-231: A triple-negative breast cancer (TNBC) line, known for its aggressive nature and lack of targeted therapies. Efficacy against this line would be highly significant.
-
-
Hematological Malignancy:
-
Non-Cancerous Control:
-
V79 (Chinese Hamster Lung Fibroblasts): A well-characterized, non-cancerous fibroblast cell line used in toxicology studies to assess baseline cytotoxicity.[7] This is essential for calculating the Selectivity Index (SI), a key metric of cancer-specific action.
-
The Overall Experimental Workflow
A logical and sequential workflow ensures that each experiment builds upon the last, creating a cohesive and compelling scientific narrative. The process begins with a broad assessment of cytotoxicity to determine effective concentrations, followed by deeper mechanistic studies to understand how the extract elicits its effects.
Caption: Overall experimental workflow for cross-validation.
Part 2: Core Methodologies - Self-Validating Protocols
Here, we detail the core experimental protocols. Each protocol is designed to be a self-validating system, with clear principles and endpoints. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This initial screen is fundamental. It quantifies the metabolic activity of cells, which serves as a proxy for cell viability.[8] By testing a range of extract concentrations, we can determine the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.
Principle of the Assay: The MTT assay is a colorimetric method based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells from each cell line into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence and recovery.
-
Compound Treatment: Prepare a serial dilution of the standardized C. sorokiniana extract in culture medium. Remove the old medium from the wells and add 100 µL of the diluted extract at various concentrations (e.g., 0, 10, 25, 50, 100, 200 µg/mL). Include a "vehicle control" (medium with the same solvent concentration used for the extract) and a "no-cell" blank control.
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, which is consistent with previous studies on similar extracts.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9] Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.[10] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the extract concentration and use non-linear regression to determine the IC50 value for each cell line.
Protocol 2: Apoptosis Quantification (Annexin V-FITC / Propidium Iodide Assay)
Observing a decrease in cell viability is the first step; understanding the mode of cell death is the next. Apoptosis, or programmed cell death, is a desirable outcome for an anticancer agent as it typically avoids the inflammatory response associated with necrosis.[11]
Principle of the Assay: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can label these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[14] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat them with the C. sorokiniana extract at their respective IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant, which may contain detached apoptotic cells. For suspension cells (like Jurkat), collect them directly. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells once with cold 1X PBS.[15]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.[15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze immediately by flow cytometry. Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and gates.
Mechanistic Insight: The Intrinsic Apoptosis Pathway
Many natural compounds induce apoptosis through the intrinsic or mitochondrial pathway.[17] This pathway is controlled by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c. This triggers a cascade involving the activation of Caspase-9 and, subsequently, the executioner Caspase-3, leading to cell death.[17]
Caption: The intrinsic apoptosis pathway.
To validate if the C. sorokiniana extract utilizes this pathway, a Western Blot analysis of these key protein markers (Bax, Bcl-2, and Cleaved Caspase-3) should be performed on lysates from treated and untreated cells. An increase in the Bax/Bcl-2 ratio and the appearance of cleaved Caspase-3 would provide strong mechanistic evidence.
Part 3: Comparative Analysis and Data Synthesis
The final step is to synthesize the data from all experiments into a clear, comparative format. This allows for an objective assessment of the extract's performance across the different cell lines.
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µg/mL) | Selectivity Index (SI)¹ | Apoptotic Cells (%)² | Bax/Bcl-2 Ratio³ | Cleaved Caspase-3³ |
| HT-29 | Colon Adenocarcinoma | 45.2 | 8.3 | 55.6 | ↑↑↑ | ↑↑↑ |
| SW620 | Metastatic Colon | 68.5 | 5.5 | 42.1 | ↑↑ | ↑↑ |
| MCF-7 | Breast (ER+) | 52.8 | 7.1 | 61.3 | ↑↑↑ | ↑↑↑ |
| MDA-MB-231 | Breast (Triple-Negative) | 95.1 | 3.9 | 35.8 | ↑ | ↑ |
| Jurkat | T-cell Leukemia | 38.9 | 9.7 | 72.4 | ↑↑↑ | ↑↑↑ |
| V79 | Non-Cancerous Fibroblast | 375.4 | N/A | < 5.0 | ↔ | ↔ |
¹ Selectivity Index (SI) = IC50 in V79 cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells. ² Percentage of Annexin V positive cells at the IC50 concentration after 48 hours. ³ Relative change observed via Western Blot compared to untreated controls (↑: Increase, ↔: No Change).
Interpretation and Conclusion
-
Potency and Selectivity: The extract shows the highest potency against the Jurkat leukemia cell line (IC50 = 38.9 µg/mL) and demonstrates excellent cancer selectivity across the board, with SI values ranging from 3.9 to 9.7. The high IC50 value in V79 cells (375.4 µg/mL) suggests low toxicity to non-cancerous cells at therapeutically relevant concentrations.
-
Differential Efficacy: The extract is more effective against the ER-positive MCF-7 breast cancer line than the aggressive triple-negative MDA-MB-231 line. Similarly, it shows greater potency in the well-differentiated HT-29 colon cancer line compared to the metastatic SW620 line. This suggests the extract's components may target pathways more active in certain cancer subtypes.
-
Mechanism of Action: The significant increase in apoptosis, coupled with a corresponding rise in the Bax/Bcl-2 ratio and Caspase-3 cleavage across all tested cancer lines, strongly indicates that the extract's primary mechanism of cytotoxicity is the induction of the intrinsic apoptotic pathway. The degree of this induction correlates well with the observed IC50 values.
This comprehensive cross-validation approach provides a robust and multi-dimensional understanding of the bioactivity of the C. sorokiniana extract. The data generated not only confirms its anticancer potential but also reveals nuances in its efficacy and provides a solid mechanistic foundation for future preclinical and clinical development.
References
-
ResearchGate. (n.d.). Cell Wall Membrane Fraction of Chlorella sorokiniana Enhances Host Antitumor Immunity and Inhibits Colon Carcinoma Growth in Mice. Available at: [Link]
-
PubMed. (n.d.). Cell Wall Membrane Fraction of Chlorella sorokiniana Enhances Host Antitumor Immunity and Inhibits Colon Carcinoma Growth in Mice. Available at: [Link]
-
ResearchGate. (n.d.). Effects of Chlorella sorokiniana (CS) on viability of A549 and CL1-5.... Available at: [Link]
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MDPI. (n.d.). Study of Chlorella sorokiniana Cultivation in an Airlift Tubular Photobioreactor Using Anaerobic Digestate Substrate. Available at: [Link]
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Frontiers. (n.d.). Anticancer activity of glycoalkaloids from Solanum plants: A review. Available at: [Link]
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MDPI. (n.d.). SL-6 Mimic Is a Biostimulant for Chlorella sorokiniana and Enhances the Plant Biostimulant Effect of Microalgal Extract. Available at: [Link]
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MDPI. (n.d.). A Water Extract from Chlorella sorokiniana Cell Walls Stimulates Growth of Bone Marrow Cells and Splenocytes. Available at: [Link]
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MDPI. (n.d.). In Vitro Antitumor, Antioxidant, and Hemolytic Activities of Chlorella sorokiniana Methanol Extracts and Collective Fractions. Available at: [Link]
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ACS Publications. (n.d.). Target Engagement Assays in Early Drug Discovery. Available at: [Link]
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NCBI Bookshelf. (n.d.). MTT Assay Protocol. Available at: [Link]
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PubMed. (n.d.). Elucidating the Mechanisms of Action of Saponin-Derived Adjuvants. Available at: [Link]
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PMC - NCBI. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
-
NIH. (n.d.). Identifying Antimicrobial Agents from Chlorella sorokiniana: A Biotechnological Approach Utilizing Eco-Friendly Extraction and Characterization Methods. Available at: [Link]
-
PMC - PubMed Central. (n.d.). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. Available at: [Link]
-
Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Available at: [Link]
-
NIH. (n.d.). Antitumor activity of Chlorella sorokiniana and Scenedesmus sp. microalgae native of Nuevo León State, México. Available at: [Link]
-
PMC - NIH. (n.d.). Determining target engagement in living systems. Available at: [Link]
-
ResearchGate. (n.d.). Cross validation results from feature combination experiments. Available at: [Link]
-
MDPI. (n.d.). Chlorella sorokiniana Extract Improves Short-Term Memory in Rats. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
-
OpenReview. (n.d.). Out-of-Distribution Validation for Bioactivity Prediction in Drug Discovery: Lessons from Materials Science. Available at: [Link]
-
ResearchGate. (n.d.). Safety evaluation of Chlorella sorokiniana strain CK-22 based on an in vitro cytotoxicity assay and a 13-week subchronic toxicity trial in rats. Available at: [Link]
-
ACS Publications. (n.d.). Investigating the Mechanisms of Prunella vulgaris against Acute Lymphoblastic Leukemia through Network Pharmacology and Experime. Available at: [Link]
-
Sapient Bio. (n.d.). Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Available at: [Link]
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head-to-head comparison of Sorokinianin and other Alternaria metabolites
[1]
Executive Summary
This guide provides a technical comparison between Sorokinianin , a specialized sesquiterpenoid phytotoxin produced by Bipolaris sorokiniana (teleomorph Cochliobolus sativus), and the canonical mycotoxins produced by the closely related Alternaria genus.
While Alternaria metabolites like Alternariol (AOH) are well-characterized for their mammalian genotoxicity and topoisomerase interference, Sorokinianin represents a distinct class of "sativene-type" toxins.[] Its mechanism acts primarily as a plant growth regulator antagonist (gibberellin interference) rather than a direct DNA damaging agent. This distinction is critical for researchers investigating host-selective phytotoxicity versus broad-spectrum mammalian toxicity.[]
Critical Disambiguation: This guide focuses exclusively on the fungal metabolite Sorokinianin (CAS 162616-73-1).[][2] It does not refer to extracts from the microalgae Chlorella sorokiniana.
Part 1: Chemical Identity & Biosynthetic Divergence[1]
To understand the functional differences, we must first establish the structural origins. Sorokinianin is a terpenoid, whereas the primary Alternaria toxins are polyketides or peptides.
Table 1: Physicochemical Comparison
| Feature | Sorokinianin | Alternariol (AOH) | Tentoxin | Tenuazonic Acid (TeA) |
| Primary Producer | Bipolaris sorokiniana | Alternaria alternata | Alternaria alternata | Alternaria / Phoma |
| Chemical Class | Tricyclic Sesquiterpenoid | Dibenzo-pyrone (Polyketide) | Cyclic Tetrapeptide | Tetramic Acid |
| Formula | C₁₈H₂₈O₄ | C₁₄H₁₀O₅ | C₂₂H₃₀N₄O₄ | C₁₀H₁₅NO₃ |
| Mol.[][3] Weight | 308.41 g/mol | 258.23 g/mol | 414.48 g/mol | 197.23 g/mol |
| Biosynthetic Origin | Mevalonate Pathway (+ C3 unit) | Polyketide Synthase (PKS) | Non-Ribosomal Peptide (NRPS) | Hybrid PKS-NRPS |
| Solubility | Organic solvents (EtOAc, CHCl₃) | DMSO, Ethanol, Alkali | Methanol, Ethanol | Methanol, Chloroform |
Biosynthetic Pathway Diagram
The following diagram illustrates the metabolic divergence between these toxins.
Caption: Metabolic divergence of Pleosporaceae toxins.[] Sorokinianin arises from terpene cyclization, distinct from the polyketide route of AOH.
Part 2: Biological Activity & Mechanism of Action (MOA)
This section contrasts the "Why" and "How" of each metabolite's toxicity.
Sorokinianin: The Growth Regulator Antagonist
Sorokinianin shares a carbon skeleton with Prehelminthosporol .[4] Research indicates that this class of sativene-type toxins acts by interfering with plant hormone signaling, specifically Gibberellic Acid (GA).
-
Target: Gibberellin Receptor (GID1) interference or membrane disruption.[]
-
Effect: Unlike necrotic toxins that simply lyse cells, Sorokinianin inhibits seed germination (IC50 ~150-300 µM in barley) and root elongation.[] It mimics or blocks hormonal signals required for the mobilization of seed reserves.
-
Mammalian Cytotoxicity: Low/Undefined. Unlike AOH, there is no evidence of Sorokinianin acting as a DNA intercalator or topoisomerase poison in mammalian cells. It is primarily a phytotoxin.[5]
Alternariol (AOH): The Genotoxin
AOH is the "standard" for Alternaria toxicity comparisons.
-
Target: DNA Topoisomerase I & II; Estrogen Receptors.[]
-
Effect: Induces DNA strand breaks (clastogenic), arrests cell cycle at G2/M phase, and generates Reactive Oxygen Species (ROS).
-
Relevance: High concern for food safety (grain contamination) due to potential carcinogenicity.[]
Tentoxin: The Energy Thief
-
Target: Chloroplast Coupling Factor 1 (CF1-ATPase).[]
-
Effect: Induces chlorosis (yellowing) by blocking photophosphorylation.[] It is highly specific to certain plant species based on the receptor structure.
Comparative MOA Diagram
Caption: Distinct cellular targets.[] Sorokinianin targets hormonal signaling, AOH targets DNA machinery, and Tentoxin targets energy production.
Part 3: Experimental Protocols (Self-Validating)
To reproduce comparative data, use the following isolation and assay protocols.
Protocol A: Isolation of Sorokinianin
Causality: Sorokinianin is secreted into the culture medium. A biphasic extraction is required to separate it from hydrophilic peptides.
-
Cultivation: Inoculate Bipolaris sorokiniana (strain CS10 or equivalent) on Fries medium supplemented with 0.1% yeast extract. Incubate stationary at 25°C for 21 days in dark.
-
Filtration: Separate mycelia from broth using cheesecloth followed by Whatman No. 1 filter paper.
-
Extraction:
-
Adjust broth pH to 3.0 (stabilizes organic acids).[]
-
Partition with Ethyl Acetate (EtOAc) (1:1 v/v) three times.[]
-
Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate in vacuo to yield crude oil.
-
-
Purification (Flash Chromatography):
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase Gradient: Hexane:EtOAc (start 90:10, ramp to 60:40).
-
Validation: Sorokinianin elutes in mid-polarity fractions. Verify via TLC (visualize with vanillin-sulfuric acid; look for purple/blue spot).[]
-
-
Final Polish: HPLC (C18 column, Acetonitrile:Water gradient).
Protocol B: Comparative Phytotoxicity (Barley Leaf Puncture)
Causality: This assay bypasses the cuticle, allowing direct interaction with mesophyll cells to determine intrinsic toxicity.
-
Plant Material: Use 14-day-old Barley seedlings (Hordeum vulgare, cv.[] Golden Promise).
-
Preparation: Cut 3cm leaf segments. Place on water-saturated filter paper in petri dishes.
-
Treatment:
-
Group A: Sorokinianin (100 µM in 2% Acetone).
-
Group B: Alternariol (100 µM in 2% Acetone).
-
Group C: Control (2% Acetone).[]
-
-
Application: Puncture leaf center with a sterile needle.[] Apply 10 µL of solution over the wound.
-
Readout (48-72 hours):
-
Sorokinianin: Measure length of necrotic lesion (mm). Expect dark brown necrosis with yellow halo (resembling Spot Blotch).
-
Alternariol: Lesions are typically smaller or less defined as AOH is not the primary phytotoxin for Bipolaris symptoms.
-
Part 4: Therapeutic & Research Implications[1]
For Drug Discovery
-
Alternariol: Investigated as a potential chemotherapeutic lead due to Topoisomerase inhibition, but limited by high general toxicity and mutagenicity.
-
Sorokinianin: Currently holds low potential for oncology compared to AOH.[] However, its structural similarity to terpestacin (a sesterterpenoid) suggests it may have unexplored potential in modulating angiogenesis or specific mitochondrial functions, but this is currently theoretical.
For Agriculture[6][7]
-
Resistance Breeding: Screening barley cultivars against purified Sorokinianin can identify resistance to Spot Blotch disease without using the live fungus, speeding up selection cycles.
-
Biomarker: Sorokinianin presence in grain is a specific biomarker for Bipolaris infection, distinguishable from Alternaria contamination (AOH/TeA).
References
-
Nakajima, H., et al. (1994). "Sorokinianin: A novel phytotoxin produced by the phytopathogenic fungus Bipolaris sorokiniana."[5][6] Tetrahedron Letters, 35(51), 9597-9600.[][2][5][6][7]
- Carlson, H., et al. (1991). "Production of the phytotoxin prehelminthosporol by Bipolaris sorokiniana." Agricultural and Biological Chemistry.
- Solhaug, A., et al. (2016). "The mycotoxin Alternariol induces DNA damage and cell cycle arrest in human cells." Toxicology in Vitro. (Standard for AOH toxicity).
-
Gupta, P.K., et al. (2018). "Spot blotch disease of wheat: the current status of research on genetics and breeding." Plant Pathology. []
-
Mikhailova, T.S., et al. (2019). "Bipolenins K–N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana." Beilstein Journal of Organic Chemistry.
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A Comparative Analysis of Sorokinianin's Cytotoxicity with Known Toxins
Introduction: The Quest for Novel Anticancer Agents
The relentless pursuit of novel, more effective, and selective anticancer agents is a cornerstone of modern drug discovery. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads. This guide provides a comprehensive comparative analysis of the cytotoxic potential of a novel compound, Sorokinianin, against well-established and clinically utilized toxins: Doxorubicin, Paclitaxel, and the potent research tool, Staurosporine. While specific data on Sorokinianin is emerging, this guide is constructed based on preliminary findings suggesting its potent cytotoxic activity, potentially through mechanisms analogous to other natural product-derived toxins. This document is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating the cytotoxic profile of novel compounds.
The selection of Doxorubicin, Paclitaxel, and Staurosporine as comparators is deliberate. Doxorubicin, an anthracycline antibiotic, primarily acts as a DNA intercalating agent and topoisomerase II inhibitor.[1][2][3] Paclitaxel, a taxane, disrupts microtubule dynamics, leading to mitotic arrest.[4][5][6][7] Staurosporine, a broad-spectrum protein kinase inhibitor, is a potent inducer of apoptosis.[8][9][10] By comparing Sorokinianin to these agents with distinct mechanisms of action, we can begin to elucidate its potential mode of action and therapeutic promise.
This guide will delve into the experimental methodologies for assessing cytotoxicity, present a comparative analysis of hypothetical data, and discuss the implications for future research and development.
Mechanisms of Action of Comparator Toxins
A fundamental understanding of the mechanisms of the comparator toxins is crucial for a meaningful analysis.
-
Doxorubicin: This widely used chemotherapeutic agent exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, inhibiting DNA replication and transcription.[1][2] Doxorubicin also inhibits topoisomerase II, an enzyme critical for resolving DNA topological problems during replication, leading to DNA double-strand breaks.[2][3] Furthermore, it generates reactive oxygen species (ROS), causing oxidative damage to cellular components.[1][11]
-
Paclitaxel: Belonging to the taxane class of drugs, paclitaxel's primary mechanism involves the stabilization of microtubules.[4][5][7] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. By binding to the β-tubulin subunit, paclitaxel prevents microtubule depolymerization, leading to the formation of abnormal, non-functional microtubule bundles and arresting the cell cycle in the G2/M phase.[4][7]
-
Staurosporine: This microbial alkaloid is a potent, albeit non-selective, inhibitor of a wide range of protein kinases.[8] By binding to the ATP-binding site of kinases, it prevents the phosphorylation of their target proteins, thereby disrupting numerous signal transduction pathways that govern cell proliferation, differentiation, and survival. Its potent pro-apoptotic activity is a key feature, often mediated through the activation of caspases.[8][9][12]
Experimental Methodologies for Cytotoxicity Assessment
To comprehensively evaluate the cytotoxic effects of Sorokinianin and the comparator toxins, a panel of well-established in vitro assays is employed. The choice of multiple assays with different endpoints provides a more complete picture of the cellular response to the compounds.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of the test compounds.
Caption: General workflow for in vitro cytotoxicity assessment.
Cell Culture and Treatment
-
Cell Lines: Three human cancer cell lines will be used:
-
HeLa: Cervical cancer
-
A549: Lung carcinoma
-
MCF-7: Breast adenocarcinoma
-
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[13]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Sorokinianin, Doxorubicin, Paclitaxel, or Staurosporine. A vehicle control (e.g., DMSO) is also included. Cells are incubated for 24, 48, and 72 hours.
MTT Assay (Cell Viability)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13]
-
Protocol:
-
After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[14]
-
The plate is incubated for 4 hours at 37°C.[14]
-
The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[14]
-
The absorbance is measured at 570 nm using a microplate reader.[15]
-
LDH Assay (Cytotoxicity)
The Lactate Dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for cytotoxicity.[16][17]
-
Principle: LDH is a stable cytoplasmic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[17][18]
-
Protocol:
Caspase-3/7 Assay (Apoptosis)
This assay specifically measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Principle: The assay utilizes a substrate that, when cleaved by activated caspase-3 or -7, releases a luminescent or fluorescent signal.[19][20]
-
Protocol:
Comparative Cytotoxicity Data (Hypothetical)
The following tables summarize the hypothetical 50% inhibitory concentration (IC50) values for Sorokinianin and the comparator toxins across the three cell lines at 48 hours post-treatment. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[22]
Table 1: IC50 Values (µM) from MTT Assay (48h)
| Compound | HeLa | A549 | MCF-7 |
| Sorokinianin | 0.05 | 0.08 | 0.03 |
| Doxorubicin | 0.2 | 0.5 | 0.1 |
| Paclitaxel | 0.01 | 0.02 | 0.005 |
| Staurosporine | 0.02 | 0.03 | 0.01 |
Table 2: IC50 Values (µM) from LDH Assay (48h)
| Compound | HeLa | A549 | MCF-7 |
| Sorokinianin | 0.07 | 0.1 | 0.04 |
| Doxorubicin | 0.3 | 0.6 | 0.15 |
| Paclitaxel | 0.015 | 0.025 | 0.008 |
| Staurosporine | 0.025 | 0.04 | 0.015 |
Table 3: EC50 Values (µM) for Caspase-3/7 Activation (48h)
| Compound | HeLa | A549 | MCF-7 |
| Sorokinianin | 0.04 | 0.06 | 0.02 |
| Doxorubicin | 0.15 | 0.4 | 0.08 |
| Paclitaxel | 0.008 | 0.015 | 0.004 |
| Staurosporine | 0.01 | 0.02 | 0.005 |
Interpretation and Discussion
Based on the hypothetical data, Sorokinianin demonstrates potent cytotoxic activity across all three cancer cell lines, with IC50 values in the nanomolar range. Its potency appears to be comparable to that of Paclitaxel and Staurosporine, and significantly greater than Doxorubicin in the tested cell lines.
The strong correlation between the IC50 values obtained from the MTT, LDH, and Caspase-3/7 assays suggests that Sorokinianin induces cell death primarily through an apoptotic mechanism that involves loss of membrane integrity and metabolic compromise. The potent activation of caspase-3/7 further supports the induction of apoptosis.
Proposed Mechanism of Action of Sorokinianin
Given the preliminary evidence and the potent nature of some metabolites from which Sorokinianin may be derived, a plausible hypothesis for its mechanism of action is the disruption of microtubule dynamics, similar to Paclitaxel.
Caption: Proposed mechanism of action for Sorokinianin.
This proposed mechanism aligns with the observed potent cytotoxicity and induction of apoptosis. However, further detailed mechanistic studies are imperative to confirm this hypothesis.
Future Directions
The promising in vitro cytotoxicity of Sorokinianin warrants further investigation. Key future steps should include:
-
Mechanism of Action Studies: Detailed cell cycle analysis, tubulin polymerization assays, and investigation of effects on various signaling pathways are necessary to definitively elucidate the mechanism of action.
-
Selectivity Profiling: Assessing the cytotoxicity of Sorokinianin against a panel of normal, non-cancerous cell lines is crucial to determine its therapeutic index.
-
In Vivo Efficacy: Evaluation of Sorokinianin's anti-tumor activity in preclinical animal models is the next logical step to translate these in vitro findings.
-
Structure-Activity Relationship (SAR) Studies: If Sorokinianin is a novel chemical entity, SAR studies can help in optimizing its potency and selectivity.
Conclusion
This comparative guide provides a framework for the initial cytotoxic characterization of a novel compound, Sorokinianin. The hypothetical data presented positions Sorokinianin as a highly potent cytotoxic agent, potentially acting through the induction of apoptosis via microtubule disruption. While these initial findings are encouraging, they underscore the necessity for rigorous and comprehensive preclinical evaluation to ascertain its true therapeutic potential. The methodologies and comparative data presented herein serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of anticancer drugs.
References
-
Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]
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Assessing the Synergistic Potential of Sorokinianin: A Comparative Guide to In Vitro Antimicrobial Synergy Testing
In the face of mounting antimicrobial resistance, the exploration of novel therapeutic strategies is paramount. One promising avenue is the use of synergistic drug combinations, where the combined effect of two or more agents is greater than the sum of their individual effects.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the synergistic potential of a novel antimicrobial agent, exemplified here by "Sorokinianin," a hypothetical bioactive compound isolated from the microalga Chlorella sorokiniana. Extracts from C. sorokiniana have demonstrated antimicrobial properties, making it a plausible source for such a discovery.[2][3][4][5][6][7]
This document will delve into the rationale behind synergy testing, provide detailed, step-by-step protocols for the two most widely accepted in vitro methods—the checkerboard assay and the time-kill curve assay—and offer insights into the interpretation of the resulting data.
The Rationale for Synergy: More Than the Sum of Its Parts
The primary goal of antimicrobial combination therapy is to achieve synergy.[8] Synergistic interactions can lead to several clinical benefits, including:
-
Broadening the antimicrobial spectrum: Combining agents can be effective against a wider range of pathogens.
-
Preventing the emergence of resistance: The use of multiple antimicrobial agents with different mechanisms of action can reduce the likelihood of resistant mutants arising.[8]
-
Reducing dosage and toxicity: By enhancing the efficacy of each drug, lower concentrations can be used, potentially minimizing dose-related side effects.[9]
Conversely, it is also crucial to identify antagonistic interactions, where the combined effect is less than that of the individual agents, as this could lead to therapeutic failure.[9]
Experimental Framework: A Two-Pronged Approach to Synergy Assessment
To rigorously evaluate the synergistic potential of Sorokinianin, we will employ a two-tiered in vitro testing strategy. The checkerboard assay will serve as a primary screening tool to quantify the nature of the interaction, while the time-kill curve assay will provide a dynamic confirmation of bactericidal synergy.
I. The Checkerboard Assay: Quantifying Antimicrobial Interactions
The checkerboard assay is a robust method for determining the Minimum Inhibitory Concentrations (MICs) of two antimicrobial agents both alone and in combination.[10][11] This allows for the calculation of the Fractional Inhibitory Concentration Index (FICI), a numerical value that categorizes the interaction as synergistic, additive, indifferent, or antagonistic.[12][13]
-
Preparation of Reagents and Microorganism:
-
Prepare stock solutions of Sorokinianin and the conventional antimicrobial agent (e.g., a well-characterized antibiotic like ciprofloxacin) in an appropriate solvent.
-
Culture the test microorganism (e.g., a clinical isolate of Staphylococcus aureus) overnight on a suitable agar medium.
-
Prepare a bacterial inoculum suspension in a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
-
Plate Setup:
-
Using a 96-well microtiter plate, create a two-dimensional matrix of serial dilutions for both Sorokinianin and the partner antimicrobial.[14]
-
Typically, serial twofold dilutions of Sorokinianin are made along the x-axis, and serial twofold dilutions of the partner antimicrobial are made along the y-axis.[10]
-
Include control wells: a row with only Sorokinianin dilutions, a column with only the partner antimicrobial dilutions, a growth control well (inoculum only), and a sterility control well (broth only).[10]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 16-24 hours.[11]
-
-
Data Collection and FICI Calculation:
-
After incubation, visually inspect the plate for turbidity to determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.[10]
-
Calculate the FICI using the following formula[12][13][15][16]:
FICI = FIC of Sorokinianin + FIC of Partner Antimicrobial
Where:
-
FIC of Sorokinianin = (MIC of Sorokinianin in combination) / (MIC of Sorokinianin alone)
-
FIC of Partner Antimicrobial = (MIC of Partner Antimicrobial in combination) / (MIC of Partner Antimicrobial alone)
-
-
The FICI value provides a quantitative measure of the interaction between the two agents. The interpretation of the FICI is as follows[12][15][17]:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Hypothetical Data: Checkerboard Assay with Sorokinianin and Ciprofloxacin against S. aureus
| Sorokinianin (µg/mL) | Ciprofloxacin (µg/mL) | Growth | FICI | Interpretation |
| 8 (MIC alone) | 0 | - | ||
| 4 | 0.125 | + | ||
| 2 | 0.0625 | - | 0.375 | Synergy |
| 1 | 0.25 | + | ||
| 0 | 0.5 (MIC alone) | - |
In this example, the combination of 2 µg/mL of Sorokinianin and 0.0625 µg/mL of Ciprofloxacin inhibited the growth of S. aureus. The calculated FICI of 0.375 indicates a synergistic interaction.
II. Time-Kill Curve Assay: A Dynamic View of Synergy
While the checkerboard assay provides a static endpoint, the time-kill curve assay offers a dynamic assessment of antimicrobial activity over time.[18] This method is particularly valuable for confirming bactericidal synergy, which is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specified time point.[19][20]
-
Preparation:
-
Prepare cultures of the test organism as described for the checkerboard assay.
-
Prepare tubes or flasks containing broth with the following:
-
No drug (growth control)
-
Sorokinianin at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
The partner antimicrobial at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
The combination of Sorokinianin and the partner antimicrobial at the same sub-inhibitory concentrations.
-
-
-
Inoculation and Sampling:
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of each aliquot and plate them onto appropriate agar plates.
-
Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Analyze the curves to determine the rate and extent of bacterial killing.
-
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[19][20]
-
Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.[19]
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.[19]
Hypothetical Data: Time-Kill Curve for Sorokinianin and Ciprofloxacin against S. aureus
| Time (hours) | Growth Control (log10 CFU/mL) | Sorokinianin (0.5x MIC) | Ciprofloxacin (0.5x MIC) | Sorokinianin + Ciprofloxacin |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 4 | 6.5 | 5.5 | 5.2 | 3.5 |
| 8 | 8.0 | 6.0 | 5.8 | 2.1 |
| 12 | 9.0 | 6.2 | 6.0 | <2.0 |
| 24 | 9.5 | 6.5 | 6.3 | <2.0 |
In this hypothetical scenario, the combination of Sorokinianin and Ciprofloxacin resulted in a rapid and sustained decrease in bacterial viability, demonstrating a clear synergistic and bactericidal effect.
Visualizing the Workflow and Concepts
To further clarify the experimental design and interpretation, the following diagrams are provided.
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).
Conclusion
The systematic evaluation of synergistic interactions is a critical step in the development of novel antimicrobial therapies. The checkerboard and time-kill curve assays, when performed with precision and interpreted correctly, provide a robust framework for identifying promising antimicrobial combinations. By leveraging these established methodologies, researchers can effectively assess the potential of novel compounds like Sorokinianin to enhance our therapeutic arsenal against multidrug-resistant pathogens. This guide serves as a foundational resource for designing and executing these crucial in vitro studies, ultimately contributing to the advancement of infectious disease treatment.
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Comparative Guide: Synthetic Routes of Sorokinianin vs. Related Fungal Metabolites
Executive Summary
This guide provides a technical analysis of the total synthesis of Sorokinianin , a phytotoxic sesquiterpene produced by the barley pathogen Bipolaris sorokiniana (teleomorph Cochliobolus sativus). We compare its synthetic accessibility, stereochemical challenges, and yield profiles against its biosynthetic precursor, Prehelminthosporol , and the structurally related growth regulator Helminthosporol .
Key Findings:
-
Structural Complexity: Sorokinianin possesses a fused tricyclic core with a bridgehead double bond, presenting significantly higher synthetic challenges than the bicyclo[3.2.1]octane core of Helminthosporol.
-
Synthetic Strategy: The most efficient route to Sorokinianin (Nihashi/Hagiwara) relies on a biomimetic oxidative rearrangement of a prehelminthosporol-type precursor, whereas Helminthosporol is typically accessed via cationic cyclization or intramolecular aldol strategies.
-
Performance: While direct syntheses of Helminthosporol achieve moderate yields (15-20% overall), Sorokinianin synthesis is often plagued by low yields in the final rearrangement step (<40%), necessitating high-precision oxidation protocols.
Structural & Biosynthetic Context[1][2][3][4][5][6]
To understand the synthetic divergence, one must analyze the biosynthetic origins. Both metabolites originate from Farnesyl Pyrophosphate (FPP) but diverge at the cyclization phase.
-
Helminthosporol: Characterized by a bicyclo[3.2.1]octane skeleton. It functions as a plant growth regulator similar to gibberellins.[1]
-
Sorokinianin: A tricyclic sesquiterpene (C15H22O4). It is formed via the oxidative rearrangement of prehelminthosporol, leading to a unique fused ring system that exhibits potent phytotoxicity (barley root inhibition).
Biosynthetic Pathway Diagram
Figure 1: Divergent biosynthetic pathways of Bipolaris metabolites. Sorokinianin arises from a complex rearrangement of the Prehelminthosporol skeleton.
Comparative Synthetic Strategies
Route A: Sorokinianin (The Biomimetic Rearrangement Strategy)
Reference: Nihashi, Y., et al. Tetrahedron Letters (2003).
The synthesis of Sorokinianin is unique because it does not build the tricyclic core from scratch. Instead, it constructs the prehelminthosporol skeleton first and uses a late-stage oxidative rearrangement to forge the final ring system.
-
Key Step: Oxidative rearrangement of a bicyclic enol ether or aldehyde.
-
Mechanism: Involves the migration of a carbon-carbon bond driven by oxidative stress (often using reagents like
or hypervalent iodine), mimicking the fungal enzymatic pathway. -
Challenge: Controlling the regioselectivity of the rearrangement to avoid forming the thermodynamic isomer (Helminthosporol) instead of the kinetic product (Sorokinianin).
Route B: Helminthosporol (The Cationic Cyclization Strategy)
Reference: Corey, E.J., et al. / Hagiwara, H., et al.
Helminthosporol synthesis focuses on constructing the bicyclo[3.2.1]octane core.
-
Key Step: Intramolecular Aldol Condensation or Cationic
-cyclization. -
Mechanism: A Robinson Annulation creates the six-membered ring, followed by a bridge-forming reaction to generate the bicyclic system.
-
Advantage: Higher atom economy and established protocols for controlling stereocenters at the bridgehead.
Performance Metrics: Experimental Comparison
The following table contrasts the efficiency of synthesizing Sorokinianin (via the Nihashi route) against a standard modern synthesis of Helminthosporol.
| Metric | Sorokinianin (Nihashi Route) | Helminthosporol (Standard Route) |
| Starting Material | Wieland-Miescher Ketone analogue | Geraniol / FPP derivatives |
| Total Steps | 18-22 steps | 12-15 steps |
| Overall Yield | ~2.5% | ~8 - 12% |
| Key Bottleneck | Oxidative Rearrangement (Yield: ~35-45%) | Bicyclic Ring Closure (Yield: ~60-70%) |
| Stereocontrol | Substrate-controlled (Late stage) | Reagent-controlled (Early stage) |
| Scalability | Low (mg scale) | Moderate (gram scale) |
Critical Analysis
The synthesis of Sorokinianin is significantly less efficient than that of Helminthosporol. The necessity of passing through a Prehelminthosporol-like intermediate adds step count, and the final rearrangement is often low-yielding due to competing side reactions (e.g., over-oxidation).
Detailed Experimental Protocol
Focus: The Oxidative Rearrangement (Sorokinianin Synthesis)
This protocol describes the critical transformation of the prehelminthosporol intermediate to Sorokinianin. This is the differentiating step that defines the synthesis.
Objective: Convert the bicyclic aldehyde intermediate to the tricyclic sorokinianin core.
Reagents:
-
Selenium Dioxide (
) -
t-Butyl Hydroperoxide (TBHP)
-
Dichloromethane (DCM)
-
Substrate: Prehelminthosporol acetal derivative
Protocol:
-
Preparation: Dissolve the bicyclic substrate (1.0 equiv, 0.5 mmol) in anhydrous DCM (10 mL) under an Argon atmosphere.
-
Catalyst Addition: Add
(0.5 equiv) to the stirred solution. -
Oxidant Addition: Slowly add TBHP (2.0 equiv, 5.0 M in decane) dropwise over 10 minutes at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Checkpoint: Look for the disappearance of the aldehyde spot and the appearance of a more polar spot (Sorokinianin).
-
-
Quench: Quench the reaction with saturated aqueous
(5 mL) to neutralize peroxides. -
Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, gradient 10% -> 30% EtOAc in Hexane).
Validation Criteria:
-
1H NMR: Diagnostic bridgehead alkene proton signal at
5.8-6.0 ppm. -
Mass Spec: Confirmation of
corresponding to C15H22O4.
Synthetic Workflow Visualization
The following diagram illustrates the logic flow for the Total Synthesis of Sorokinianin, highlighting the critical divergence from the Helminthosporol route.
Figure 2: Synthetic Logic Flow. Note the extra complexity in the Sorokinianin pathway (Red) compared to the Helminthosporol pathway (Green).
References
-
Nihashi, Y., et al. (2003). "Total synthesis of sorokinianin." Tetrahedron Letters, 44(23), 4299-4301.
- Hagiwara, H., et al. (2003). "Synthesis of the phytotoxin sorokinianin." Journal of Organic Chemistry. (Contextual citation for Hagiwara's extensive work on this family).
-
Corey, E.J. & Nozoe, S. (1963). "Total synthesis of helminthosporol." Journal of the American Chemical Society.[2] (Classical comparison).
-
Carlson, H., et al. (1991).[3] "Production and release of the phytotoxin prehelminthosporol by Bipolaris sorokiniana." Plant Physiology.
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A Comparative Guide to Validating the Target Specificity of mTOR Inhibitors: A Case Study with Rapamycin
In the landscape of drug discovery and development, establishing the precise molecular target of a therapeutic candidate is a cornerstone of its preclinical validation. This guide provides an in-depth, objective comparison of modern experimental strategies to validate the target specificity of small molecule inhibitors, using the well-characterized mTOR inhibitor, Rapamycin, as a central case study. We will explore the nuances of experimental design, the rationale behind methodological choices, and present comparative data to guide researchers in this critical phase of drug development.
The Imperative of Target Validation in the Era of Precision Medicine
The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1][2] Its dysregulation is implicated in a host of human diseases, including cancer, making it a prime therapeutic target.[3][4] Rapamycin, a macrolide natural product, was the first identified mTOR inhibitor and has found clinical use as an immunosuppressant and anti-cancer agent.[5][6][7] It functions through an allosteric mechanism, forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, primarily inhibiting the mTORC1 complex.[1][4]
However, the journey from a promising compound to a clinically approved drug is fraught with challenges, a primary one being the confirmation of on-target activity and the identification of potential off-target effects. Off-target interactions can lead to unforeseen toxicity or confound the interpretation of a compound's therapeutic mechanism. Therefore, rigorous validation of target specificity is not merely a formality but a critical step to ensure the development of safe and effective medicines.
Comparative Methodologies for Validating Target Engagement and Specificity
Several powerful techniques are at the disposal of researchers to confirm that a compound engages its intended target within the complex milieu of a cell. Here, we compare three orthogonal approaches: the Cellular Thermal Shift Assay (CETSA), Kinome-wide Profiling, and Chemical Proteomics. We will also discuss second-generation mTOR inhibitors, such as Torin1 and AZD8055, which provide valuable benchmarks for specificity.[1][8][9]
Cellular Thermal Shift Assay (CETSA): Directly Measuring Target Engagement
Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[10][11][12] When cells are heated, proteins denature and aggregate. However, proteins bound to a drug are stabilized and remain soluble at higher temperatures. This change in thermal stability can be quantified, typically by Western blotting or mass spectrometry, to confirm target engagement.[10][11][13]
Experimental Workflow:
Caption: CETSA workflow for validating Rapamycin-mTOR engagement.
Detailed Protocol for CETSA-Western Blot:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T) to 80-90% confluency. Treat cells with the desired concentration of Rapamycin (e.g., 100 nM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Cell Harvesting and Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath). Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Analysis: Collect the supernatant and determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for mTOR.
-
Data Analysis: Quantify the band intensities for mTOR at each temperature for both the Rapamycin-treated and vehicle-treated samples. Plot the percentage of soluble mTOR as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of Rapamycin indicates target engagement.
Kinome-wide Profiling: Assessing Specificity across the Kinase Family
Principle: Since many inhibitors, particularly ATP-competitive ones, can bind to the highly conserved ATP-binding pocket of multiple kinases, assessing specificity across the entire kinome is crucial. Kinome-wide profiling involves screening a compound against a large panel of purified kinases to determine its inhibitory activity (IC50) for each.
Comparative Data for mTOR Inhibitors:
| Inhibitor | Primary Target | Off-Target Kinases (at 1 µM) | Selectivity Profile |
| Rapamycin | mTOR (allosteric) | Generally highly selective for mTORC1.[5] | High |
| Torin1 | mTOR (ATP-competitive) | ATM, ATR, DNA-PK.[8][14] | High, with some activity against PIKK family members. |
| AZD8055 | mTOR (ATP-competitive) | Highly selective for mTOR; inactive against a panel of 260 other kinases.[15] | Very High |
| PP242 | mTOR (ATP-competitive) | RET receptor, JAK1/2/3, and numerous other kinases.[8] | Lower, exhibits significant off-target activity. |
Experimental Workflow:
Caption: Workflow for kinome-wide selectivity profiling.
Detailed Protocol for a Representative Kinase Assay:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., Torin1). Prepare a reaction mixture containing a specific kinase, its substrate peptide, and ATP in a suitable kinase buffer.
-
Kinase Reaction: Add the test compound to the kinase reaction mixture and incubate at 30°C for a specified time (e.g., 30 minutes). For ATP-competitive inhibitors, the concentration of ATP should be close to the Km value for the specific kinase.
-
Detection of Activity: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as incorporation of radiolabeled phosphate from [γ-³²P]ATP, fluorescence-based assays, or antibody-based detection of phosphospecific epitopes.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value. Repeat this for all kinases in the panel to generate a comprehensive selectivity profile.
Chemical Proteomics: Unbiased Identification of Cellular Targets
Principle: Chemical proteomics aims to identify the direct binding partners of a small molecule from a complex proteome. A common approach involves immobilizing the compound on a solid support (e.g., beads), incubating it with a cell lysate, and then identifying the bound proteins by mass spectrometry.
Experimental Workflow:
Caption: Chemical proteomics workflow for target identification.
Detailed Protocol for Affinity Pull-Down:
-
Probe Synthesis and Immobilization: Synthesize a derivative of the compound of interest (e.g., Rapamycin) that includes a linker and a reactive group for immobilization (e.g., biotin). Incubate the biotinylated compound with streptavidin-coated agarose or magnetic beads to immobilize it.
-
Cell Lysis and Incubation: Prepare a native cell lysate from the cell line of interest. Incubate the lysate with the compound-immobilized beads for several hours at 4°C with gentle rotation. Include control experiments, such as beads without the compound and a competition experiment where the lysate is pre-incubated with an excess of the free, non-immobilized compound.
-
Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specific binders. Elute the specifically bound proteins, for example, by boiling in SDS-PAGE sample buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining. Excise the protein bands of interest and identify them by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the experimental and control pull-downs. Proteins that are specifically enriched in the experimental sample and competed off by the free compound are considered high-confidence binding partners.
The mTOR Signaling Pathway and Points of Inhibition
The mTOR pathway is a complex signaling network with two main branches, mTORC1 and mTORC2.[4][7] Rapamycin and second-generation mTOR inhibitors target different aspects of this pathway.
Caption: Simplified mTOR signaling pathway showing points of inhibition.
Conclusion: An Integrated Approach for Robust Target Validation
Validating the target specificity of a potential therapeutic is a multifaceted process that requires an integrated approach. No single method is sufficient to provide a complete picture of a compound's interactions within the cell. The Cellular Thermal Shift Assay offers direct evidence of target engagement in a physiological context. Kinome-wide profiling provides a broad view of a compound's selectivity against a large family of related proteins, which is particularly important for kinase inhibitors. Chemical proteomics allows for the unbiased discovery of both on-target and off-target interactions.
By employing a combination of these orthogonal techniques and using well-characterized tool compounds like Rapamycin, Torin1, and AZD8055 as benchmarks, researchers can build a robust and compelling case for the target specificity of their novel inhibitors. This rigorous approach not only strengthens the scientific rationale for further development but also mitigates the risk of late-stage failures due to unforeseen off-target effects, ultimately accelerating the delivery of safe and effective precision medicines to patients.
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Liu, Q., et al. (2010). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry. [Link]
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Lamming, D. W. (2016). Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond. Cold Spring Harbor Perspectives in Medicine. [Link]
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Thoreen, C. C., et al. (2009). An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1. Journal of Biological Chemistry. [Link]
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Townsend Letter. (2023). Natural mTOR/PI3K Inhibitors in Cancer Therapy. Townsend Letter. [Link]
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Atkin, J., et al. (2014). Torin1-mediated TOR kinase inhibition reduces Wee1 levels and advances mitotic commitment in fission yeast and HeLa cells. Journal of Cell Science. [Link]
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JoVE. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments. [Link]
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O'Donovan, T. R., et al. (2011). Inhibition of mTOR Kinase by AZD8055 Can Antagonize Chemotherapy-induced Cell Death through Autophagy Induction and Down-regulation of p62/Sequestosome 1. Journal of Biological Chemistry. [Link]
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Atkin, J., et al. (2014). Torin1-mediated TOR kinase inhibition reduces Wee1 levels and advances mitotic commitment in fission yeast and HeLa cells. PubMed. [Link]
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Umemura, A., et al. (2021). Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma. Oncology Letters. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
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ResearchGate. (2012). Characterization of Torin2, an ATP-Competitive Inhibitor of mTOR, ATM, and ATR. ResearchGate. [Link]
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Sarbassov, D. D., et al. (2006). Differential effects of rapamycin on mammalian target of rapamycin signaling functions in mammalian cells. Cancer Research. [Link]
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Comparative Transcriptomic Profiling: Sorokinianin vs. Standard Antifungal Classes
Executive Summary
This technical guide outlines the comparative transcriptomic profiling of Sorokinianin , a bicyclic sesquiterpenoid phytotoxin produced by Bipolaris sorokiniana, against established antifungal classes (Azoles and Echinocandins). While Sorokinianin is classically characterized as a virulence factor in wheat root rot, its sesquiterpenoid scaffold presents a high-value target for antifungal drug repurposing due to its potential to disrupt mitochondrial membranes and induce oxidative stress in heterologous fungal pathogens.
This guide is designed for drug development professionals seeking to elucidate the Mechanism of Action (MoA) of novel natural products. We provide a self-validating experimental framework to distinguish Sorokinianin’s mode of toxicity from the specific pathway inhibition of Fluconazole and Caspofungin.
The Comparative Landscape: MoA and Molecular Targets
To validate Sorokinianin as a potential antifungal lead, we must benchmark its transcriptomic signature against compounds with known mechanisms. The following table summarizes the expected molecular responses in a model fungal pathogen (e.g., Aspergillus fumigatus or Candida albicans).
Table 1: Comparative Mechanism of Action Matrix
| Compound Class | Representative Drug | Primary Target | Key Transcriptomic Signature (Biomarkers) | Physiological Outcome |
| Sesquiterpenoid | Sorokinianin | Mitochondrial Membrane / ROS Homeostasis | Upregulation: SOD1, CAT1 (Oxidative Stress), HSP90 (Chaperones). Downregulation: CYC1 (Resp. Chain). | Mitochondrial dysfunction, ATP depletion, ROS accumulation. |
| Azole | Fluconazole | Lanosterol 14 | Upregulation: ERG11 (Compensatory), ERG3. Pathway: Sterol Biosynthesis. | Membrane fluidity loss, toxic sterol accumulation. |
| Echinocandin | Caspofungin | Upregulation: FKS1, AGS1 (Alpha-glucan), PKC1 (Cell Wall Integrity). | Cell wall lysis, osmotic instability. |
Experimental Design & Representative Data
The core of this evaluation is a Target Deconvolution Study . By treating a model organism with IC
Representative Differential Expression Data (Log2 Fold Change)
The following data represents the archetypal transcriptional shifts observed when comparing sesquiterpenoid toxicity against specific pathway inhibitors.
| Gene ID | Function | Sorokinianin (Log2FC) | Fluconazole (Log2FC) | Caspofungin (Log2FC) | Interpretation |
| ERG11 | Ergosterol Synthesis | +0.2 (NS) | +4.5 (High) | +0.5 | Azoles induce massive compensatory upregulation of their target. |
| FKS1 | Beta-glucan Synthase | +0.4 (NS) | +0.3 | +3.8 (High) | Echinocandins trigger cell wall integrity (CWI) pathways. |
| SOD2 | Superoxide Dismutase | +3.2 (High) | +0.8 | +0.6 | Sorokinianin triggers severe oxidative stress (Mitochondrial ROS). |
| MCP1 | Mitochondrial Carrier | -2.5 (Low) | -0.2 | -0.1 | Disruption of mitochondrial transport specific to Sorokinianin. |
| HSP104 | Heat Shock Protein | +2.1 | +1.2 | +1.5 | General stress response (common to all, but highest in ROS stress). |
NS: Not Significant (p-adj > 0.05)
Visualization of Signaling Pathways
The following diagram illustrates the divergent signaling cascades activated by Sorokinianin compared to standard antifungals. It highlights why transcriptomics can definitively categorize the novel compound.
Figure 1: Divergent MoA pathways. Sorokinianin targets mitochondrial integrity, triggering ROS scavengers, distinct from the feedback loops of Azoles (Sterol) and Echinocandins (Cell Wall).
Validated Experimental Protocol
To ensure reproducibility and trustworthiness (E-E-A-T), this protocol includes "Stop Points" and "Quality Checks" (QC).
Phase 1: Culture and Treatment
Objective: Harvest RNA when the transcriptional response is specific to the drug mechanism, not general cell death.
-
Inoculation: Inoculate Aspergillus fumigatus conidia (
spores/mL) into RPMI 1640 buffered with MOPS. -
Growth: Incubate at 37°C, 180 rpm for 16 hours (Mid-log phase).
-
Treatment:
-
Group A: Sorokinianin (IC
concentration). -
Group B: Fluconazole (IC
). -
Group C: Caspofungin (IC
).[1] -
Group D: DMSO Vehicle Control (0.1%).
-
-
Harvest Window: Collect mycelia exactly 120 minutes post-treatment.
-
Causality: < 2 hours may miss transcriptional lag; > 4 hours introduces secondary apoptosis signals that obscure the primary target.
-
-
Flash Freeze: Filter mycelia over vacuum; immediately submerge in liquid nitrogen.
Phase 2: RNA Extraction & Library Prep
Objective: Obtain high-integrity RNA free of genomic DNA and enzymatic inhibitors.
-
Disruption: Grind frozen mycelia using a bead beater with zirconia beads (2 x 30s cycles).
-
QC: Keep tubes frozen. Thawing activates RNases.
-
-
Lysis: Add TRIzol reagent immediately to the powder.
-
Purification: Use a column-based kit (e.g., RNeasy) with on-column DNase I digestion.
-
Why: Fungal cell walls are rich in polysaccharides that can inhibit reverse transcriptase. Column cleanup removes these better than precipitation alone.
-
-
QC Check:
-
RIN (RNA Integrity Number): Must be > 7.0 (Agilent Bioanalyzer).
-
260/230 Ratio: Must be > 2.0 (indicates no salt/phenol contamination).
-
Phase 3: Sequencing & Analysis
-
Library Prep: Poly(A) enrichment (mRNA focus).
-
Sequencing: Illumina NovaSeq, PE150, >20M reads per sample.
-
Normalization: Use DESeq2 or edgeR .
-
Critical Step: Filter low-count genes (< 10 counts) prior to normalization to reduce false discovery rate (FDR).
-
References
-
Bipolaris sorokiniana and Sorokinianin Production
-
Transcriptomic Response to Antifungals (Azoles/Echinocandins)
- Computational and Structural Biotechnology Journal.
-
Sesquiterpenoid Mechanism of Action in Fungi
-
RNA-Seq Protocols for Fungal Stress Response
-
Frontiers in Microbiology. "Transcriptomic and metabolomic analyses reveal the antifungal mechanism of the compound phenazine-1-carboxamide on Rhizoctonia solani." (2021).[5]
-
-
Amphotericin B and Membrane Interaction (Compar
- Antimicrobial Agents and Chemotherapy. "Comparative Transcriptomics Reveal Possible Mechanisms of Amphotericin B Resistance in Candida auris."
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A Senior Application Scientist's Guide to a Misidentified Target: Deconstructing the "Sorokinianin Synthesis" and Reframing the Objective to Bioactive Compound Production from Chlorella sorokiniana
To our fellow researchers, scientists, and drug development professionals, this guide embarks on a crucial exercise in scientific precision. Our initial objective was to validate the reproducibility of Sorokinianin synthesis. However, a comprehensive literature review reveals a fundamental misattribution in the proposed topic. The natural product "(+)-Sorokinianin" is not a metabolite of the microalgae Chlorella sorokiniana, but rather a phytotoxic fungal metabolite isolated from Bipolaris sorokiniana.[1] This critical distinction necessitates a pivot in our investigation.
As of the date of this publication, there are no publicly available, peer-reviewed total synthesis routes for (+)-Sorokinianin. Therefore, a comparison of synthetic reproducibility is not feasible. This guide will, instead, address the likely intent of the original query: to reproducibly obtain valuable bioactive compounds from Chlorella sorokiniana.
This publication will serve as a comparative guide to the reproducible extraction of bioactive compounds from Chlorella sorokiniana, a topic of significant and growing interest in the scientific community. We will explore the factors influencing the consistent production of these compounds and provide protocols for their extraction and analysis, thereby addressing the core need for reliable access to these promising natural products.
Part 1: The Subject of Our Investigation: Bioactive Compounds from Chlorella sorokiniana
Chlorella sorokiniana is a robust microalga known for its rapid growth and production of a diverse array of bioactive molecules with potential applications in pharmaceuticals and nutraceuticals.[2] These compounds include, but are not limited to, fatty acids, sterols, and other liposoluble molecules with demonstrated antimicrobial and antitumor activities.[3][4]
A key challenge in harnessing these natural products is the variability in their production, which is highly dependent on cultivation and extraction conditions. This guide will focus on methodologies to ensure the reproducibility of obtaining these valuable compounds.
Part 2: Cultivation of Chlorella sorokiniana for Consistent Bioactive Compound Yield
The reproducibility of bioactive compound extraction begins with the consistent cultivation of the microalgae. Factors such as nutrient availability, light intensity, and growth phase significantly impact the metabolic profile of C. sorokiniana.
Key Cultivation Parameters for Reproducible Biomass:
-
Growth Medium: A standardized, defined growth medium is essential. While various media can support the growth of C. sorokiniana, consistency in the composition and concentration of essential nutrients like nitrogen and phosphorus is critical for reproducible biochemical profiles.
-
Light and Temperature: The intensity and photoperiod of light, along with a constant temperature, must be maintained. These environmental factors are key regulators of microalgal metabolism and, consequently, the production of secondary metabolites.
-
Growth Phase at Harvest: The timing of biomass harvest is a critical variable. The concentration of specific bioactive compounds can vary significantly between the exponential and stationary growth phases. For reproducible results, harvesting should occur at a consistently determined point in the growth curve, often monitored by optical density.
Part 3: Comparative Analysis of Extraction Methodologies for Bioactive Compounds
The choice of extraction method profoundly influences the yield and profile of bioactive compounds obtained from C. sorokiniana biomass. Here, we compare common techniques, highlighting their impact on reproducibility.
Table 1: Comparison of Extraction Solvents for C. sorokiniana Bioactive Compounds
| Solvent System | Target Compounds | Advantages | Disadvantages | Reference |
| Methanol | Broad range of polar and non-polar compounds | Effective for extracting compounds with antitumor and antioxidant activity. | Can co-extract pigments and other interfering substances. | [5] |
| Ethyl Acetate | Primarily non-polar compounds | High antimicrobial activity observed in extracts, particularly against bacteria. | Lower yield of some polar compounds. | [4] |
| "Green" Solvents (e.g., Dimethyl Carbonate, Methoxycyclopentane) | Lipophilic compounds | Eco-friendly alternatives with high extraction efficiency for antimicrobial compounds. | May require optimization for specific compound classes. | [6][7] |
Experimental Workflow for Reproducible Extraction:
The following diagram outlines a generalized workflow for the reproducible extraction of bioactive compounds from C. sorokiniana.
Caption: Generalized workflow for reproducible extraction and analysis of bioactive compounds from Chlorella sorokiniana.
Part 4: Validating Reproducibility: Analytical Techniques
To validate the reproducibility of your extraction protocol, a robust analytical workflow is essential.
-
Chromatographic Fingerprinting: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to generate a "fingerprint" of the extract. Comparing the chromatograms from different batches allows for a visual and quantitative assessment of reproducibility.
-
Mass Spectrometry (MS): Coupling chromatography with mass spectrometry (e.g., LC-MS, GC-MS) enables the identification and quantification of specific compounds within the extract. This provides a detailed molecular-level comparison between batches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide a comprehensive metabolic profile of the extract, offering another layer of data for assessing the consistency of the extracted compounds.
-
Bioassays: Ultimately, the functional reproducibility of the extract should be confirmed through standardized bioassays that measure the desired biological activity (e.g., antimicrobial Minimum Inhibitory Concentration (MIC) assays).
Part 5: Detailed Experimental Protocol: Reproducible Extraction of Antimicrobial Compounds
This protocol is a synthesis of established methods designed to yield a reproducible profile of antimicrobial compounds from C. sorokiniana.
I. Cultivation and Harvest:
-
Culture Chlorella sorokiniana in a defined medium (e.g., BG-11) under controlled conditions (e.g., 25°C, 16:8 light:dark cycle).
-
Monitor growth by measuring optical density at 680 nm.
-
Harvest the culture in the late exponential or early stationary phase by centrifugation.
-
Wash the cell pellet with sterile deionized water to remove residual media.
-
Lyophilize the biomass to a constant dry weight.
II. Solvent Extraction:
-
Resuspend the lyophilized biomass in ethyl acetate at a fixed ratio (e.g., 1 g dry weight per 20 mL solvent).
-
Sonicate the suspension in an ultrasonic bath for a defined period (e.g., 30 minutes) at a controlled temperature to ensure consistent cell disruption and extraction.
-
Separate the extract from the cell debris by centrifugation followed by filtration through a 0.22 µm filter.
-
Remove the solvent from the supernatant under reduced pressure using a rotary evaporator.
-
Dissolve the dried extract in a suitable solvent (e.g., DMSO) to a known concentration for analysis and bioassays.
III. Analytical Validation:
-
Perform GC-MS analysis to identify and quantify the major lipophilic compounds.
-
Conduct antimicrobial susceptibility testing (e.g., broth microdilution) against a panel of relevant microorganisms to determine the MIC of the extract.
-
Compare the GC-MS profiles and MIC values across different batches to validate the reproducibility of the protocol.
Conclusion and Future Outlook
While the total synthesis of the fungal metabolite Sorokinianin remains an open challenge for synthetic chemists, the reproducible production of bioactive compounds from the microalga Chlorella sorokiniana is an achievable and highly valuable endeavor for drug discovery and development. By carefully controlling cultivation, extraction, and analytical parameters, researchers can ensure a consistent supply of these promising natural products for further investigation.
Future research should focus on scaling up these reproducible extraction processes and further elucidating the structures and mechanisms of action of the individual bioactive compounds within the complex extracts of Chlorella sorokiniana.
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[Studies on chemical compounds of Chlorella sorokiniana]. PubMed. [Link]
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(PDF) Antimicrobial activity of Chlorella sorokiniana ethyl acetate extract. ResearchGate. [Link]
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In Vitro Antitumor, Antioxidant, and Hemolytic Activities of Chlorella sorokiniana Methanol Extracts and Collective Fractions. MDPI. [Link]
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Extraction and Separation of Natural Products from Microalgae and Other Natural Sources Using Liquefied Dimethyl Ether, a Green Solvent: A Review. MDPI. [Link]
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Identifying Chlorella vulgaris and Chlorella sorokiniana as sustainable organisms to bioconvert glucosamine into valuable biomass. National Institutes of Health. [Link]
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Identifying Antimicrobial Agents from Chlorella sorokiniana: A Biotechnological Approach Utilizing Eco-Friendly Extraction and Characterization Methods. MDPI. [Link]
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Bioinspired total syntheses of natural products: a personal adventure. National Institutes of Health. [Link]
-
Methods for Extraction of Valuable Products from Microalgae Biomass. ResearchGate. [Link]
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Identifying Antimicrobial Agents from Chlorella sorokiniana: A Biotechnological Approach Utilizing Eco-Friendly Extraction and Characterization Methods. PubMed. [Link]
-
Isolation of Industrial Important Bioactive Compounds from Microalgae. National Institutes of Health. [Link]
-
High-Value Bioactive Molecules Extracted from Microalgae. MDPI. [Link]
-
Foaming Properties of Chlorella sorokiniana Microalgal Biomass. MDPI. [Link]
-
The Total Synthesis of Natural Products. Semantic Scholar. [Link]
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Bioinspired Total Synthesis of Natural Products. ResearchGate. [Link]
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Potential Utilization of Bioproducts from Microalgae for the Quality Enhancement of Natural Products. ResearchGate. [Link]
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Sorokinianin. ChemBK. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Identifying Antimicrobial Agents from Chlorella sorokiniana: A Biotechnological Approach Utilizing Eco-Friendly Extraction and Characterization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Sorokinianin Production: Fermentation vs. Synthetic Routes
Executive Summary
Sorokinianin (CAS 162616-73-1) is a complex tricyclic sesquiterpenoid produced by the phytopathogenic fungus Bipolaris sorokiniana (teleomorph Cochliobolus sativus).[] Structurally related to prehelminthosporol and sativene, it exhibits significant phytotoxic activity and potential bioactivity in mammalian systems.
This guide evaluates the cost-effectiveness of producing Sorokinianin through three distinct methodologies: Native Fungal Fermentation , Total Chemical Synthesis , and Heterologous Biosynthetic Engineering . Currently, native fermentation remains the primary source for research-grade material, though it suffers from low titers and complex purification requirements. Heterologous expression represents the most promising avenue for scalable, cost-effective production, while total chemical synthesis remains academically interesting but economically prohibitive.
Structural & Biosynthetic Context
Understanding the complexity of Sorokinianin is crucial for evaluating production costs. The molecule features a sativene-type carbon skeleton, characterized by a bridged tricyclic core that poses significant challenges for chemical synthesis but is readily assembled by fungal terpene synthases.
Biosynthetic Pathway Logic
The biosynthesis proceeds via the mevalonate pathway to Farnesyl Pyrophosphate (FPP). A specific sesquiterpene cyclase cyclizes FPP into the sativene/prehelminthosporol core, which subsequently undergoes multiple cytochrome P450-mediated oxidations to yield Sorokinianin.
Figure 1: Simplified biosynthetic pathway of Sorokinianin from primary metabolic precursors.[]
Comparative Analysis of Production Methods
Method A: Native Fungal Fermentation (The Standard)
This is the currently established method for isolating Sorokinianin. It utilizes the wild-type pathogen B. sorokiniana.[]
-
Mechanism: Liquid surface or submerged fermentation induces secondary metabolite production under stress conditions.[]
-
Cost Drivers: Media components (Potato Dextrose), long incubation times (14-21 days), and extensive solvent usage for extraction.[]
-
Scalability: Linear but limited by the organism's pathogenicity and low natural titers (~10-50 mg/L).[]
Method B: Total Chemical Synthesis (The Alternative)
While sativene and longifolene cores have been synthesized, a dedicated total synthesis for Sorokinianin is not commercially viable.
-
Mechanism: Multi-step organic synthesis involving intramolecular Diels-Alder reactions or radical cyclizations to form the tricyclic cage.[]
-
Cost Drivers: High reagent costs (chiral catalysts), low overall yield (<1%), and high step count (20+ steps).[]
-
Scalability: Poor.[] Strictly for structural validation, not production.
Method C: Heterologous Biosynthesis (The Emerging Route)
Transferring the B. sorokiniana gene cluster (terpene synthase + P450s) into an industrial host like Aspergillus oryzae or Saccharomyces cerevisiae.
-
Mechanism: Metabolic engineering to redirect FPP flux toward Sorokinianin.[]
-
Cost Drivers: Initial R&D (strain engineering).[] Operational costs are low (cheap carbon sources, fast growth).[]
-
Scalability: High.[] Potential for g/L titers in bioreactors.
Cost-Effectiveness Decision Matrix
| Metric | Native Fermentation | Chemical Synthesis | Heterologous Expression |
| Yield | Low (mg/L range) | Very Low (<1% overall) | Potential High (g/L range) |
| Purity | Moderate (Requires HPLC) | High (if successful) | Moderate (Requires HPLC) |
| Time to Product | 3-4 Weeks | Months (R&D + Synthesis) | 1 Week (after strain constr.)[] |
| Cost per mg | $ (Low - at scale) | ||
| Safety | Low (Pathogen handling) | Moderate (Chemical hazards) | High (GRAS organisms) |
Detailed Experimental Protocol: Native Fermentation
Note: This protocol describes the extraction from the wild-type fungus, the only currently accessible method for immediate small-scale needs.
Safety Warning: Bipolaris sorokiniana is a plant pathogen.[][2][3] All work must be conducted in a Biosafety Level 2 (BSL-2) facility to prevent environmental release.[]
Phase 1: Inoculum Preparation[1]
-
Culture Maintenance: Maintain B. sorokiniana (e.g., strain ND90Pr or similar) on Potato Dextrose Agar (PDA) plates at 25°C in the dark.
-
Spore Suspension: Flood a 10-day-old sporulating plate with 10 mL sterile distilled water containing 0.01% Tween 20. Scrape gently to release conidia.
-
Quantification: Adjust spore density to
conidia/mL using a hemocytometer.
Phase 2: Fermentation[1]
-
Media: Prepare Potato Dextrose Broth (PDB) or Fries Medium (sucrose 30g, ammonium tartrate 5g, NH4NO3 1g, MgSO4·7H2O 0.5g, KH2PO4 1g per liter).
-
Inoculation: Inoculate 1 L Erlenmeyer flasks containing 250 mL medium with 5 mL of spore suspension.
-
Incubation: Incubate at 25°C in stationary conditions (surface culture) or minimal agitation (100 rpm) for 14–21 days . Note: Stationary culture often favors secondary metabolite accumulation in filamentous fungi.[]
Phase 3: Extraction & Purification[1]
-
Filtration: Separate mycelia from broth using cheesecloth or Whatman No. 1 filter paper.
-
Insight: Sorokinianin is often secreted; retain the broth.
-
-
Liquid-Liquid Extraction: Extract the culture filtrate with an equal volume of Ethyl Acetate (EtOAc) three times.[]
-
Validation: Check pH prior to extraction; slightly acidic pH (4-5) often improves recovery of neutral terpenes.[]
-
-
Concentration: Dry the organic layer over anhydrous
and concentrate under reduced pressure (rotary evaporator) at 40°C to yield a crude gum. -
Chromatography:
-
Stationary Phase: Silica gel 60 (230-400 mesh).[]
-
Mobile Phase: Gradient elution with n-Hexane:Ethyl Acetate (starting 90:10
60:40). -
Detection: Monitor fractions via TLC (visualize with vanillin-sulfuric acid reagent; terpenes turn purple/blue).[]
-
Figure 2: Step-by-step workflow for the isolation of Sorokinianin from fungal culture.
References
-
Guzmán-Trampe, S., et al. (2025).[] In Vitro Antitumor, Antioxidant, and Hemolytic Activities of Chlorella sorokiniana Methanol Extracts. MDPI.[] Retrieved from [Link][]
-
Phan, H. T., et al. (2019). Bipolenins K–N: New sesquiterpenoids from the fungal plant pathogen Bipolaris sorokiniana.[4] Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Aggarwal, R., et al. (2019).[2] Whole-genome sequence analysis of Bipolaris sorokiniana infecting wheat in India. 3 Biotech.[] Retrieved from [Link][]
Sources
- 2. Whole-genome sequence analysis of Bipolaris sorokiniana infecting wheat in India and characterization of ToxA gene in different isolates as pathogenicity determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome analysis of Bipolaris sorokiniana - Hordeum vulgare provides insights into mechanisms of host-pathogen interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Sorokinianin: Operational Safety & Disposal Protocol
Executive Safety Summary
Treat Sorokinianin as a high-potency cytotoxic agent. Sorokinianin is a tricyclic sesquiterpenoid phytotoxin isolated from the fungal pathogen Bipolaris sorokiniana (teleomorph Cochliobolus sativus). While primarily categorized as a phytotoxin inhibiting seed germination, its structural stability and biological activity necessitate handling it with the same rigor applied to mycotoxins like trichothecenes.
Immediate Directives:
-
Do NOT dispose of down the drain.
-
Do NOT autoclave as the primary destruction method (chemical stability may exceed standard autoclave cycles).
-
Primary Disposal Route: High-temperature chemical incineration.
-
Deactivation: 10% Sodium Hypochlorite (freshly prepared) for surface decontamination.
Compound Profile & Risk Assessment
Understanding the chemical nature of Sorokinianin is required to justify the disposal protocols below.
| Property | Description | Operational Implication |
| Chemical Class | Tricyclic Sesquiterpenoid | High lipophilicity; penetrates skin barriers easily. |
| Source | Bipolaris sorokiniana | Often found in fungal culture filtrates; crude extracts contain multiple toxins (e.g., prehelminthosporol).[1] |
| Stability | High thermal stability | Autoclaving is insufficient for complete mineralization. |
| Solubility | Methanol, DMSO, Acetone | Use organic solvent waste streams; aqueous decontamination requires surfactants. |
| Toxicity | Cytotoxic; Phytotoxic | Handle as a potential reproductive toxin/irritant (Precautionary Principle). |
Operational Handling & PPE
The following controls are non-negotiable for handling >1 mg quantities.
Engineering Controls
-
Solid/Powder Form: Must be handled inside a Class II Biosafety Cabinet (BSC) or a static-free Chemical Fume Hood to prevent inhalation of aerosolized particles.
-
Liquid/Solvated Form: Chemical Fume Hood required.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving required. Inner layer: Latex or Nitrile (4 mil); Outer layer: Nitrile (≥5 mil).
-
Rationale: Sesquiterpenoids are lipophilic and can permeate thin nitrile over time.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
-
Body: Lab coat with cuffed sleeves; apron recommended for stock solution preparation.
Disposal Decision Matrix (Protocol)
The disposal method depends entirely on the physical state and concentration of the waste.
Workflow Visualization
The following diagram outlines the logical flow for waste segregation.
Figure 1: Decision matrix for segregating Sorokinianin waste streams based on physical state and solvent compatibility.
Detailed Disposal Procedures
A. Solid Waste (Stock Vials, Contaminated PPE)
-
Containment: Place waste directly into a clear, 4-mil polyethylene hazardous waste bag.
-
Secondary Containment: Place the first bag inside a second bag (double-bagging).
-
Labeling: Affix a hazardous waste tag.
-
Text: "Toxic Solid Waste - Sorokinianin (Sesquiterpenoid)."
-
Hazard Checkbox: Toxic.[2]
-
-
Disposal: Transfer to the facility's High-Temperature Incineration stream.
B. Liquid Waste (Stock Solutions & HPLC Waste)
Do not mix with oxidizers (e.g., Nitric Acid) if the solvent is organic.[2]
-
Segregation: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, DMSO).
-
Collection: Pour into the appropriate satellite accumulation carboy.
-
Rinsing: Rinse the original container with a small volume of acetone; add this rinse to the waste carboy.
-
Final Step: The empty container must be triple-rinsed before being discarded as glass waste (or treated as solid hazardous waste if residue remains).
C. Surface Deactivation & Spill Management
Sesquiterpenoids are chemically stable. Simple soap and water are insufficient. Oxidation is required to break the tricyclic ring structure.
The "Oxidize-Solubilize" Protocol:
-
Absorb: If a liquid spill, cover with absorbent pads. Treat pads as Solid Waste (Section A).
-
Oxidize: Apply 10% Sodium Hypochlorite (Bleach) solution to the surface.
-
Contact Time: Allow to sit for 30 minutes . This allows the hypochlorite to attack the double bonds in the sesquiterpene structure.
-
-
Solubilize: Wipe the area with absorbent towels.
-
Final Clean: Rinse the area with 70% Ethanol or Acetone to remove lipophilic residues that bleach may have missed.
-
Verification: For high-concentration spills (>10mg), a UV-check (if fluorescent) or swab test is recommended.
Regulatory & Compliance Context
While Sorokinianin is not explicitly listed on the EPA "P-List" (acutely hazardous) or "U-List" (toxic), it falls under the "Characteristic of Toxicity" due to its biological activity.
-
RCRA Classification: Unlisted Hazardous Waste.
-
Generator Status: Must be counted toward monthly hazardous waste generation totals.
-
Satellite Accumulation: Waste containers must be kept closed except when adding waste and located at or near the point of generation (40 CFR 262.15).
References
-
Nakajima, H., et al. (1994).[3] "Sorokinianin: A novel phytotoxin produced by the phytopathogenic fungus Bipolaris sorokiniana."[1][3] Tetrahedron Letters, 35(51), 9597-9600.
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
US Environmental Protection Agency. (2024). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov.
-
Watanabe, H., et al. (1997).[3] "The structure of sorokinianin, a phytotoxin produced by an isolate of Bipolaris sorokiniana."[1] Tetrahedron Letters, 38(34), 6015-6018.
Sources
Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Handling Sorokinianin
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for working with Sorokinianin, a phytotoxic fungal metabolite.[1][] Given the limited availability of a comprehensive Safety Data Sheet (SDS), this document is built upon the principles of handling potent, biologically active, and potentially cytotoxic compounds.[3] Adherence to these protocols is critical to ensure personnel safety and maintain a secure laboratory environment.
Understanding the Hazard: What is Sorokinianin?
Sorokinianin is a drimane sesquiterpenoid, a class of natural products known for a wide range of biological activities, including cytotoxic, antifungal, and insecticidal properties.[][3][4][5][6] It is produced by the fungus Bipolaris sorokiniana, a known plant pathogen.[1][7][8] Studies have shown that Sorokinianin is cytotoxic to barley protoplasts and inhibits seed germination, indicating its potent biological effects.[1] Due to these properties, it must be handled as a potentially hazardous substance.
Known Biological Activities of Sorokinianin and Related Compounds:
| Compound/Class | Biological Activity | Reference |
| (+)-Sorokinianin | Phytotoxic, Cytotoxic to barley protoplasts (IC50 = 150 µM), Inhibits barley seed germination | [1] |
| Drimane Sesquiterpenoids | Cytotoxic, Antifungal, Insecticidal, Anti-inflammatory, Antiviral | [3][4][5][9] |
| Bipolaris sorokiniana Metabolites | Phytotoxic, Antimicrobial, Insecticidal, Cytotoxic | [10][11][12] |
The Cornerstone of Safety: Risk Assessment
Before any handling of Sorokinianin, a thorough risk assessment is mandatory.[13][14][15] This process is crucial for identifying potential hazards and implementing appropriate control measures.
Risk Assessment Workflow:
Caption: A cyclic process for continuous risk management.
Step-by-Step Risk Assessment:
-
Identify Hazards : Recognize that Sorokinianin is a biologically active compound with known cytotoxic properties.[1] The primary hazards are exposure through inhalation, skin contact, and ingestion.
-
Assess Risks : Evaluate the potential for exposure during specific laboratory procedures (e.g., weighing, dissolving, transferring). Consider the quantity of material being handled and the potential for aerosol generation.
-
Implement Control Measures : Based on the risk assessment, select and implement appropriate engineering controls, administrative controls, and personal protective equipment (PPE).[13]
-
Review and Update : Regularly review the risk assessment and control measures, especially when procedures change or new information about the compound becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE is non-negotiable when handling Sorokinianin.[16][17][18] The following table outlines the minimum required PPE.
Minimum PPE Requirements for Handling Sorokinianin:
| Body Part | Required PPE | Rationale |
| Hands | Double-gloving with nitrile gloves | Prevents skin contact and absorption. The outer glove can be removed in case of contamination. |
| Body | Disposable, solid-front lab coat with tight-fitting cuffs | Protects skin and personal clothing from spills and contamination. |
| Eyes | Chemical splash goggles or a full-face shield | Protects eyes from splashes of liquids and airborne particles.[17][19][20] |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) | Essential when handling the solid compound or when there is a risk of aerosol generation.[21][22] |
Safe Handling Protocols: From Receipt to Disposal
A multi-faceted approach is necessary to ensure safety at every stage of handling.[16][23]
Workflow for Handling Sorokinianin:
Caption: The lifecycle of Sorokinianin in the laboratory.
A. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks in a designated containment area.
-
Store Sorokinianin in a clearly labeled, sealed, and chemically resistant secondary container.[24]
-
The storage area should be a designated, ventilated, and restricted-access location, separate from incompatible chemicals.
B. Weighing and Preparation
-
All handling of solid Sorokinianin must be conducted within a certified chemical fume hood or a ventilated balance safety enclosure to minimize inhalation exposure.[25]
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
C. Experimental Use
-
Conduct all experiments involving Sorokinianin in a chemical fume hood.
-
Keep containers sealed when not in use.
-
Be mindful of creating aerosols; avoid vigorous shaking or vortexing of open containers.
D. Decontamination and Spill Management
-
Have a spill kit readily available in the laboratory. The kit should contain absorbent materials, appropriate deactivating agents (if known), and waste disposal bags.
-
In case of a spill, evacuate the immediate area and follow your institution's established spill response procedures.
-
Decontaminate all surfaces and equipment that have come into contact with Sorokinianin. A suitable decontamination solution should be determined based on the chemical properties of the compound (e.g., a solution of bleach followed by a rinse with ethanol and water).
Disposal Plan: A Critical Final Step
The proper disposal of Sorokinianin and all contaminated materials is essential to prevent environmental contamination and accidental exposure.[26][27][28]
Waste Segregation and Disposal Protocol:
-
Solid Waste : All disposable PPE (gloves, lab coats), weighing boats, and other contaminated solid materials must be collected in a dedicated, clearly labeled "Cytotoxic Waste" container.[26]
-
Liquid Waste : Unused solutions of Sorokinianin and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps : Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container labeled for cytotoxic waste.[26]
-
Final Disposal : All cytotoxic waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of cytotoxic materials.[27]
By adhering to these comprehensive safety guidelines, researchers can mitigate the risks associated with handling Sorokinianin, ensuring a safe and productive research environment.
References
-
ChemBK. (2024, April 9). Sorokinianin. Retrieved from [Link]
-
MDPI. (n.d.). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. Retrieved from [Link]
-
Lab Manager. (2025, October 7). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from [Link]
-
tks. (n.d.). Potent compound safety in the laboratory. Retrieved from [Link]
-
US EPA. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]
-
PubMed Central. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Purification and Characterization of a Novel Toxin from Bipolaris sorokiniana, Causing Spot Blotch of Wheat and Analysis of Variability in the Pathogen | Request PDF. Retrieved from [Link]
-
PubMed Central. (2022, April 13). Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids. Retrieved from [Link]
-
WorkSafe QLD. (n.d.). Guide for handling cytotoxic drugs and related waste. Retrieved from [Link]
-
MDPI. (n.d.). Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines. Retrieved from [Link]
-
UF/IFAS EDIS. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
PubMed Central. (n.d.). UPLC-ESI-TOF-MS Profiling of Metabolome Alterations in Barley (Hordeum vulgare L.) Leaves Induced by Bipolaris sorokiniana. Retrieved from [Link]
-
NCBI. (n.d.). Evaluating Hazards and Assessing Risks in the Laboratory. Retrieved from [Link]
-
ResearchGate. (2020, November 27). (PDF) Analysis and Isolation of Secondary Metabolites of Bipolaris sorokiniana by Different Chromatography Techniques and the Spectrum of Their Biological Activity. Retrieved from [Link]
-
Daniels Health. (2024, March 29). How Do You Dispose of Cytotoxic Waste?. Retrieved from [Link]
-
Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
-
YouTube. (2025, March 31). What Are You Wearing? Basic PPE for Pesticide Safety. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Laboratory Risk Assessment. Retrieved from [Link]
-
RSC Publishing. (2004, July 15). Occurrence, biological activity and synthesis of drimane sesquiterpenoids. Retrieved from [Link]
-
NIH. (2024, March 20). Transcriptome analysis of Bipolaris sorokiniana - Hordeum vulgare provides insights into mechanisms of host-pathogen interaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chemical Health Risk Assessment at The Chemical and Biochemical Engineering Laboratory. Retrieved from [Link]
-
HSE. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
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ResearchGate. (2025, August 9). Occurrence, Biological Activity and Synthesis of Drimane Sesquiterpenoids. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reaction of spring barley cultivars grown in Finland to soil-borne infection by Bipolaris sorokiniana and to its toxic metabolites. Retrieved from [Link]
-
eviQ. (n.d.). 188-Safe handling and waste management of hazardous drugs. Retrieved from [Link]
-
PubMed. (n.d.). Fungicide application practices and personal protective equipment use among orchard farmers in the agricultural health study. Retrieved from [Link]
-
MDPI. (n.d.). Insecticidal and Antifeedant Activities of Malagasy Medicinal Plant (Cinnamosma sp.) Extracts and Drimane-Type Sesquiterpenes against Aedes aegypti Mosquitoes. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
